Amiphos
描述
属性
CAS 编号 |
13265-60-6 |
|---|---|
分子式 |
C6H14NO3PS2 |
分子量 |
243.3 g/mol |
IUPAC 名称 |
N-(2-dimethoxyphosphinothioylsulfanylethyl)acetamide |
InChI |
InChI=1S/C6H14NO3PS2/c1-6(8)7-4-5-13-11(12,9-2)10-3/h4-5H2,1-3H3,(H,7,8) |
InChI 键 |
BETVNUCOOCCCIO-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSP(=S)(OC)OC |
规范 SMILES |
CC(=O)NCCSP(=S)(OC)OC |
外观 |
Solid powder |
其他CAS编号 |
13265-60-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Amiphos; DAEP; AI3-27346; BRN 1953035; CP 49674; CP 49674; |
产品来源 |
United States |
Foundational & Exploratory
Amifostine's Cytoprotective Shield: An In-depth Technical Guide to its Core Mechanisms of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental validation of amifostine's cytoprotective properties. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular and cellular processes that enable amifostine to selectively protect normal tissues from the cytotoxic effects of chemotherapy and radiation.
Executive Summary
Amifostine (WR-2721) is a broad-spectrum cytoprotective agent that mitigates the toxicities of various cancer therapies without compromising their anti-tumor efficacy.[1] As a prodrug, amifostine is dephosphorylated in vivo to its active thiol metabolite, WR-1065, which is responsible for its protective effects.[2] The selectivity of amifostine for normal tissues is a key attribute, stemming from differential metabolic activation and uptake between healthy and malignant cells.[2] The cytoprotective mechanisms are multifaceted, involving direct scavenging of free radicals, protection and repair of DNA, induction of a transient hypoxic state in normal tissues, and modulation of key cellular signaling pathways.[2][3] This guide will explore these mechanisms in detail, supported by quantitative data from preclinical and clinical studies, and provide methodologies for key experimental assessments.
The Core Mechanism: Selective Activation and Multifaceted Protection
The cytoprotective efficacy of amifostine is contingent on its conversion to the active metabolite, WR-1065. This process is central to its selective action.
Prodrug Activation and Selective Uptake
Amifostine is dephosphorylated by alkaline phosphatase, an enzyme that is significantly more abundant in the endothelium of normal tissues compared to tumor tissues.[2] This differential expression, coupled with the hypovascularity and acidic microenvironment of many tumors, leads to a higher concentration of WR-1065 in healthy tissues.[2]
Key Cytoprotective Actions of WR-1065
Once intracellular, WR-1065 exerts its protective effects through several mechanisms:
-
Free Radical Scavenging: The sulfhydryl group in WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thereby preventing damage to cellular macromolecules.[2]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA.[4] It can also induce conformational changes in DNA, making it less susceptible to damage.[4]
-
Induction of Hypoxia: The oxidation of WR-1065 consumes intracellular oxygen, creating a transient state of hypoxia in normal tissues. This hypoxic environment can render cells more resistant to the damaging effects of ionizing radiation.[2]
-
Modulation of Cellular Processes: WR-1065 influences cell cycle progression and apoptosis, often through the activation of the p53 tumor suppressor protein.[5][6] This can lead to cell cycle arrest, allowing more time for DNA repair.[6]
Quantitative Data on Amifostine's Cytoprotective Efficacy
The protective effects of amifostine have been quantified in both preclinical and clinical settings.
Preclinical Efficacy: Dose Reduction Factors
The Dose Reduction Factor (DRF) is a measure of the potency of a radioprotective agent. It is the ratio of the radiation dose that produces a specific level of toxicity in the presence of the agent to the dose that produces the same level of toxicity without the agent.
| Animal Model | Tissue/System | Amifostine Dose (mg/kg) | Route | DRF | Reference |
| Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | 500 | Intraperitoneal | 2.7 | [7] |
| Mice | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 500 | Intraperitoneal | 1.8 | [7] |
| Rats | Whole Liver Radiation | - | Systemic | ~1.1 | [8] |
Clinical Efficacy: Reduction of Chemotherapy- and Radiotherapy-Induced Toxicities
Numerous clinical trials have demonstrated the ability of amifostine to reduce the incidence and severity of treatment-related toxicities.
| Cancer Type | Treatment | Amifostine Dose | Toxicity Measured | Reduction with Amifostine | Reference |
| Advanced Ovarian Cancer | Cisplatin (100 mg/m²) + Cyclophosphamide (1000 mg/m²) | 910 mg/m² IV | Hematological, Renal, and Neurological Toxicities | Significant reduction | [1] |
| Head and Neck Cancer | Postoperative Radiotherapy (50-70 Gy) | 200 mg/m² IV | Acute and Late Grade ≥2 Xerostomia | Significant reduction | [1] |
| Lung Cancer | Thoracic Irradiation | 340 mg/m² | Pneumonitis and Esophagitis | Significant protection | [1] |
| Ovarian Cancer | Carboplatin (AUC 5) + Paclitaxel (175 mg/m²) | 910 mg/m² | Grade 3-4 Neutropenia | Reduced from 37.9% to 31.3% | [9] |
| Ovarian Cancer | Carboplatin (AUC 5) + Paclitaxel (175 mg/m²) | 910 mg/m² | Severe Mucositis | Reduced from 15.4% to 4.7% | [9] |
| Ovarian Cancer | Carboplatin (AUC 5) + Paclitaxel (175 mg/m²) | 910 mg/m² | Grade 3-4 Neurotoxicity | Reduced from 7.2% to 3.7% | [9] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytoprotective mechanisms of amifostine.
Measurement of Alkaline Phosphatase (ALP) Activity in Cell Culture
This protocol is used to determine the level of ALP, the enzyme responsible for activating amifostine.
-
Cell Culture and Lysis:
-
Culture cells to confluence in a 96-well plate.
-
Aspirate the culture medium and wash the cell monolayer with sterile phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100 µL of 2-amino 2-methyl 1-propanol (AMP) buffer (pH 10.5) containing 2 mg/mL of p-nitrophenyl phosphate (pNPP) to each well.[10]
-
-
Enzymatic Reaction and Measurement:
-
Quantification:
-
Generate a standard curve using known concentrations of p-nitrophenol.
-
Calculate the ALP activity, typically expressed as µmols of p-nitrophenol produced per minute per milligram of protein.[11]
-
Assessment of DNA Damage using the Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation and Embedding:
-
Treat cells with the DNA damaging agent with or without amifostine pre-treatment.
-
Harvest the cells and resuspend them at approximately 2 x 10⁵ cells/mL in ice-cold PBS.
-
Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 (v/v) ratio.[12]
-
Immediately pipette 30 µL of the mixture onto a pre-coated slide and allow it to solidify at 4°C.[12]
-
-
Lysis and Electrophoresis:
-
Immerse the slides in a cold lysis buffer (pH 10.0) for at least 40 minutes.[13]
-
Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13.0) and allow the DNA to unwind for 40 minutes.[13]
-
Perform electrophoresis at 25 V and 300 mA for 40 minutes.[13]
-
-
Visualization and Analysis:
-
Neutralize the slides with a neutralization buffer (pH 7.5) for 10 minutes.[13]
-
Stain the DNA with a fluorescent dye such as ethidium bromide.[13]
-
Visualize the "comets" using a fluorescence microscope.
-
Quantify DNA damage using image analysis software to measure parameters such as tail length and the percentage of DNA in the tail.[13]
-
Quantification of DNA Double-Strand Breaks using γH2AX Immunofluorescence
This assay detects the phosphorylated form of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat them with the DNA damaging agent with or without amifostine pre-treatment.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 30 minutes.[14]
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[14]
-
Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 30 minutes.[14]
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[14]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[14]
-
Counterstain the nuclei with DAPI.[15]
-
-
Microscopy and Analysis:
Visualization of Amifostine-Modulated Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by amifostine's active metabolite, WR-1065.
Amifostine Activation and Initial Cytoprotective Actions
Caption: Amifostine is converted to its active form, WR-1065, which protects normal cells.
WR-1065-Mediated Activation of the p53 Pathway
Caption: WR-1065 activates the p53 pathway, leading to cell cycle arrest and cytoprotection.
Induction of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by Amifostine
Caption: Amifostine induces hypoxia, leading to the stabilization and activation of HIF-1α.
Conclusion
Amifostine's unique, multi-pronged mechanism of action, centered on its selective activation in normal tissues, makes it a valuable tool in mitigating the toxic side effects of cancer therapy. By scavenging free radicals, protecting and repairing DNA, inducing a protective hypoxic state, and modulating critical cell signaling pathways, amifostine provides a robust cytoprotective shield. The quantitative data from numerous studies underscore its clinical utility, and the detailed experimental protocols provided herein offer a framework for further research and development in the field of cytoprotection. This in-depth understanding of amifostine's core mechanisms is crucial for optimizing its clinical application and for the development of next-generation cytoprotective agents.
References
- 1. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug ethyol (WR-2721), protect DNA against fast neutron-induced strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 6. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Phase I clinical and pharmacology study using amifostine as a radioprotector in dose-escalated whole liver radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase III multicenter randomized trial of amifostine as cytoprotectant in first-line chemotherapy in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Dual Role of Amifostine in DNA Repair and Free Radical Scavenging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifostine (Ethyol®) is a broad-spectrum cytoprotective agent recognized for its ability to mitigate the toxic effects of chemotherapy and radiotherapy on normal tissues. Its efficacy stems from a dual mechanism of action: the direct scavenging of free radicals and the modulation of DNA repair pathways. This technical guide provides an in-depth analysis of these core functions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development in the field of cytoprotection.
Amifostine is a prodrug that is dephosphorylated in vivo to its active thiol metabolite, WR-1065.[1] This conversion is a key factor in its selective protection of normal tissues, which exhibit higher alkaline phosphatase activity compared to tumor tissues.[2] Once activated, WR-1065 exerts its protective effects through multiple avenues, including the neutralization of reactive oxygen species (ROS), donation of hydrogen atoms to repair damaged DNA, and induction of antioxidant enzymes.[2][3] Furthermore, emerging evidence suggests a complex role for WR-1065 in modulating DNA repair mechanisms, including its influence on homologous recombination.[3]
This guide will delve into the intricate details of these mechanisms, providing a comprehensive resource for understanding and harnessing the therapeutic potential of amifostine.
Core Mechanisms of Action
Free Radical Scavenging
The most immediate protective effect of amifostine's active metabolite, WR-1065, is its potent free radical scavenging activity. The sulfhydryl group (-SH) on WR-1065 readily donates a hydrogen atom to neutralize highly reactive oxygen species (ROS) generated by radiotherapy and certain chemotherapeutic agents.[2][3] This direct scavenging activity reduces oxidative stress and prevents damage to critical cellular components, including DNA, lipids, and proteins.[1]
Beyond direct scavenging, WR-1065 contributes to a sustained antioxidant response by upregulating the expression of endogenous antioxidant enzymes, most notably manganese superoxide dismutase (SOD2).[4] This is achieved through the activation of the NF-κB signaling pathway.[4] The induction of SOD2 provides a delayed but more prolonged cytoprotective effect.[4]
Modulation of DNA Repair Pathways
Amifostine's influence on DNA repair is multifaceted and an area of ongoing research. The ability of WR-1065 to donate a hydrogen atom can chemically repair DNA radicals, thereby preventing the fixation of DNA lesions.[3]
Recent studies have revealed a more intricate role for WR-1065 in influencing DNA repair pathway choice. Evidence suggests that WR-1065 can disrupt homologous recombination (HR), a major pathway for repairing DNA double-strand breaks.[3] By suppressing hyper-recombination, which can lead to genomic instability, WR-1065 may protect cells from the long-term consequences of DNA damage.[3] The precise impact of amifostine on other repair pathways, such as non-homologous end joining (NHEJ), is still under investigation.
Quantitative Data on the Efficacy of Amifostine
The cytoprotective effects of amifostine have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its impact on DNA damage, cell survival, antioxidant enzyme activity, and clinical outcomes.
Table 1: Preclinical Efficacy of Amifostine (WR-1065)
| Parameter | Cell Line/Model | Treatment | Result | Citation |
| DNA Damage | ||||
| Micronucleus Frequency | RKO36 human colon carcinoma cells | 4 mM WR-1065 + Iron Ion Irradiation | Significant reduction in micronucleus formation compared to irradiation alone. | [1] |
| DNA Damage (Comet Assay) | Human lymphocytes | 250-5,000 µg/ml amifostine + in vitro irradiation | Significant radioprotective effect observed at all concentrations. | [5] |
| Cell Survival | ||||
| Clonogenic Survival | RKO36 human colon carcinoma cells | 4 mM WR-1065 + X-rays or Iron Ions | Significant radioprotection observed, with a smaller effect for iron ions. | [1] |
| Cell Death | Healthy human fibroblasts | WR-1065 + 10 Gy or 20 Gy Irradiation | Significant reduction in cell death compared to untreated controls. | [6] |
| Antioxidant Enzyme Induction | ||||
| SOD2 Activity | SA-NH tumor cells in C3H mice | 400 mg/kg amifostine | Over 2-fold increase in SOD2 activity 24 hours post-treatment. | [4] |
| SOD2 Gene Expression | Human microvascular endothelial cells (HMEC) | 4 mM or 40 µM WR-1065 | 1.8-fold increase in MnSOD gene expression. | [7] |
| SOD2 Gene Expression | U87 human glioma cells | 4 mM or 40 µM WR-1065 | 3.5-fold increase in MnSOD gene expression. | [7] |
| Homologous Recombination | ||||
| Camptothecin-induced HR | SPD8 CHO cells | 4 mM WR-1065 | Significant reduction in homologous recombination frequency. | [3] |
| Hydroxyurea-induced HR | SPD8 CHO cells | 4 mM WR-1065 | Significant reduction in homologous recombination frequency. | [3] |
Table 2: Clinical Efficacy of Amifostine in Radiotherapy for Head and Neck Cancer
| Endpoint | Amifostine Group | Control Group | p-value | Citation |
| Xerostomia | ||||
| Grade ≥2 Acute Xerostomia | 51% | 78% | <0.0001 | [8] |
| Grade ≥2 Chronic Xerostomia | 34% | 57% | 0.002 | [8] |
| Median Saliva Production | 0.26 g | 0.10 g | 0.04 | [8] |
| Mucositis & Dysphagia (Meta-analysis) | ||||
| Grade 3-4 Mucositis (Relative Risk) | 0.72 (95% CI: 0.54–0.95) | - | <0.00001 | [9] |
| Grade 3-4 Dysphagia (Relative Risk) | 0.39 (95% CI: 0.17–0.92) | - | 0.03 | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of amifostine's function. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
Signaling Pathway of Amifostine's Cytoprotective Action
Experimental Workflow for In Vitro Radioprotection Assay
Logical Relationship of Amifostine's Dual Functions
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of amifostine's efficacy.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
This assay is used to detect DNA strand breaks in individual cells.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Cell culture medium, PBS, trypsin-EDTA
-
Amifostine (WR-1065) and DNA damaging agent (e.g., H₂O₂ or ionizing radiation)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Pre-incubate with amifostine (e.g., 0.1 mM for 1 hour) before exposing them to the DNA damaging agent.[10]
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.
-
Cell Embedding: Harvest and resuspend treated and control cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of cell suspension with 90 µL of 0.7% LMP agarose at 37°C and quickly pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of approximately 25 V and 300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides three times with neutralization buffer for 5 minutes each. Stain the slides with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using appropriate software.
γ-H2AX Foci Formation Assay for DNA Double-Strand Breaks
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs).
Materials:
-
Cells cultured on coverslips in multi-well plates
-
Amifostine (WR-1065) and source of DSBs (e.g., ionizing radiation)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2AX (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat with amifostine before inducing DSBs.
-
Fixation: After treatment and a recovery period, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10-30 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus is counted using image analysis software.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol or ethanol (typically 0.1 mM)
-
Amifostine (WR-1065) or other thiol compounds
-
Positive control (e.g., ascorbic acid or Trolox)
-
Methanol or ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH and the test compounds in methanol or ethanol. Create a series of dilutions for the test compounds and the positive control.
-
Assay Reaction: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to all wells except the blank. A control well should contain the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
Conclusion
Amifostine stands as a clinically significant cytoprotective agent with a well-defined dual mechanism of action encompassing both direct free radical scavenging and the intricate modulation of DNA repair pathways. The quantitative data from a breadth of studies consistently demonstrate its efficacy in reducing the deleterious effects of genotoxic therapies on normal tissues. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of amifostine and the development of novel cytoprotectants. A thorough understanding of its molecular interactions, as visualized in the provided signaling and logical diagrams, is paramount for optimizing its clinical application and exploring its full therapeutic potential. This technical guide serves as a comprehensive resource to aid researchers, scientists, and drug development professionals in advancing the field of cytoprotection and improving outcomes for patients undergoing cancer therapy.
References
- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amifostine reduces inflammation and protects against 5-fluorouracil-induced oral mucositis and hyposalivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activation of nuclear transcription factor kappaB, gene expression, and proteins by amifostine's free thiol in human microvascular endothelial and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 10. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Cytoprotector: An In-depth Technical Guide to the Cellular Uptake and Metabolism of Amifostine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine, known chemically as S-2-(3-aminopropylamino)ethylphosphorothioic acid, is a critical cytoprotective agent employed to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1][2][3] As a prodrug, its efficacy is entirely dependent on its metabolic activation and subsequent uptake into cells.[4][5][6] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of amifostine, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to support further research and drug development in this field.
The selective protection of normal tissues by amifostine is attributed to several factors, including higher alkaline phosphatase activity, and differences in vascularity and pH in normal tissues compared to tumors.[5][6][7] Understanding the intricacies of its metabolic journey is paramount to optimizing its clinical application and developing next-generation cytoprotective strategies.
Cellular Uptake and Metabolism
Amifostine is an inactive prodrug that requires enzymatic conversion to its active, free thiol form, WR-1065.[4][5] This biotransformation is the pivotal first step in its mechanism of action.
The Metabolic Pathway
The metabolic activation of amifostine is a targeted process, primarily occurring at the surface of normal tissue cells.
-
Dephosphorylation: Amifostine is rapidly dephosphorylated by alkaline phosphatase (ALP), an enzyme abundant on the plasma membranes of the arteriolar endothelium of normal tissues and the proximal tubular epithelium of the kidneys.[8][9] This reaction hydrolyzes the phosphate group from amifostine, yielding the active metabolite, WR-1065.[10][11] The activity of alkaline phosphatase is pH-dependent, with optimal function in alkaline environments.[12][13] Tumor microenvironments are often acidic, which can inhibit ALP activity and thus reduce the activation of amifostine.[6][13]
-
Cellular Entry of WR-1065: Once formed, WR-1065 is transported into cells. While some studies suggest that WR-1065 can enter cells via passive diffusion, others indicate the involvement of the polyamine transport system, for which its disulfide form, WR-33278, is a good substrate.[14] The rapid uptake of WR-1065 into tissues contributes to its short initial half-life in the plasma.[15]
-
Intracellular Fate: Inside the cell, WR-1065 can exist in a dynamic equilibrium with its symmetrical disulfide, WR-33278, and mixed disulfides with endogenous thiols like cysteine and glutathione.[8] These disulfide forms may act as a reservoir for the active thiol.[15] The cytoprotective effects of WR-1065 are mediated through several mechanisms, including scavenging of free radicals, hydrogen donation, and DNA protection.[1][5][6]
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of amifostine and its active metabolite, WR-1065, have been characterized in various studies. The rapid clearance of amifostine and the subsequent appearance and clearance of WR-1065 are key features of its pharmacology.
| Parameter | Amifostine (WR-2721) | WR-1065 (Active Metabolite) | Species | Reference(s) |
| Half-life (t½) | ~8-9 minutes | Biphasic: initial phase is short, final phase ~7.3 ± 3.6 h | Human | [12][15] |
| Clearance (CL) | 107 L/hr/m² (plasma) | 30.6 L/hr/m² (apparent, plasma) | Human | [12] |
| 136 L/hr/m² (whole blood) | 12.5 L/hr/m² (apparent, whole blood) | Human | [12] | |
| Volume of Distribution (Vd) | 5.53 L/m² (plasma) | - | Human | [12] |
| 7.23 L/m² (whole blood) | - | Human | [12] | |
| Peak Plasma Concentration (Cmax) | - | 47.5 ± 11.9 µM (after 1st dose) | Human | [15] |
| - | 79.0 ± 13.2 µM (after 2nd dose) | Human | [15] | |
| - | 84.8 ± 15.1 µM (after 3rd dose) | Human | [15] | |
| Lower Limit of Quantitation (LLQ) | 0.25 µM | 0.25 µM | Human | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible investigation of amifostine's properties. Below are synthesized protocols based on published literature for key in vitro and in vivo experiments.
In Vitro Amifostine Activation and Cytoprotection Assay
This protocol is designed to assess the cytoprotective effects of amifostine on cultured cells.
-
Cell Culture: Plate target normal cells (e.g., fibroblasts) and cancer cells in parallel in appropriate cell culture plates. Allow cells to adhere overnight.[16]
-
Amifostine Preparation: Prepare a stock solution of amifostine in a sterile, buffered solution such as phosphate-buffered saline (PBS).[16] For studies requiring the active metabolite directly, use a commercially available solution of WR-1065.[17]
-
Activation and Treatment:
-
For amifostine treatment, add it to the cell culture medium at the desired final concentration (e.g., 250-5000 µg/mL).[13]
-
To facilitate activation in cell lines with low endogenous alkaline phosphatase, exogenous ALP can be added to the medium (e.g., 0.5-1 U/mL).[13][16]
-
For direct treatment with the active form, add WR-1065 to the medium at the desired concentration (e.g., 0.1-10 mM).[17][18][19]
-
-
Pre-incubation: Incubate the cells with amifostine/WR-1065 for a standardized period, typically 30 minutes, before introducing the cytotoxic agent.[16][17][18]
-
Cytotoxic Challenge: Expose the cells to a chemotherapeutic agent or ionizing radiation at the desired dose.[16]
-
Assessment of Cytoprotection: Evaluate cell viability, apoptosis, or other relevant endpoints using standard assays (e.g., clonogenic survival assay, MTT assay, flow cytometry for apoptosis).
In Vivo Assessment of Amifostine's Effects in Animal Models
This protocol outlines a general procedure for evaluating the efficacy of amifostine in animal models.
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).[16]
-
Amifostine Preparation: Reconstitute lyophilized amifostine in a sterile vehicle, such as 0.9% Sodium Chloride Injection, to a suitable concentration for injection (e.g., 5-40 mg/mL).[17]
-
Administration: Administer the amifostine solution to the animals via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal). The timing of administration is critical; typically, it is given 15-30 minutes prior to the cytotoxic challenge.[17][20] Dosages can range from 50 to 200 mg/kg in mice.[20][21]
-
Cytotoxic Challenge: Expose the animals to whole-body or targeted radiation or administer a chemotherapeutic agent.[20]
-
Sample Collection and Analysis: At specified time points, collect blood and/or tissues for pharmacokinetic analysis of amifostine and WR-1065, or for assessment of tissue damage and metabolic changes.[12][22]
-
Analytical Methods: Analyze the concentrations of amifostine and its metabolites using validated methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[12][22]
Measurement of Alkaline Phosphatase Activity
The activity of alkaline phosphatase is a key determinant of amifostine activation.
-
Sample Preparation: Prepare cell lysates from cultured cells or tissue homogenates.[13]
-
Assay Principle: A colorimetric or fluorometric assay is typically used. For example, a colorimetric assay can utilize p-nitrophenyl phosphate (pNPP) as a substrate. ALP in the sample dephosphorylates pNPP to p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.[13] Alternatively, fluorometric and electrochemical methods using amifostine as a substrate have been developed.[10][23][24]
-
Procedure (Colorimetric):
-
Add cell lysate or tissue homogenate to a reaction buffer (e.g., bicarbonate buffer, pH 10.5).[13]
-
Add the pNPP substrate solution.[13]
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[13]
-
Stop the reaction with a stop solution (e.g., 1 N NaOH).[13]
-
Measure the absorbance at 405 nm using a microplate reader.[13]
-
-
Data Analysis: The absorbance is directly proportional to the ALP activity in the sample. A standard curve can be generated using purified ALP to quantify the activity.[13]
Conclusion
The cellular uptake and metabolism of amifostine are intricate processes that are fundamental to its function as a selective cytoprotector. The conversion to the active thiol WR-1065 by alkaline phosphatase and its subsequent entry into normal cells are critical steps that confer its therapeutic benefit. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the pharmacology of amifostine and to innovate in the field of cytoprotection. A thorough understanding of these core mechanisms will undoubtedly pave the way for improved clinical outcomes for patients undergoing cancer therapy.
References
- 1. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine-mediated protection of normal bone marrow from cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioprotectants: pharmacology and clinical applications of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Histologic Evidence of Amifostine Induced Cytoprotection in an Irradiated Murine Model of Mandibular Distraction Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel electrochemical platform for assay of alkaline phosphatase based on amifostine and ATRP signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Involvement of the polyamine transport system in cellular uptake of the radioprotectants WR-1065 and WR-33278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alterations in Tissue Metabolite Profiles with Amifostine-Prophylaxed Mice Exposed to Gamma Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fluorometric determination of amifostine and alkaline phosphatase on amphiprotic molecularly imprinted silica crosslinked with binary functional silanes and carbon dots | 中國醫藥大學 研究發展處 [www3.cmu.edu.tw]
An In-depth Technical Guide to the Organ-Specific Protection of Amifostine
For Researchers, Scientists, and Drug Development Professionals
Amifostine (Ethyol®), an organic thiophosphate, serves as a critical cytoprotective agent, mitigating the toxic effects of chemotherapy and radiotherapy on normal tissues without compromising anti-tumor efficacy.[1][2] This guide provides a detailed examination of its mechanism of action, organ-specific protective effects supported by quantitative data, and relevant experimental protocols.
Core Mechanism of Action: Selective Activation and Protection
Amifostine (designated WR-2721) is a prodrug that is administered intravenously and remains inactive until metabolized.[3][4] Its selective protection of healthy tissues is a result of differences in the microenvironment between normal and tumor tissues.[5][6]
Activation and Uptake: The activation of Amifostine is catalyzed by membrane-bound alkaline phosphatase, an enzyme found in high concentrations in the endothelium of normal tissues.[7][8] This enzyme dephosphorylates Amifostine into its active free thiol metabolite, WR-1065.[2][4] The selective protection is attributed to several factors:
-
Higher Alkaline Phosphatase Activity: Normal tissues, especially in organs like the kidneys and salivary glands, exhibit significantly higher alkaline phosphatase activity compared to most tumor cells.[5][6]
-
Optimal pH: The neutral pH of approximately 7.4 in normal tissues is ideal for this enzymatic conversion, whereas the acidic microenvironment often found in tumors inhibits the process.[6][9]
-
Vascularization: Better vascular permeation in healthy tissues facilitates greater delivery of Amifostine for conversion.[2][9]
Once formed, WR-1065 is transported into cells, where it provides protection through multiple mechanisms.[10]
Cellular Protective Mechanisms: Inside the cell, WR-1065 employs a multi-faceted strategy to protect against damage from radiation and chemotherapy:
-
Free Radical Scavenging: As a potent antioxidant, WR-1065 directly neutralizes reactive oxygen species (ROS) generated by cytotoxic treatments, which are a primary source of cellular damage.[4][10]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair DNA radicals, preventing strand breaks and other lesions.[4][11] It also binds to and stabilizes DNA, mitigating damage.[10]
-
Induction of Hypoxia: The auto-oxidation of WR-1065 can consume oxygen within the cell, inducing a state of transient hypoxia that makes cells more resistant to radiation damage.[3][12]
-
Modulation of Gene Expression: WR-1065 has been shown to influence redox-sensitive transcription factors and enzymes, including activating p53 and inducing antioxidant enzymes like manganese superoxide dismutase (SOD2), which further protect the cell from oxidative stress.[11][12][13]
Organ-Specific Protection: Quantitative Data
Amifostine's protective effects are most prominently documented in the salivary glands, kidneys, and bone marrow.
A. Salivary Gland Protection (Radiotherapy)
Radiation for head and neck cancer frequently damages salivary glands, leading to severe xerostomia (dry mouth).[14][15] Amifostine is the only FDA-approved drug to prevent this side effect.[3][14]
| Study Type / Endpoint | Treatment Group (Amifostine + Radiotherapy) | Control Group (Radiotherapy Alone) | p-value | Key Findings |
| Phase III Trial (Xerostomia) [1] | Significantly lower incidence of acute and late grade ≥2 xerostomia. | Higher incidence of xerostomia. | <0.05 | Amifostine 200 mg/m² significantly reduced radiation-induced dry mouth. |
| Double-Blind, Placebo-Controlled Trial [16] | No significant change in parenchymal function. No xerostomia occurred. | 40% reduction in parenchymal function. Grades I-II xerostomia observed. | <0.001 | Amifostine preserved salivary gland function after high-dose radioiodine treatment. |
| Randomized Trial (Mucositis & Xerostomia) [17] | Significantly reduced mucositis and xerostomia. | Higher rates of mucositis and xerostomia. | 0.0001 | Amifostine reduced toxicities in patients receiving concurrent radiochemotherapy. |
B. Nephroprotection (Chemotherapy)
Cisplatin and other platinum-based agents are notoriously nephrotoxic. Amifostine provides significant protection against this cumulative renal damage.[18][19]
| Study Type / Endpoint | Treatment Group (Amifostine + Chemo) | Control Group (Chemo Alone) | p-value | Key Findings |
| Phase III Trial (Ovarian Cancer) [1][18] | Significantly reduced nephrotoxicity. | Higher incidence of nephrotoxicity. | 0.001 | Amifostine reduced cumulative renal toxicity from cyclophosphamide/cisplatin. |
| Randomized Trial (GFR) [20][21] | Glomerular Filtration Rate (GFR) almost completely maintained (121 to 108 ml/min). | >30% reduction in median GFR (108 to 80 ml/min). | <0.001 | Amifostine preserved GFR in patients receiving cisplatin/ifosfamide. |
| Preclinical Study (Rat Model) [22] | Serum BUN and creatinine levels remained near normal. | Significantly elevated BUN and creatinine on days 3 and 5. | <0.05 | Amifostine reduced cisplatin-induced nephrotoxicity, possibly by suppressing the Fas/FasL system. |
C. Myeloprotection (Chemotherapy)
Amifostine protects hematopoietic progenitors in the bone marrow from a wide range of chemotherapeutic agents, reducing the severity and duration of myelosuppression.[5][23][24]
| Study Type / Endpoint | Treatment Group (Amifostine + Chemo) | Control Group (Chemo Alone) | p-value | Key Findings |
| Clinical Trial (Malignant Lymphoma) [25] | Fewer days of severe (grade III/IV) granulocytopenia and fewer infectious episodes. | More days of severe granulocytopenia. | Not specified | Amifostine is a good protector against the hematological toxicity of cyclophosphamide. |
| In Vitro Progenitor Assay [23] | 1.29- to 9.57-fold greater recovery of CFU-GEMM colonies vs. controls. | Lower recovery of progenitor colonies. | <0.05 | Amifostine protected primitive hematopoietic progenitors from various antineoplastics. |
| Breast Cancer (ABMS) [26] | 200-fold higher recovery of white blood cell progenitors post-purging. | Lower recovery of progenitors. | Not specified | Amifostine significantly shortens the time to bone marrow recovery after high-dose chemotherapy. |
Key Experimental Protocols
The following sections detail representative methodologies for evaluating Amifostine's efficacy.
A. In Vivo Model: Cisplatin-Induced Nephrotoxicity in Rats
This protocol is adapted from studies investigating the nephroprotective effects of Amifostine.[22]
-
Animal Model: Male Sprague-Dawley rats (48 total) are randomly divided into three groups (n=16 per group): Control (saline), Cisplatin only, and Amifostine + Cisplatin.
-
Dosing and Administration:
-
Amifostine Group: Receive Amifostine (200 mg/kg) via intraperitoneal (IP) injection.
-
Thirty minutes later, the Amifostine and Cisplatin-only groups receive a single IP injection of Cisplatin (6 mg/kg).
-
Control Group: Receives an equivalent volume of 0.9% saline solution via IP injection.
-
-
Sample Collection: Blood samples are collected via tail vein at baseline and on days 3, 5, and 10 post-treatment for biochemical analysis.
-
Endpoint Analysis:
-
Biochemical: Serum Blood Urea Nitrogen (BUN) and creatinine levels are measured using an automatic biochemical analyzer.
-
Histopathology: On day 10, animals are euthanized, and kidneys are harvested. Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of renal tubular necrosis.
-
Apoptosis Assessment: Apoptotic cells in renal tissue are quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) method.
-
Immunohistochemistry: Expression of apoptotic pathway proteins (e.g., Fas/FasL) is assessed in renal tissue sections.
-
B. In Vitro Model: Hematopoietic Progenitor Protection
This protocol is based on clonogenic assays used to determine if Amifostine protects primitive hematopoietic progenitors from chemotherapy.[23]
-
Cell Source: Bone marrow mononuclear cells are isolated from normal human donors.
-
Pre-incubation: Cells are incubated for 15 minutes in one of three conditions:
-
Control: Standard medium.
-
Amifostine: Medium containing 500 µmol/L Amifostine.
-
WR-1065: Medium containing 100 µmol/L WR-1065.
-
-
Washing: Cells are washed twice to remove extracellular drug.
-
Chemotherapy Exposure: The washed cells are then treated with a selected antineoplastic agent (e.g., paclitaxel, cisplatin) for 1 to 6 hours.
-
Clonogenic Assay:
-
After exposure, cells are washed again and plated in a semi-solid methylcellulose medium supplemented with growth factors.
-
Plates are incubated for 14 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Endpoint Analysis:
-
Colonies are scored under a microscope. Key colony types include CFU-GEMM (multipotent progenitors) and BFU-E (erythroid progenitors).
-
The fold-protection is calculated by comparing the number of surviving colonies in the Amifostine/WR-1065 groups to the control group.
-
C. In Vitro Model: Radioprotection of Cancer vs. Normal Cells
This protocol outlines a method to assess the selective radioprotective effect of Amifostine's active metabolite, WR-1065.[27]
-
Cell Lines:
-
Normal Cells: Human Female Fibroblasts (FF).
-
Cancer Cells: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
-
Cell Plating: Approximately 25,000-50,000 cells are seeded per well in 24-well plates and allowed to adhere for 24 hours.
-
Treatment:
-
WR-1065 Group: Cells are pre-treated with 0.25 mM WR-1065 for 20 minutes.
-
Control Group: Untreated cells serve as the control.
-
-
Irradiation: Following WR-1065 exposure and washing, cells are immediately irradiated with a single dose of 0, 10, or 20 Gy using an X-ray source.
-
Endpoint Analysis:
-
After 48 hours of incubation post-irradiation, cells are harvested.
-
Cell viability is assessed using the Trypan Blue exclusion method, where live and dead cells are counted with a hemocytometer.
-
The percent cell death is calculated for each condition to determine if WR-1065 selectively protected the normal fibroblasts without protecting the cancer cells.
-
References
- 1. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine - Wikipedia [en.wikipedia.org]
- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 5. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 6. benchchem.com [benchchem.com]
- 7. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Localized Delivery of Amifostine Enhances Salivary Gland Radioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Localized Delivery of Amifostine Enhances Salivary Gland Radioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salivary gland protection by amifostine in high-dose radioiodine treatment: results of a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective cytoprotection with amifostine in concurrent radiochemotherapy for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amifostine is a Nephro-Protectant in Patients Receiving Treatment with Cisplatin [nephrojournal.com]
- 19. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The use of reduced doses of amifostine to ameliorate nephrotoxicity of cisplatin/ifosfamide-based chemotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Protective effect of amifostine on cisplatin-induced nephrotoxicity and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amifostine protects primitive hematopoietic progenitors against chemotherapy cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Amifostine protects bone marrow from benzene-induced hematotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bone marrow protection with amifostine in the treatment of high-risk malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cancernetwork.com [cancernetwork.com]
- 27. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Amifostine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Amifostine (WR-2721) as a broad-spectrum cytoprotective agent. Amifostine is an organic thiophosphate prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065.[1] This guide details its mechanism of action, summarizes key quantitative findings from preclinical studies in structured tables, provides detailed experimental methodologies for pivotal assays, and illustrates the core signaling pathways and experimental workflows through diagrams.
Mechanism of Action
Amifostine's selective protection of normal tissues from the cytotoxic effects of radiation and chemotherapy is a cornerstone of its clinical potential.[1][2] This selectivity is attributed to physiological and biochemical differences between normal and tumor tissues.[1]
Activation and Core Protective Mechanisms:
Amifostine is inactive upon administration and requires hydrolysis by membrane-bound alkaline phosphatase to form its active metabolite, WR-1065.[1] Normal tissues, particularly the kidneys and salivary glands, exhibit higher alkaline phosphatase activity compared to most tumor tissues.[1] Furthermore, the neutral pH of normal tissues (around 7.4) is optimal for this enzymatic conversion, whereas the acidic microenvironment often found in tumors is less favorable.[1]
Once intracellular, WR-1065 exerts its protective effects through several key mechanisms:
-
Free Radical Scavenging: As a potent thiol, WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents, thereby preventing initial cellular damage.[1]
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to chemically repair damaged DNA.[1] It has also been shown to bind to DNA, stabilizing it and making it less susceptible to damage.[3] Some studies suggest that WR-1065 may also modulate DNA repair pathways, including homologous recombination.[4][5]
-
Induction of Transient Hypoxia: The auto-oxidation of WR-1065 consumes oxygen, leading to a temporary state of hypoxia in normal tissues, which is known to be radioprotective.[1]
-
Modulation of Cellular Pathways: WR-1065 has been shown to influence key signaling pathways involved in cell cycle regulation and apoptosis. It can activate transcription factors such as NF-κB and AP-1 and modulate the p53-mediated cell cycle arrest.[1][6]
Quantitative Data from Preclinical Studies
The radioprotective efficacy of Amifostine is often quantified using the Dose Reduction Factor (DRF), which is the factor by which the radiation dose can be increased in the presence of the protector to produce the same level of biological damage as in its absence.[1]
Table 1: Radioprotection Efficacy of Amifostine (Dose Reduction Factor)
| Animal Model | Tissue/Endpoint | Radiation Type | Amifostine Dose (mg/kg) | Route of Administration | DRF | Reference(s) |
| Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | γ-irradiation | 500 | Intraperitoneal (ip) | 2.7 | [7] |
| Mice | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | γ-irradiation | 500 | Intraperitoneal (ip) | 1.8 | [7] |
| Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | γ-irradiation | 300 | Intramuscular (im) | 2.7 | [8] |
| Mice | Survival (in combination with Selenium) | ⁶⁰Co γ-irradiation | 800-1200 | Intraperitoneal (ip) | >1.1 | [7] |
Table 2: Chemoprotection Efficacy of Amifostine
| Animal Model | Cytotoxic Agent | Toxicity Endpoint | Amifostine Dose (mg/kg) | Route of Administration | Protective Effect | Reference(s) |
| Guinea Pigs | Cisplatin (30 mg/kg) | Ototoxicity (Hearing Loss) | 1000 | Not Specified | Partial protection | [9] |
| Guinea Pigs | Cisplatin (30 mg/kg) | Nephrotoxicity | 1000 | Not Specified | Partial protection | [9] |
| Mice | Cisplatin (10 mg/kg) | DNA Damage (Leukocytes) | 56, 105 | Not Specified | Significant DNA protection (p<0.01) | [10] |
| Mice | 5-Fluorouracil (60 and 40 mg/kg) | Oral Mucositis & Hyposalivation | 12.5, 25, 50 | Not Specified | Prevention of inflammation and hyposalivation | [11] |
Table 3: Protection of Salivary Gland Function in a Murine Model of Radiation-Induced Xerostomia
| Treatment Group | Saliva Flow Rate (µL/min) at 8 weeks post-irradiation | Percentage of Acinar Cells Remaining (vs. Non-Irradiated) at 12 weeks post-irradiation |
| Irradiated (15 Gy) + Saline | ~0.5 - 0.7 | ~20% |
| Irradiated + Retroductal Amifostine | ~1.5 - 1.7 | ~75% |
| Irradiated + Retroductal WR-1065 | ~1.6 - 1.8 | ~80% |
| Data adapted from a study utilizing a single 15 Gy radiation dose to the submandibular glands of mice.[12] |
Experimental Protocols
Methodological consistency is crucial for the interpretation of preclinical data. Below are detailed protocols for key experiments cited in the literature.
In Vivo Radioprotection Study for Mucositis
This protocol is adapted from studies evaluating the efficacy of Amifostine in a rat model of radiation-induced mucositis.[13][14][15]
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Female
-
Weight: 200-250 g
Experimental Groups:
-
Control (No treatment)
-
Radiation only
-
Amifostine + Radiation
Procedure:
-
Amifostine Administration: Administer Amifostine (e.g., 200 mg/kg) via intravenous (IV) or subcutaneous (SC) injection at a specified time (e.g., 30 minutes) before irradiation.[13][14]
-
Anesthesia: Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Irradiation: Irradiate the head and neck region with a single dose of γ-radiation (e.g., 15.3 Gy) using a suitable irradiator.[13][14] The rest of the body should be shielded.
-
Mucositis Scoring: For 10-14 days post-irradiation, examine the oral cavities of the rats daily. Score the degree of mucosal erythema and edema using a validated scoring system (e.g., a 0-5 scale for erythema and a 0-2 scale for edema).[13][14]
-
Endpoint Analysis:
-
Histopathology: At the end of the observation period, euthanize the animals and collect tongue and cheek pouch tissues for histological analysis (e.g., H&E staining) to assess epithelial damage, inflammation, and ulceration.
-
Survival Analysis: Monitor survival for a specified period (e.g., 30 days).
-
In Vivo Chemoprotection Study for Nephrotoxicity
This protocol is based on studies assessing Amifostine's protection against cisplatin-induced kidney damage.[9][16]
Animal Model:
-
Species: Guinea pigs or mice
-
Sex: Male or Female
Experimental Groups:
-
Control (Vehicle only)
-
Cisplatin only
-
Amifostine + Cisplatin
-
Amifostine only
Procedure:
-
Amifostine Administration: Administer Amifostine (dose varies by study) via a specified route (e.g., intraperitoneal injection) 30 minutes before cisplatin administration.
-
Cisplatin Administration: Administer a single dose of cisplatin (e.g., 30 mg/kg in guinea pigs).[9]
-
Sample Collection: Collect blood samples at baseline and at specified time points after treatment (e.g., 4 days or 4 weeks).[9][17]
-
Nephrotoxicity Assessment:
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: Measure the levels of BUN and serum creatinine in the collected blood samples as indicators of kidney function.[17]
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histological examination to assess tubular damage.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Amifostine Activation and Cytoprotection
References
- 1. benchchem.com [benchchem.com]
- 2. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioprotectants: pharmacology and clinical applications of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Assessment of the protective effects of amifostine against cisplatin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amifostine (WR2721) Confers DNA Protection to In Vivo Cisplatin-Treated Murine Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amifostine reduces inflammation and protects against 5-fluorouracil-induced oral mucositis and hyposalivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical modeling of improved amifostine (Ethyol) use in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amifostine (ETHYOL) protects rats from mucositis resulting from fractionated or hyperfractionated radiation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
Amifostine: A Comprehensive Technical Guide to its Differential Effects on Normal and Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amifostine (WR-2721) is a cytoprotective agent that has demonstrated a remarkable ability to selectively protect normal tissues from the cytotoxic effects of radiation and chemotherapy, without compromising the anti-tumor efficacy of these treatments. This technical guide provides an in-depth analysis of the mechanisms underlying this differential effect, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways. The selective action of amifostine is primarily attributed to its differential metabolism in normal versus tumor tissues, leading to a higher concentration of its active metabolite, WR-1065, in healthy cells. This document aims to serve as a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of amifostine and similar cytoprotective agents.
The Core Mechanism: Selective Activation in Normal Tissues
Amifostine is a prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065.[1][2] This conversion is catalyzed by the enzyme alkaline phosphatase, which is significantly more abundant in the capillaries and cell membranes of most normal tissues compared to tumor tissues.[1][3] Several other factors contribute to this selectivity:
-
Tumor Hypovascularity: The poorly organized and often deficient blood supply in tumors limits the delivery of amifostine to cancer cells.
-
Lower pH in Tumors: The acidic microenvironment of many tumors is less favorable for the activity of alkaline phosphatase and the uptake of WR-1065.[2]
-
Facilitated Diffusion: The uptake of WR-1065 into cells is a carrier-mediated process that is more efficient in normal tissues.[4]
This combination of factors leads to a significantly higher concentration of the protective WR-1065 in normal tissues, providing a therapeutic window for cytoprotection without interfering with the anti-cancer effects of therapy.
Quantitative Data: Efficacy of Amifostine in Normal Tissue Protection
The protective effects of amifostine have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Preclinical Radioprotection Data
| Animal Model | Normal Tissue | Radiation Dose | Amifostine Dose (mg/kg) | Protection Metric | Result | Reference |
| Mice | Hematopoietic System | Whole Body | 500 (IP) | Dose Reduction Factor (DRF) | 2.7 | [5] |
| Mice | Gastrointestinal System | Whole Body | 500 (IP) | Dose Reduction Factor (DRF) | 1.8 | [5] |
| Mice | Bone Marrow | 9 Gy | 500 (oral nanoparticles) | 30-day survival | Significantly enhanced | [6] |
| Mice | Intestinal Crypts | 11 Gy | 500 (oral nanoparticles) | Crypt cell survival | Significantly enhanced | [6] |
| Male Mice | Brain | 2 Gy (60Co gamma-rays) | 214 (IP) | Cognitive function | Mitigated radiation effects | [7] |
Table 2: Clinical Data on Amifostine's Protective Effects
| Cancer Type | Therapy | Amifostine Dose | Endpoint | Results | Reference |
| Head and Neck | Radiotherapy | 200 mg/m² (IV) | Grade ≥2 Acute Xerostomia | Reduced from 78% to 51% (P<.0001) | [8] |
| Head and Neck | Radiotherapy | 200 mg/m² (IV) | Grade ≥2 Chronic Xerostomia | Reduced from 57% to 34% (P=.002) | [8] |
| Head and Neck | Radiochemotherapy | 300 mg/m² | Grade 4 Mucositis (by Week 5) | Reduced from 52.2% to 4.5% (p = 0.0006) | [9] |
| Head and Neck | Radiochemotherapy | 300 mg/m² | Grade 2 Xerostomia (at 3 months) | Reduced from 73.9% to 27% (p = 0.0001) | [9] |
| Ovarian | Cyclophosphamide + Cisplatin | 910 mg/m² | Neutropenic fever | Significant decrease in incidence and duration | [10] |
Experimental Protocols
In Vitro Assessment of Amifostine's Cytoprotective Effect
Objective: To determine the ability of amifostine's active metabolite, WR-1065, to protect normal cells versus tumor cells from the cytotoxic effects of radiation or chemotherapy in vitro.
Materials:
-
Normal human cell line (e.g., NIH3T3 fibroblasts)
-
Human tumor cell line (e.g., a thyroid cancer cell line)
-
Cell culture medium and supplements
-
Amifostine (WR-2721) and its active metabolite WR-1065
-
Alkaline Phosphatase (AP)
-
Cytotoxic agent (e.g., H₂O₂, γ-radiation source)
-
Comet assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture normal and tumor cell lines in appropriate media until they reach logarithmic growth phase.
-
Amifostine Treatment:
-
For experiments with the prodrug, incubate cells with varying concentrations of amifostine (e.g., 0-5,000 µg/ml) and alkaline phosphatase (e.g., 0.5-1 U/ml) for a predetermined time (e.g., 1 hour) prior to cytotoxic challenge.[11]
-
For direct assessment of the active metabolite, pre-treat cells with WR-1065 (e.g., 0.1 mM) for 1 hour.[12]
-
-
Cytotoxic Challenge: Expose the cells to a DNA-damaging agent. For example, treat with 0.1 mM H₂O₂ for 1 hour or irradiate with a specific dose of γ-radiation (e.g., 6 Gy).[12]
-
Assessment of DNA Damage (Comet Assay):
-
Immediately after treatment, harvest the cells and perform the alkaline comet assay according to the manufacturer's protocol.
-
This assay measures DNA strand breaks. A reduction in the "comet tail" length in amifostine-treated normal cells compared to untreated cells indicates protection.
-
-
Data Analysis: Quantify the extent of DNA damage and calculate a dose-modifying factor (DMF) to express the level of radioprotection. A DMF is the ratio of radiation doses required to produce the same biological effect with and without the protective agent.[11]
In Vivo Evaluation of Radioprotection in a Mouse Model
Objective: To assess the ability of amifostine to protect normal tissues from radiation-induced damage in a living organism.
Animal Model:
-
C3H or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee.
Materials:
-
Amifostine
-
Sterile saline
-
Small-animal irradiator (e.g., Cesium-137 source)
-
Anesthetic
-
Lead shielding
Procedure:
-
Amifostine Administration: Dissolve amifostine in sterile saline and administer via intraperitoneal (IP) injection at a dose of, for example, 200 mg/kg body weight, 30 minutes prior to irradiation.[13]
-
Irradiation: Anesthetize the mice and shield non-target areas of the body with lead. Deliver a single dose of whole-body gamma irradiation (e.g., 9 Gy for survival studies).[6]
-
Assessment of Normal Tissue Toxicity:
-
Survival: Monitor the mice for 30 days and record survival rates.[6]
-
Hematopoietic Progenitor Cell Survival: At a specified time post-irradiation, humanely euthanize a subset of mice, harvest bone marrow, and perform colony-forming unit assays to assess the survival of hematopoietic progenitor cells.[6]
-
Intestinal Crypt Cell Survival: For gastrointestinal protection assessment, euthanize mice at a specific time post-irradiation, collect a section of the jejunum, and perform histological analysis to count the number of surviving crypts per cross-section.[6]
-
-
Data Analysis: Compare the outcomes in the amifostine-treated group to a control group that received saline prior to irradiation. Statistical analysis (e.g., t-test, survival curve analysis) is used to determine the significance of the protective effect.
Signaling Pathways and Molecular Mechanisms
The protective effects of WR-1065 in normal tissues are multifactorial, involving direct chemical interactions and modulation of cellular signaling pathways. In contrast, the lower concentration of WR-1065 in tumor cells results in a lack of these protective mechanisms.
Differential Modulation of Apoptosis
In normal cells, WR-1065 can modulate the apoptotic pathway to favor cell survival in the face of cytotoxic insults. In some tumor cells, however, amifostine has been shown to potentiate the effects of certain chemotherapeutic agents by enhancing apoptosis. For example, in HL-60 human promyelocytic leukemia cells, amifostine in combination with doxorubicin led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with a significant increase in caspase-3 activity.[14]
DNA Repair Mechanisms
WR-1065 is a potent scavenger of free radicals, which are major mediators of DNA damage from radiation and some chemotherapy agents.[1] By neutralizing these reactive species, WR-1065 directly prevents DNA lesions. Furthermore, there is evidence that WR-1065 can influence DNA repair pathways. Interestingly, some studies suggest that WR-1065 may protect normal cells by suppressing hyperactive homologous recombination (HR), a DNA repair process that, when overstimulated, can lead to genomic instability.[2][15] In contrast, in some cancer cells, the altered cellular environment and lower WR-1065 concentration may lead to an inhibition of efficient DNA repair, potentially increasing the efficacy of DNA-damaging agents.[12]
Conclusion
Amifostine's selective protection of normal tissues is a well-established phenomenon rooted in its differential metabolism. The higher concentration of its active metabolite, WR-1065, in normal cells affords protection through multiple mechanisms, including free radical scavenging and modulation of apoptosis and DNA repair pathways. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in reducing the toxicities of cancer therapies. The detailed experimental protocols provided in this guide offer a framework for further research into amifostine and the development of novel cytoprotective agents. A thorough understanding of the signaling pathways involved is crucial for optimizing the clinical use of amifostine and for identifying new therapeutic targets to improve the therapeutic ratio of cancer treatments. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of cytoprotection in oncology.
References
- 1. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amifostine (WR-2721) Mitigates Cognitive Injury Induced by Heavy Ion Radiation in Male Mice and Alters Behavior and Brain Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prophylactic use of amifostine to prevent radiochemotherapy-induced mucositis and xerostomia in head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amifostine-mediated protection of normal bone marrow from cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Induction of caspase 3 activity, bcl-2 bax and p65 gene expression modulation in human acute promyelocytic leukemia HL-60 cells by doxorubicin with amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amifostine metabolite WR-1065 disrupts homologous recombination in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amifostine Administration in Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine is a cytoprotective agent indicated to reduce the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer.[1][2] It is a prodrug that is dephosphorylated in normal tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[3][4] This active metabolite is believed to protect normal tissues by scavenging free radicals generated by radiation, donating hydrogen to repair DNA damage, and inducing cellular hypoxia.[1][5] The selectivity of amifostine for normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumors, leading to preferential activation and uptake of the active metabolite.[1][4]
These application notes provide a summary of administration protocols, efficacy data, and experimental methodologies for the use of amifostine in a radiotherapy setting.
Quantitative Data Summary
The following tables summarize the efficacy of amifostine in reducing radiation-induced toxicities and the common side effects associated with its administration.
Table 1: Efficacy of Amifostine in Reducing Radiotherapy-Induced Toxicities
| Toxicity | Amifostine Administration Details | Efficacy Outcome | Reference |
| Acute Xerostomia | 200 mg/m² IV daily, 15-30 minutes before radiotherapy | Significant reduction in Grade 2-4 acute xerostomia. | [3] |
| Radiotherapy vs. Radiotherapy + Amifostine (meta-analysis) | Odds Ratio (OR) 0.24 (95% CI, 0.15-0.36; p < 0.00001) for developing acute xerostomia. | [6] | |
| Late Xerostomia | 200 mg/m² IV daily, 15-30 minutes before radiotherapy | Systematic and significant reduction in late xerostomia. | [3] |
| Radiotherapy vs. Radiotherapy + Amifostine (meta-analysis) | OR 0.33 (95% CI, 0.21-0.51; p < 0.00001) for developing late xerostomia. | [6] | |
| Head and neck cancer patients | Markedly decreased Grade 3 xerostomia at 9, 12, and 15 months, and Grade 2 at 18 and 24 months. | [7] | |
| Mucositis | Radiotherapy vs. Radiotherapy + Amifostine (meta-analysis) | OR 0.37 (95% CI, 0.29-0.48; p < 0.00001) for developing mucositis. | [6] |
| 500 mg subcutaneous (SC) 20 minutes before irradiation (Phase II study) | Reduction in oral mucositis observed. | [3] | |
| Dysphagia | Radiotherapy vs. Radiotherapy + Amifostine (meta-analysis) | OR 0.26 (95% CI, 0.07-0.92; p = 0.04) for developing dysphagia. | [6] |
| Esophagitis | Radiotherapy vs. Radiotherapy + Amifostine (meta-analysis) | OR 0.38 (95% CI, 0.26-0.54; p < 0.00001) for developing esophagitis. | [6] |
| Acute Pneumonitis | Radiotherapy vs. Radiotherapy + Amifostine (meta-analysis) | OR 0.15 (95% CI, 0.07-0.31; p < 0.00001) for developing acute pneumonitis. | [6] |
| Cystitis | Radiotherapy vs. Radiotherapy + Amifostine (meta-analysis) | OR 0.17 (95% CI, 0.09-0.32; p < 0.00001) for developing cystitis. | [6] |
Table 2: Common Side Effects of Amifostine in Radiotherapy
| Side Effect | Frequency/Severity | Management/Notes | Reference |
| Hypotension | Dose-limiting toxicity. Can be ameliorated with appropriate premedications. | Monitor blood pressure before and after infusion. Withhold antihypertensive medications for 24 hours prior to amifostine if possible. | [2][8][9] |
| Nausea and Vomiting | Frequent and can be severe. | Premedication with antiemetics (e.g., 5-HT3 receptor antagonists) is recommended. | [2][3][9] |
| Flushing | Common | Generally mild and transient. | [10] |
| Chills | Common | Generally mild and transient. | [10] |
| Dizziness/Drowsiness | Common | Patients should be advised to be cautious. | [10] |
| Fever/Rash | Can occur, particularly with subcutaneous administration. | May necessitate discontinuation of amifostine. | [11] |
| Asthenia (Weakness) | Can be cumulative. | May lead to interruption of amifostine therapy. | [11] |
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of amifostine and a typical experimental workflow for its administration in a clinical research setting.
Caption: Mechanism of Amifostine Cytoprotection.
Caption: Experimental Workflow for Amifostine Administration.
Experimental Protocols
The following are detailed protocols for the intravenous and subcutaneous administration of amifostine in a radiotherapy setting, synthesized from clinical trial methodologies.
Protocol 1: Intravenous (IV) Administration of Amifostine
1. Patient Selection and Preparation:
-
Inclusion Criteria: Patients with head and neck cancer scheduled for fractionated radiotherapy where the radiation port includes a substantial portion of the parotid glands.[1][12]
-
Exclusion Criteria: History of hypersensitivity to aminothiol compounds.[2] Patients for whom antihypertensive therapy cannot be safely withheld for 24 hours.
-
Premedication: Administer antiemetic medications (e.g., a 5-HT3 receptor antagonist) prior to amifostine infusion.[2]
-
Hydration: Ensure the patient is adequately hydrated prior to the infusion.[2]
-
Antihypertensive Medication: Withhold antihypertensive medications for 24 hours prior to amifostine administration, if clinically permissible.[8]
2. Amifostine Reconstitution and Administration:
-
Dosage: The recommended dose is 200 mg/m² administered once daily.[2]
-
Reconstitution: Reconstitute the amifostine vial with 0.9% Sodium Chloride.
-
Administration: Administer as a 3-minute intravenous infusion, starting 15 to 30 minutes prior to the radiotherapy session.[2]
-
Patient Position: The patient should be kept in a supine position during the infusion.[2]
3. Monitoring and Management of Adverse Events:
-
Blood Pressure Monitoring: Monitor blood pressure at least before and immediately after the infusion, and every 5 minutes during the infusion.[2]
-
Hypotension Management: If a significant drop in systolic blood pressure occurs, interrupt the infusion. If the blood pressure returns to normal within 5 minutes and the patient is asymptomatic, the infusion may be restarted.[2][8]
-
Toxicity Assessment: Assess for acute and late toxicities (e.g., xerostomia, mucositis) on a regular schedule (e.g., weekly) using a standardized grading scale such as the Radiation Therapy Oncology Group (RTOG) or Common Terminology Criteria for Adverse Events (CTCAE).
Protocol 2: Subcutaneous (SC) Administration of Amifostine
1. Patient Selection and Preparation:
-
Patient Population: This route has been investigated in patients with head and neck, thoracic, and pelvic tumors undergoing radiotherapy.[11]
-
Premedication: Administer an oral antiemetic (e.g., tropisetron) 1 to 2 hours before the amifostine injection.[13]
2. Amifostine Reconstitution and Administration:
-
Dosage: A flat dose of 500 mg has been used in clinical studies.[11][13]
-
Reconstitution: Dilute 500 mg of amifostine in 2.5 mL of normal saline.[11][13]
-
Administration: Inject subcutaneously at one site (e.g., shoulder or abdominal area) 20 minutes before each radiotherapy fraction.[3][11][13]
-
Patient Position: The injection can be given with the patient in a sitting position.[13]
3. Monitoring and Management of Adverse Events:
-
Blood Pressure Monitoring: Monitor blood pressure multiple times within 15 minutes after the injection and immediately after radiotherapy.[13] Studies report that hypotension is not a significant issue with the subcutaneous route.[11]
-
Toxicity Assessment: Monitor for local skin reactions at the injection site, as well as systemic side effects like fever, rash, and asthenia.[11] Assess for radioprotective efficacy using standardized toxicity grading scales as in the intravenous protocol.
Conclusion
Amifostine has demonstrated efficacy in reducing several radiation-induced toxicities, particularly xerostomia in patients with head and neck cancer.[6][12] The choice between intravenous and subcutaneous administration may depend on the specific clinical setting, with the subcutaneous route offering greater convenience and a potentially better-tolerated side effect profile, particularly regarding hypotension.[11][14] Careful patient selection, premedication, and monitoring are crucial for the safe and effective use of amifostine in conjunction with radiotherapy. Further research may help to optimize dosing schedules and better define patient subgroups who would derive the most benefit from this cytoprotective agent.[3]
References
- 1. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 6. Amifostine reduces side effects and improves complete response rate during radiotherapy: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Guidelines for the administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amifostine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. ascopubs.org [ascopubs.org]
- 12. The role of amifostine as a radioprotectant in the management of patients with squamous cell head and neck cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Optimal Dosing of Amifostine (Amiphos) for Chemoprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (marketed as Amiphos) is a cytoprotective agent used to mitigate the toxic side effects of chemotherapy and radiation therapy on normal tissues. It is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in determining the optimal dosing of Amifostine for effective chemoprotection in preclinical and clinical research settings.
The protective mechanism of Amifostine is multifaceted. Its active metabolite, WR-1065, is a potent scavenger of reactive oxygen species, which are generated by chemotherapy and radiation and cause damage to cellular components like DNA, proteins, and lipids.[1] WR-1065 can also donate a hydrogen atom to repair DNA radicals, preventing further damage, and has been shown to enhance the activity of DNA repair enzymes.[1][2] Furthermore, Amifostine's effects on gene expression, chromatin stability, and cell cycle progression contribute to its cytoprotective properties.[3]
Quantitative Data Summary
The optimal dosage of Amifostine varies significantly depending on the application (chemotherapy or radiotherapy), the specific cytotoxic agent used, and the model system (in vitro, in vivo, or clinical). The following tables summarize quantitative data from various studies.
Table 1: Clinical Dosing of Amifostine for Chemoprotection and Radioprotection
| Indication | Amifostine Dose | Administration Route & Timing | Reference |
| Chemotherapy | |||
| Cisplatin-induced renal toxicity | 910 mg/m² | 15-minute IV infusion, 30 minutes before chemotherapy | [4][5] |
| Dose-escalation studies (with Melphalan and Thiotepa) | Escalating doses | 5-minute IV infusion, 30 minutes prior to chemotherapy | [6] |
| Dose-escalation studies (with Paclitaxel) | Escalating doses | IV infusion over 5 minutes or less, prior to chemotherapy | [7] |
| Radiotherapy | |||
| Head and Neck Cancer | 200 mg/m²/day | Daily IV infusion | [8][9] |
| Head and Neck Cancer | 200-340 mg/m² per fraction | IV infusion | [4] |
| Head and Neck Cancer | 500 mg or 200-300 mg/m² | 15-30 minute IV infusion before radiotherapy | [10] |
| Pelvic Irradiation | 500 mg | Intravenous administration | [11] |
| Fractionated Radiotherapy | 500 mg flat dose | Daily subcutaneous injection, 20 minutes before each fraction | [12] |
Table 2: Preclinical (In Vivo) Dosing of Amifostine
| Animal Model | Amifostine Dose | Application | Key Findings | Reference |
| Mice | 200 mg/kg | Radiation protection | High survival benefit | [13][14] |
| Mice | 50 mg/kg | Radiation protection | Limited survival benefit | [13][14] |
| Mice | 25-100 mg/kg | Hematopoietic protection from radiation | Radioprotective doses appear to be between 25 and 50 mg/kg | [15][16] |
| Rats | 200 mg/kg | Protection from radiation-induced mucositis | Significant protection observed | [17] |
| Hamsters | 18-400 mg/kg | Protection from cisplatin-induced ototoxicity | Dose-dependent protection, with nearly complete protection at 80 and 400 mg/kg | [18] |
| Nude Mice (with human neuroblastoma xenografts) | 200 mg/kg | Chemoprotection (various agents) | Mitigated chemotherapy-induced side effects without interfering with anti-tumor activity | [19] |
Table 3: In Vitro Concentrations of Amifostine and its Active Metabolite (WR-1065)
| Cell Type | Compound | Concentration Range | Key Application | Reference |
| Human Breast Cancer Cell Lines (MDA-MB-231, MDA-MB-468, MCF-7) | WR-1065 | 0.125 - 5.0 mM | Evaluation of radioprotection | [20] |
| Human Leukocytes and Lymphocytes | Amifostine | 250 - 5,000 µg/mL (with alkaline phosphatase) | Assessment of radioprotective effect | [11][21] |
| Human Peripheral Blood Lymphocytes | Amifostine | 2, 4, and 6 mM (with alkaline phosphatase) | Assessment of protection against radiation-induced genetic changes | [22] |
| Human Hepatoma Cells (HepG2) | Amifostine | At least 5 mg/mL | Prevention of Dacarbazine-induced genotoxicity | [23] |
Signaling Pathway and Experimental Workflows
Amifostine's Mechanism of Action
Amifostine exerts its chemoprotective effects through a series of steps, beginning with its conversion to the active thiol metabolite, WR-1065. This active form then scavenges free radicals and participates in DNA repair, among other cellular processes.
Caption: Mechanism of Amifostine activation and cellular protection.
In Vitro Experimental Workflow
A generalized workflow for assessing the cytoprotective efficacy of Amifostine in a cell culture model.
References
- 1. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 2. karger.com [karger.com]
- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dosing considerations with amifostine: a review of the literature and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine (Ethyol): dosing, administration and patient management guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 10. The role of amifostine as a radioprotectant in the management of patients with squamous cell head and neck cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytoprotective Efficacy of Amifostine Against Radiation- Induced Rectal Toxicity: Objective and Subjective Grading Scales for Radiomucositis | MDPI [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Metabolomic studies in tissues of mice treated with amifostine and exposed to gamma-radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Radioprotection of hematopoietic progenitors by low dose amifostine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical modeling of improved amifostine (Ethyol) use in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WR-2721 (Amifostine) ameliorates cisplatin-induced hearing loss but causes neurotoxicity in hamsters: dose-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of amifostine (WR-2721, ethyol) on tumor growth and pharmacology of cytotoxic drugs in human xenotransplanted neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Amifostine: chemotherapeutic and radiotherapeutic protective effects | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Amifostine with Cisplatin-Based Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amifostine as a cytoprotective agent in conjunction with cisplatin-based chemotherapy. The information is intended to guide researchers and clinicians in understanding the mechanism of action, clinical applications, and protocols for the co-administration of these agents.
Introduction
Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors, including ovarian, lung, testicular, and head and neck cancers.[1] However, its clinical utility is often limited by severe and cumulative toxicities, most notably nephrotoxicity, neurotoxicity, and ototoxicity.[2][3] Amifostine (Ethyol®, WR-2721) is a cytoprotective agent that has been developed to mitigate these dose-limiting side effects of cisplatin and other chemotherapeutic agents without compromising their antitumor efficacy.[4][5][6]
Amifostine is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[5][7] This active metabolite is a potent scavenger of reactive oxygen species and can detoxify reactive metabolites of cisplatin, thereby protecting normal tissues.[8][9] The selective protection of normal tissues over tumor tissues is a key feature of amifostine's clinical utility.[10][11]
Mechanism of Action
The selective cytoprotective effect of amifostine is attributed to several physiological and biochemical differences between normal and tumor tissues.
-
Differential Metabolism: Amifostine is a prodrug that requires dephosphorylation by alkaline phosphatase to its active metabolite, WR-1065.[5] Normal tissues, particularly the kidney, have higher levels of alkaline phosphatase activity compared to most tumor tissues, leading to a higher concentration of the active metabolite in normal cells.[5][10]
-
Differential Uptake: The uptake of WR-1065 into cells is pH-dependent. The relatively lower pH in the tumor microenvironment compared to normal tissues is thought to reduce the uptake of the active metabolite by tumor cells.[5]
-
Vascular Permeability: Tumors often have a poorly organized and less permeable vasculature compared to normal tissues, which may limit the delivery of amifostine to the tumor site.[5]
Once inside normal cells, WR-1065 exerts its protective effects through multiple mechanisms:
-
Scavenging of Reactive Oxygen Species (ROS): WR-1065 is a potent antioxidant that can neutralize free radicals generated by cisplatin, thereby reducing oxidative stress and cellular damage.[9][12]
-
Detoxification of Cisplatin: The thiol group of WR-1065 can directly bind to and inactivate the electrophilic platinum species of cisplatin, preventing them from binding to DNA and other cellular macromolecules.[8]
-
DNA Protection and Repair: WR-1065 can protect DNA from damage and may also enhance DNA repair processes.[13]
Figure 1: Selective activation and cytoprotection by amifostine.
Quantitative Data from Clinical Trials
The efficacy of amifostine in reducing cisplatin-induced toxicities has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from some of these studies.
Table 1: Reduction of Cisplatin-Induced Toxicities with Amifostine
| Toxicity Metric | Amifostine + Chemotherapy | Chemotherapy Alone | P-value | Reference |
| Grade 4 Neutropenia with Fever/Infection | Reduced Incidence | Higher Incidence | 0.005 | [4] |
| Days in Hospital | Reduced Duration | Longer Duration | 0.019 | [4] |
| Days on Antibiotics | Reduced Duration | Longer Duration | 0.031 | [4] |
| Protracted Serum Creatinine Elevations | Reduced Incidence | Higher Incidence | 0.004 | [4] |
| ≥ 40% Reduction in Creatinine Clearance | Reduced Incidence | Higher Incidence | 0.001 | [4] |
| Severity of Neurologic Toxicity | Reduced Severity | Higher Severity | 0.029 | [4] |
| Discontinuation of Therapy Due to Toxicity | 9% | 24% | 0.002 | [4] |
Table 2: Pathologic Tumor Response and Survival
| Outcome | Amifostine + Chemotherapy | Chemotherapy Alone | Reference |
| Pathologic Tumor Response Rate | 37% | 28% | [4] |
| Median Survival Time | 31 months | 31 months | [4] |
Experimental Protocols
The following are generalized protocols for the administration of amifostine with cisplatin-based chemotherapy, based on common practices in clinical trials. These protocols are for informational purposes only and should be adapted to specific experimental designs and institutional guidelines.
Patient Preparation and Monitoring
-
Hydration: Patients should be adequately hydrated prior to the infusion of amifostine.[14]
-
Antiemetics: Administration of antiemetic medication is recommended prior to and in conjunction with amifostine to manage nausea and vomiting.[14]
-
Blood Pressure Monitoring: Blood pressure should be monitored before, during, and after the amifostine infusion due to the risk of hypotension.[14]
-
Patient Position: Patients should be kept in a supine position during the infusion.[14]
Figure 2: General workflow for amifostine and cisplatin administration.
Dosing and Administration
-
Amifostine Dosage for Chemoprotection: The recommended dose of amifostine is 910 mg/m² administered once daily as a 15-minute intravenous infusion, starting 30 minutes prior to chemotherapy.[5][14]
-
Reconstitution: Amifostine for injection is typically reconstituted with 9.7 mL of sterile 0.9% Sodium Chloride Injection, USP.[14] The final concentration should be between 5 - 40 mg/mL.[14]
-
Cisplatin Administration: Cisplatin is administered as per the standard chemotherapy regimen, typically 30 minutes after the start of the amifostine infusion.
Management of Hypotension: If a significant decrease in systolic blood pressure occurs, the amifostine infusion should be interrupted. The patient should be placed in the Trendelenburg position and receive an infusion of normal saline via a separate IV line.[14]
Key Experimental Considerations
-
Timing of Administration: The timing of amifostine administration is critical for its protective effects. It must be administered prior to cisplatin to be effective.[10]
-
Tumor Protection: A large body of clinical evidence suggests that amifostine does not protect tumor tissues from the cytotoxic effects of chemotherapy.[6][15]
-
Adverse Effects: The most common side effects of amifostine are transient hypotension and emesis.[4][5] These are generally manageable with proper patient monitoring and supportive care.
Conclusion
Amifostine is a valuable cytoprotective agent that can significantly reduce the cumulative toxicities associated with cisplatin-based chemotherapy without compromising its antitumor efficacy.[2][4] Its selective protection of normal tissues is a key advantage, allowing for the administration of optimal doses of cisplatin and improving the quality of life for patients. Careful adherence to administration protocols and patient monitoring is essential to manage the potential side effects of amifostine. Further research may continue to optimize its use in various clinical settings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine in reducing cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine: is there evidence of tumor protection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nephrojournal.com [nephrojournal.com]
- 8. Amifostine is a Nephro-Protectant in Patients Receiving Treatment with Cisplatin [nephrojournal.com]
- 9. Amifostine Protects Against Cisplatin-Induced Ototoxicity in Children with Average-Risk Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 11. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalrph.com [globalrph.com]
- 15. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine in Head and Neck Cancer Therapy: A Guide for Researchers
Application Notes and Protocols for the Scientific and Drug Development Community
Amifostine (WR-2721) is a cytoprotective agent utilized to mitigate the toxic effects of radiotherapy and chemotherapy on normal tissues. In the treatment of head and neck cancer, where radiotherapy is a cornerstone of treatment, amifostine plays a crucial role in reducing debilitating side effects such as xerostomia (dry mouth) and mucositis, thereby improving the quality of life for patients.[1][2] This document provides a comprehensive overview of the application of amifostine in head and neck cancer treatment, including quantitative data from clinical trials, detailed experimental protocols for preclinical research, and visualizations of its mechanism of action.
Clinical Efficacy and Safety Profile
Amifostine has been evaluated in numerous clinical trials, demonstrating its efficacy in reducing the toxicities associated with radiotherapy in head and neck cancer patients. The data consistently show a significant reduction in both acute and late xerostomia.[3][4]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative outcomes from pivotal clinical trials assessing the efficacy of amifostine in the context of head and neck cancer radiotherapy.
Table 1: Reduction of Radiotherapy-Induced Toxicities with Amifostine
| Toxicity Metric | Treatment Group | Incidence/Severity | p-value | Reference(s) |
| Acute Xerostomia (Grade ≥2) | Radiotherapy Alone | 78% | <0.0001 | [1][3] |
| Radiotherapy + Amifostine | 51% | [1][3] | ||
| Late Xerostomia (Grade ≥2) | Radiotherapy Alone | 57% | 0.002 | [1][3] |
| Radiotherapy + Amifostine | 34% | [1][3] | ||
| Grade 3/4 Mucositis | Radiochemotherapy Alone | Significantly higher | <0.0001 | [1][5] |
| Radiochemotherapy + Amifostine | Significantly lower | [1][5] | ||
| Grade 3/4 Dysphagia | Radiotherapy Alone | Significantly higher | 0.03 | [5][6] |
| Radiotherapy + Amifostine | Significantly lower | [5][6] | ||
| Grade 3/4 Thrombocytopenia | Radiochemotherapy Alone | Significantly higher | 0.012 | [1][7] |
| Radiochemotherapy + Amifostine | Significantly lower | [1][7] |
Table 2: Impact of Amifostine on Tumor Control and Survival
| Outcome | Treatment Group | 2-Year Rate | p-value | Reference(s) | | --- | --- | --- | --- | | Local-Regional Control | Without Amifostine | 63% | Not Significant |[3][4] | | | With Amifostine | 58% | |[3][4] | | Disease-Free Survival | Without Amifostine | 57% | Not Significant |[3][4] | | | With Amifostine | 53% | |[3][4] | | Overall Survival | Without Amifostine | 66% | Not Significant |[3][4] | | | With Amifostine | 71% | |[3][4] |
Mechanism of Action
Amifostine is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065, a potent thiol-based antioxidant.[1] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, more alkaline pH, and better vascularity in normal tissues compared to tumors, which leads to a greater uptake and activation of amifostine in healthy cells.[1][8]
The primary mechanisms of cytoprotection by WR-1065 include:
-
Free Radical Scavenging: WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiotherapy, thus preventing damage to cellular macromolecules, including DNA.[1]
-
DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair damaged DNA.[1] It can also bind to DNA, protecting it from radiation-induced damage.[9]
-
Induction of Cellular Hypoxia: The metabolism of WR-1065 consumes oxygen, leading to a transient state of hypoxia in normal tissues, which is known to be radioprotective.[1]
-
Modulation of Cellular Processes: WR-1065 can influence cell cycle progression and apoptosis, often in a p53-dependent manner, further contributing to the protection of normal cells.[3][9]
Experimental Protocols
The following are detailed protocols for preclinical evaluation of amifostine in the context of head and neck cancer.
In Vitro Experimental Protocol
This protocol outlines a typical workflow for assessing the radioprotective effects of amifostine on head and neck cancer cell lines and normal cell lines.[10]
1. Cell Lines and Culture:
-
Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: FaDu, SCC-61, Cal-27.[10]
-
Normal Human Cell Lines: Normal Human Dermal Fibroblasts (NHDF), human keratinocytes (HaCaT), or salivary gland epithelial cells.[10]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.[10]
2. Amifostine Preparation and Treatment:
-
Prepare a stock solution of amifostine (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or cell culture medium.[10]
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 4 mM) in fresh cell culture medium.[10]
-
Aspirate the old medium from the cultured cells and add the amifostine-containing medium.
-
Incubate the cells with amifostine for a specified period (typically 30 minutes) at 37°C prior to irradiation.[10]
3. Irradiation Procedure:
-
Transport the cell culture plates or flasks to the irradiator.
-
Irradiate the cells with a single dose or fractionated doses of X-rays or gamma rays using a calibrated source (e.g., a linear accelerator or a 137Cs irradiator). Dosages will vary depending on the cell line's radiosensitivity and the experimental endpoint.[10]
4. Post-Irradiation Assays:
-
Clonogenic Survival Assay:
-
Immediately after irradiation, trypsinize, count, and re-plate cells in fresh medium at a low density in multi-well plates.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet) and count colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
At 24-72 hours post-irradiation, harvest the cells.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cell populations (viable, early apoptotic, late apoptotic, and necrotic) by flow cytometry.
-
-
DNA Damage Assessment (e.g., γH2AX Foci Formation):
-
At various time points post-irradiation (e.g., 30 minutes, 2, 6, 24 hours), fix the cells grown on coverslips.
-
Permeabilize the cells and incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize and quantify the number of γH2AX foci per nucleus using fluorescence microscopy.
-
In Vivo Experimental Protocol
This protocol describes the use of a xenograft model to evaluate the efficacy of amifostine in a living organism.[10]
1. Animal Models and Housing:
-
Species: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are commonly used for xenograft studies.[10]
-
Housing: House animals in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10]
2. Head and Neck Cancer Xenograft Model:
-
Harvest HNSCC cells (e.g., FaDu, SCC-61) from culture.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of each mouse.[10]
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
3. Amifostine Administration and Radiotherapy:
-
Dissolve amifostine in sterile saline.
-
Administer amifostine via intraperitoneal (IP) injection at a dose of, for example, 200 mg/kg body weight, 30 minutes prior to irradiation.[10]
-
Anesthetize the mice and shield the non-target areas of the body with lead.
-
Deliver a single dose or fractionated doses of radiation to the tumor and/or the salivary gland region using a small-animal irradiator.[10]
4. Assessment of Tumor Response and Normal Tissue Toxicity:
-
Tumor Growth Delay: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor until tumors reach a predetermined endpoint size.
-
Salivary Gland Function Assay:
-
Anesthetize the mouse.
-
Administer a secretagogue (e.g., pilocarpine) to stimulate saliva flow.
-
Collect saliva over a fixed period and determine the volume or weight.
-
-
Mucositis Scoring: Visually score the oral mucosa of the animals at regular intervals based on a standardized scale for erythema, ulceration, and inflammation.
-
Histological Analysis: At the end of the study, euthanize the animals and collect tumors and normal tissues (e.g., salivary glands, oral mucosa).
-
Fix tissues in formalin and embed in paraffin.
-
Section the tissues and perform histological staining (e.g., H&E) or immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and DNA damage (e.g., γH2AX).[10]
-
Conclusion
Amifostine has demonstrated significant utility in mitigating the adverse effects of radiotherapy in patients with head and neck cancer, particularly in reducing xerostomia.[3][4] The preclinical models and experimental protocols detailed in these application notes provide a robust framework for continued research into the mechanisms of amifostine's radioprotective effects and for the exploration of novel cytoprotective strategies. Further investigation into the molecular pathways influenced by amifostine will be instrumental in optimizing its clinical application and in the development of next-generation cytoprotectants.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 4. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Amifostine in simultaneous radiochemotherapy of advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of amifostine in head and neck cancer patients treated with radiotherapy: a systematic review and meta-analysis based on randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Animal Models for In Vivo Amifostine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the in vivo study of Amifostine, a broad-spectrum cytoprotective agent. The protocols detailed below are essential for researchers investigating its efficacy as a radioprotectant and chemoprotectant.
Amifostine (WR-2721) is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][2] This active form is a potent scavenger of free radicals generated by radiation and chemotherapy, and it can also donate a hydrogen atom to repair damaged DNA.[1][3] Its selective activation in normal tissues compared to tumor tissues, which often have lower alkaline phosphatase levels and a more acidic microenvironment, forms the basis of its therapeutic utility.[2][4]
Commonly Used Animal Models
Rodents, particularly mice and rats, are the most frequently utilized animal models for studying Amifostine due to their well-characterized physiology, ease of handling, and the availability of established tumor models.[5] Zebrafish larvae have also emerged as a valuable model for in vivo imaging of apoptosis and the protective effects of Amifostine in real-time.[6]
Table 1: Summary of Animal Models for Amifostine In Vivo Studies
| Animal Model | Common Strains | Key Applications | Advantages |
| Mouse | C57BL/6, C3H/HeN, CD-1, SCID | Radioprotection (hematopoietic, gastrointestinal), Chemoprotection, Carcinogenesis studies, Pharmacokinetics | Genetic tractability, numerous transgenic and knockout strains available, well-established tumor xenograft models.[7][8] |
| Rat | Sprague-Dawley, Wistar | Radioprotection (oral mucositis, pulmonary toxicity, bone), Chemoprotection (nephrotoxicity, cardiotoxicity) | Larger size facilitates surgical procedures and repeated blood sampling, physiological similarities to humans in some organ systems.[5][9][10] |
| Zebrafish | secA5 transgenic | Real-time in vivo imaging of apoptosis, high-throughput screening of radioprotectants | Optical transparency of larvae allows for direct visualization of cellular processes, rapid development.[6] |
Data Presentation: Efficacy in Preclinical Models
The following tables summarize the quantitative outcomes of Amifostine administration in various preclinical in vivo models, demonstrating its radioprotective and chemoprotective efficacy.
Table 2: Radioprotective Efficacy of Amifostine in Rodent Models
| Animal Model | Radiation Dose & Type | Amifostine Dose (mg/kg) | Administration Route & Timing | Outcome | Reference |
| Mice | 2 x 6 Gy (WBI, 60Co) | 25 | SC, daily before each fraction | 100% survival | [11] |
| Mice | 3 x 6 Gy (WBI, 60Co) | 75 | SC, daily before each fraction | 100% survival | [11] |
| Mice | 15 Gy (local to tibia) | 200 | IP, 20 min before radiation | Reduced radiation effects on bone healing and osteointegration | [11] |
| Rats | 20 Gy (thoracic) | 200 | IP, 30 min before radiation | Reduced cellular inflammation and vascular damage in aortic tissue | [11] |
| Mice | 500 mGy (heavy ions) | 107 or 214 | IP, 1 hour before exposure | Reversed novel object recognition deficits in male mice | [11] |
| Mice | 10.8 Gy (TBI) | 400 | IP, 30 min before exposure | Protected against lethality, reduced incidence of hematopoietic neoplasms | [8] |
| Rats | 35 Gy/5 fractions (thoracic) | 150 | IP, 30 min before each fraction | Reduced radiation-induced pulmonary toxicity | [9] |
Table 3: Chemoprotective Efficacy of Amifostine in Rodent Models
| Animal Model | Chemotherapy Agent & Dose | Amifostine Dose (mg/kg) | Administration Route & Timing | Outcome | Reference |
| Rats | Doxorubicin (cumulative 20 mg/kg) | 75 | IP, 30 min before each doxorubicin dose | Significantly higher peripheral blood leukocytes; less severe hepatic and renal alterations | [11] |
| Rats | Doxorubicin (cumulative 18 mg/kg) | 7 and 20 | IP, 30 min before each doxorubicin dose | Significantly improved weight evolution and cardiac function | [11] |
| Mice | Cyclophosphamide (100 mg/kg) | 100 | IP, 30 min before or 2 hours after | Eightfold lower mutant frequencies in splenocytes with no tumor cytoprotection | [11] |
Signaling Pathways and Experimental Workflows
The cytoprotective effects of Amifostine are initiated by its conversion to the active metabolite WR-1065. This process and the subsequent cellular protection are depicted in the following signaling pathway diagram.
A general experimental workflow for in vivo Amifostine studies is outlined below. This can be adapted based on the specific research question, animal model, and cytotoxic agent being investigated.
Experimental Protocols
Preparation of Amifostine for Injection
Amifostine is typically supplied as a lyophilized powder and should be reconstituted immediately before use.
-
Reconstitution: Reconstitute the lyophilized Amifostine powder with sterile 0.9% Sodium Chloride (saline) to the desired stock concentration.
-
Dilution: Further dilute the stock solution with sterile saline to achieve the final concentration required for the specified dose and injection volume.
-
Storage: Use the reconstituted solution immediately. Do not store for later use.
Administration of Amifostine
The route and timing of Amifostine administration are critical for its efficacy.
1. Intraperitoneal (IP) Injection Protocol (Mice and Rats) [11]
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is withdrawn, then inject the Amifostine solution.
-
Timing: Administer Amifostine 15-60 minutes prior to the cytotoxic insult.[11]
2. Subcutaneous (SC) Injection Protocol (Mice and Rats) [11]
-
Animal Restraint: Restrain the animal and lift the loose skin over the back of the neck or flank to form a "tent".
-
Injection Site: The area between the shoulder blades is a common site.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to check for blood, then inject the solution. A small bleb will form under the skin.
-
Timing: Administer Amifostine 15-30 minutes prior to the cytotoxic insult.[11]
3. Intravenous (IV) Injection Protocol (Rats) [10]
-
Animal Restraint: Anesthetize the rat or use an appropriate restraint device.
-
Injection Site: The lateral tail vein is the most common site for IV injections in rats.
-
Injection: Use a 27-30 gauge needle. Warm the tail to dilate the veins if necessary. Insert the needle into the vein and inject the Amifostine solution slowly.
-
Timing: Administer Amifostine 15-60 minutes before the cytotoxic insult.[10]
4. Oral Gavage Protocol (Mice and Rats) [11]
-
Animal Restraint: Securely restrain the animal to prevent head movement.
-
Gavage: Use a properly sized, ball-tipped gavage needle. Measure the distance from the animal's mouth to the last rib to ensure correct tube length. Gently insert the needle into the esophagus and down to the stomach.
-
Administration: Slowly administer the Amifostine solution.
-
Timing: Oral administration generally requires a longer pre-treatment time, for example, 1 hour before irradiation.[11]
Protocol for Evaluating Amifostine's Protection Against Radiation-Induced Xerostomia in Mice[3]
This protocol is designed to assess the efficacy of Amifostine in a preclinical model of radiation-induced salivary gland damage.
-
Animal Model: Use female C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize the mice with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Irradiation:
-
Position the anesthetized mouse in a custom-made lead shield that exposes only the submandibular gland region.
-
Deliver a single dose of 15 Gy of ionizing radiation using a small animal irradiator.
-
Monitor the animal until it recovers from anesthesia.
-
-
Amifostine Administration:
-
Systemic (IP): Dissolve Amifostine in sterile saline and administer a dose of 200 mg/kg via IP injection 30 minutes prior to irradiation.[3]
-
Localized (Retroductal): Under a dissecting microscope, cannulate the Wharton's duct of the submandibular gland. Infuse 50 µL of Amifostine solution (10 mg/mL) into the duct over 5 minutes, 30 minutes before irradiation.[3]
-
-
Saliva Collection:
-
At a predetermined time point post-irradiation (e.g., 12 weeks), anesthetize the mouse.
-
Administer a subcutaneous injection of pilocarpine (5 mg/kg) to stimulate saliva secretion.
-
Carefully collect all secreted saliva from the oral cavity using a pre-weighed cotton ball for 15 minutes.
-
Determine the weight of the collected saliva and calculate the flow rate (µL/min).
-
-
Histological Analysis:
-
Euthanize the mouse and dissect the submandibular glands.
-
Fix the glands in 10% neutral buffered formalin for 24 hours.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Perform morphometric analysis to quantify the area of acinar cells relative to the total gland area.
-
Protocol for Assessing Amifostine's Protection Against Radiation-Induced Pulmonary Toxicity in Rats[9]
This protocol outlines a method to evaluate the protective effects of Amifostine on lung tissue following thoracic irradiation.
-
Animal Model: Use adult rats (specific strain may vary).
-
Tumor Model (Optional): If studying the effect on tumors, implant a suitable tumor cell line (e.g., adenocarcinoma) in the flank.
-
Irradiation:
-
Anesthetize the animals.
-
Irradiate the right lung with a fractionated dose of 35 Gy in 5 fractions over 5 days using a linear accelerator.
-
-
Amifostine Administration:
-
Administer Amifostine at a dose of 150 mg/kg via IP injection 30 minutes before each fraction of irradiation.[9]
-
-
Monitoring:
-
Measure tumor size twice a week (if applicable).
-
Assess breathing rate every 2 weeks. An increase in breathing frequency is indicative of pulmonary damage.
-
-
Biochemical Analysis:
-
Collect blood samples monthly to measure plasma levels of TGF-β, a key cytokine in radiation-induced fibrosis.
-
-
Endpoint Analysis:
-
Euthanize the animals 6 months after irradiation.
-
Harvest the lung tissue and process it for hydroxyproline content analysis, a marker of fibrosis.
-
Perform histological examination of lung sections to assess inflammation and tissue damage.
-
References
- 1. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Radioprotective role of amifostine on osteointegration of titanium implants in the tibia of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging the radioprotective effect of amifostine in the developing brain using an apoptosis-reporting transgenic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of amifostine and paclitaxel on growth of human ovarian carcinoma xenografts in the severe combined immune-deficient mouse: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioone.org [bioone.org]
- 9. Assessment of the protective effect of amifostine on radiation-induced pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcutaneous administration of amifostine (ethyol) is equivalent to intravenous administration in a rat mucositis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Amifostine and its Active Metabolite WR-1065
These application notes provide detailed methodologies for the quantitative analysis of the cytoprotective agent Amifostine (WR-2721) and its active thiol metabolite, WR-1065, in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active metabolite, WR-1065.[1] This active form is responsible for scavenging free radicals and protecting normal tissues from the cytotoxic effects of chemotherapy and radiation.[1] Accurate quantification of both Amifostine and WR-1065 is crucial for pharmacokinetic and pharmacodynamic assessments. This document outlines validated analytical methods for their determination.
Metabolic Conversion of Amifostine to WR-1065
The primary metabolic pathway of Amifostine involves its conversion to the active metabolite WR-1065. This biotransformation is a key step in its cytoprotective mechanism.
Caption: Metabolic activation of Amifostine to WR-1065.
Analytical Methods
Several analytical methods have been developed and validated for the quantification of Amifostine and WR-1065. The most common techniques involve High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.
HPLC with UV Detection
This method is based on the pre-column derivatization of the analytes to introduce a chromophore, allowing for sensitive UV detection.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of Amifostine and WR-1065.
Protocol: HPLC-UV Method
This protocol describes a validated HPLC method for the analysis of Amifostine and its metabolite, WR-1065, in human plasma using o-phthaldialdehyde (OPA) derivatization and UV detection.[1][2][3]
1. Sample Preparation:
-
To 100 µL of plasma in a polyethylene tube, add 20 µL of cysteine solution (internal standard, final concentration of 30 µg/mL).[3]
-
Add 40 µL of WR-1065 standard or sample and 20 µL of 2-mercaptoethanol.[3]
-
Mix with 100 µL of iodoacetic acid (IAA) solution (0.8 M in 0.1 M sodium borate buffer, pH 11.5).[3]
-
This step involves the alkylation of the free sulfhydryl group.[1][2]
2. Chromatographic Conditions:
-
Column: Eurosphere Performance RP-18e (100 x 4.6 mm).[1][2][3]
-
Mobile Phase: Methanol and 0.03 M phosphate buffer (pH 2.7) in a 40:60 (v/v) ratio.[1][2][3]
-
Detection Wavelength: 340 nm.[2]
-
Injection Volume: Not specified, but typically 20-100 µL.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[1]
-
A linear regression method is used for quantitation.[1]
Quantitative Data Summary: HPLC-UV
| Parameter | Value | Reference |
| Linearity Range | 1 - 200 µg/mL | [1][2][3] |
| Limit of Detection (LOD) | 0.5 µg/mL | [1][2][3] |
| Recovery | 90 ± 0.9% | [1][2][3] |
| Intra-day CV (%) | < 10% | [1][2] |
| Inter-day CV (%) | < 10% | [1][2] |
| Retention Time (WR-1065) | 8.2 min | [1] |
| Retention Time (Amifostine) | 10.5 min | [1] |
HPLC with Electrochemical Detection (ECD)
This method offers high sensitivity and selectivity for the analysis of electroactive compounds like thiols without the need for derivatization.
Protocol: HPLC-ECD Method
This protocol is for the analysis of Amifostine and WR-1065 in deproteinized human whole blood and plasma.[4]
1. Sample Preparation:
-
To measure WR-1065, the sample is deproteinized.
-
To measure Amifostine, the sample is incubated at 37°C for 4 hours at a pH < 1.0 to quantitatively convert Amifostine to WR-1065. The total WR-1065 is then measured.[4][5] The Amifostine concentration is calculated by subtracting the native WR-1065 concentration from the total WR-1065 concentration.[5]
2. Chromatographic Conditions:
-
Column: Specific column details not provided in the snippet, but a C18 column is common.
-
Mobile Phase: Details not specified.
-
Flow Rate: Details not specified.
-
Detection: Coulometric detection with an analytical cell (E1=200 mV, E2=600 mV) and a guard cell (EG=650 mV).[4]
Quantitative Data Summary: HPLC-ECD
| Parameter | Value | Reference |
| Linearity Range (WR-1065) | 0.37 - 50.37 µM | [4] |
| Lower Limit of Quantitation (LLOQ) | 0.25 µM | [4][5] |
| Within-day Precision (Amifostine) | ≤ 4.3% | [4] |
| Between-day Precision (Amifostine) | ≤ 6.0% | [4] |
| Within-day Precision (WR-1065) | ≤ 4.4% | [4] |
| Between-day Precision (WR-1065) | ≤ 3.8% | [4] |
| Within-day Accuracy (Amifostine) | 95.4 - 97.7% | [4] |
| Between-day Accuracy (Amifostine) | 95.4 - 97.8% | [4] |
| Within-day Accuracy (WR-1065) | 97.1 - 101.7% | [4] |
| Between-day Accuracy (WR-1065) | 97.2 - 99.7% | [4] |
HPLC-MS/MS Method
This method provides high sensitivity and specificity for the direct determination of Amifostine.
Protocol: HPLC-MS/MS Method for Amifostine in Saliva
This protocol is for the direct determination of Amifostine in human saliva.[6]
1. Sample Preparation:
-
Saliva samples are subjected to protein precipitation.
-
An internal standard (Huperzine-A) is added.[6]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: ZIC-HILIC analytical column (2.1 mm × 100 mm, 3.5 µm).[6]
-
Ionization: Electrospray ionization (ESI).[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[6]
Quantitative Data Summary: HPLC-MS/MS
| Parameter | Value | Reference |
| Linearity Range | 0.938 - 30 mg/L | [6] |
| Lower Limit of Quantitation (LLOQ) | 0.938 mg/L | [6] |
| Inter-day and Intra-day RSD | < 15% | [6] |
| Recovery | > 85% | [6] |
Summary and Comparison of Methods
| Feature | HPLC-UV | HPLC-ECD | HPLC-MS/MS |
| Principle | Pre-column derivatization with OPA, UV detection | Direct electrochemical detection of thiols | Mass spectrometric detection |
| Sample Matrix | Human Plasma | Human Whole Blood and Plasma | Human Saliva |
| Sensitivity | LOD: 0.5 µg/mL | LLOQ: 0.25 µM | LLOQ: 0.938 mg/L |
| Specificity | Good | High | Very High |
| Sample Prep | Derivatization required | Deproteinization, optional conversion | Protein precipitation |
| Primary Analyte | Amifostine and WR-1065 | Amifostine and WR-1065 | Amifostine |
Logical Relationship of Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
The choice of analytical method for the quantification of Amifostine and WR-1065 depends on the specific requirements of the study, including the desired sensitivity, the sample matrix, and the available instrumentation. The HPLC-UV method with OPA derivatization is a robust and reproducible method for plasma samples.[1] The HPLC-ECD method offers high sensitivity for direct thiol analysis in blood and plasma.[4] For applications requiring the highest sensitivity and specificity, particularly in complex matrices or for direct analysis of the parent drug, the HPLC-MS/MS method is most suitable.[6] The provided protocols and quantitative data serve as a comprehensive guide for the implementation of these methods in a research or clinical setting.
References
- 1. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Amifostine in Human Saliva by HPLC-MS/MS [journal11.magtechjournal.com]
Application Notes and Protocols for Amifostine Formulation and Stability in Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, stability, and handling of amifostine for experimental use. Adherence to these protocols is crucial for ensuring the integrity of experimental results.
Introduction to Amifostine
Amifostine (Ethyol®, WR-2721) is an organic thiophosphate prodrug. In vivo and in vitro, it is dephosphorylated by alkaline phosphatase to its active, cytoprotective thiol metabolite, WR-1065. This active form is believed to protect normal tissues from the cytotoxic effects of radiation and certain chemotherapy agents. The protective mechanism is multifaceted, involving the scavenging of free radicals, hydrogen donation to repair damaged DNA, and induction of cellular hypoxia. The selectivity for normal tissues is attributed to higher alkaline phosphatase activity, higher pH, and better vascularity in these tissues compared to tumors, leading to preferential activation and uptake of WR-1065.
Amifostine Formulations for Experimental Use
Amifostine is typically supplied as a sterile lyophilized powder. For experimental purposes, it is reconstituted to create aqueous solutions.
2.1. Standard Reconstitution Protocol
-
Reconstitution: Aseptically reconstitute the lyophilized amifostine powder with sterile 0.9% Sodium Chloride Injection, USP. For a standard 500 mg vial, inject 9.7 mL of the saline to yield a solution containing 50 mg/mL of amifostine.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent foaming.
-
Inspection: The resulting solution should be clear and colorless. Do not use if cloudiness, discoloration, or particulate matter is observed.
2.2. Dilution for In Vitro and In Vivo Studies
The reconstituted stock solution is further diluted to the final desired concentration using an appropriate sterile medium (e.g., cell culture medium for in vitro studies, or 0.9% Sodium Chloride for animal studies). Final concentrations for injection in animal models typically range from 5 mg/mL to 40 mg/mL.
Stability of Amifostine Solutions
Amifostine is known to undergo hydrolysis in aqueous solutions under acidic, neutral, and mildly basic conditions. The stability of amifostine solutions is critically dependent on temperature and pH.
3.1. Effect of Temperature
Amifostine in its solid, crystalline form is relatively stable at room temperature. However, once reconstituted, its stability decreases significantly as the temperature increases.
-
Refrigerated Storage (2°C to 8°C): Reconstituted amifostine (50 mg/mL) is chemically stable for up to 24 hours.[1][2] Solutions further diluted in PVC bags to concentrations of 5-40 mg/mL are also stable for up to 24 hours under refrigeration.[1][2]
-
Room Temperature (approx. 25°C): At room temperature, the reconstituted solution (50 mg/mL) is stable for up to 5 hours.[1][2] Similarly, diluted solutions in PVC bags are stable for up to 5 hours.[1][2] A 5% aqueous solution shows about 1% decomposition after 24 hours at room temperature.
-
Elevated Temperatures: At 60°C, a small sample of solid amifostine showed about 14% decomposition in 24 hours.
3.2. Effect of pH
The pH of the solution has a profound impact on the stability of amifostine. Hydrolysis is a major degradation pathway, and its rate is pH-dependent.
-
Acidic and Neutral pH: Amifostine is known to be unstable and undergoes hydrolysis in acidic and neutral aqueous solutions.[3]
-
Alkaline pH: The stability of aqueous amifostine solutions is significantly improved at a pH of 10.0 or higher.[3] This is attributed to the fact that at higher pH, amifostine exists in a more stable free base form with a net negative charge.[3] Formulations with a pH of 12.5 and above show even greater stability.[3] For instance, a 200 mg/mL solution at pH 13.0 showed only a 3-5% loss of potency after 270 days of storage at 5°C.[3]
3.3. Photostability
3.4. Use of Stabilizers
-
Mannitol: Mannitol is often included as an excipient in lyophilized formulations of amifostine.[3] Its primary role is to act as a bulking agent to ensure an elegant cake formation during lyophilization. While mannitol is a known radical scavenger, studies have shown that it does not have an additive or synergistic effect on the radioprotective properties of amifostine.[4][5] Its role as a chemical stabilizer for amifostine in aqueous solutions for experimental use is not well-established.
-
Other Stabilizers: For amorphous solid amifostine compositions, compounds with amide or amino acid moieties, such as nicotinamide, have been proposed as stabilizers.
Data Presentation: Stability of Amifostine Solutions
Table 1: Stability of Reconstituted Amifostine Solution (50 mg/mL in 0.9% NaCl)
| Storage Condition | Duration | Stability |
| Room Temperature (~25°C) | Up to 5 hours | Chemically Stable |
| Refrigerated (2°C to 8°C) | Up to 24 hours | Chemically Stable |
Data sourced from product information for Ethyol®.[1][2]
Table 2: Stability of Aqueous Amifostine Solutions (200 mg/mL) at 5°C as a Function of pH
| pH | Storage Duration (days) | Percent of Initial Amifostine Remaining |
| 10.0 | 180 | ~92% |
| 10.7 | 180 | ~90% |
| 11.5 | 180 | ~91% |
| 12.5 | 180 | ~97% |
| 12.5 | 270 | ~97% |
| 13.0 | 180 | ~97% |
| 13.0 | 270 | ~95% |
Data adapted from patent US8815833B2.[3]
Experimental Protocols
Protocol 1: Preparation of Amifostine for In Vitro Studies
Objective: To prepare amifostine solutions for use in cell culture experiments and to activate it to its active metabolite, WR-1065.
Materials:
-
Lyophilized amifostine powder
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Appropriate sterile cell culture medium
-
Non-heat-inactivated fetal bovine serum (FBS) or purified alkaline phosphatase
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Reconstitution: Prepare a 50 mg/mL stock solution of amifostine by reconstituting the lyophilized powder with sterile 0.9% NaCl as described in section 2.1.
-
Dilution: Further dilute the amifostine stock solution to the desired final working concentration using the appropriate cell culture medium.
-
Activation to WR-1065: Amifostine must be dephosphorylated to its active form, WR-1065, to exert its cytoprotective effects in vitro. This can be achieved by:
-
Adding non-heat-inactivated serum (which contains alkaline phosphatase) to the cell culture medium containing amifostine.
-
Adding purified alkaline phosphatase directly to the culture medium.
-
-
Pre-incubation: Add the amifostine (or WR-1065) containing medium to the cells. For cytoprotection studies, cells are typically pre-incubated for a specified period (e.g., 30 minutes) before the addition of the cytotoxic agent (e.g., chemotherapy drug or radiation).
Protocol 2: Preparation of Amifostine for Animal Studies
Objective: To prepare amifostine solutions for administration to laboratory animals.
Materials:
-
Reconstituted amifostine solution (50 mg/mL)
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringes and needles appropriate for the animal size and route of administration
-
Sterile tubes for dilution
Procedure:
-
Calculate Dosage: Based on the animal's weight and the desired dose (e.g., 200 mg/kg), calculate the required volume of the 50 mg/mL reconstituted stock solution.
-
Dilution: Further dilute the calculated volume of amifostine stock solution with sterile 0.9% Sodium Chloride to a final concentration suitable for injection (typically between 5 mg/mL and 40 mg/mL).[1] The final volume should be appropriate for the chosen route of administration (e.g., intraperitoneal (i.p.) or intravenous (i.v.)).
-
Administration: Administer the amifostine solution to the animal, typically 15-30 minutes prior to chemotherapy or radiation exposure.
Protocol 3: Stability-Indicating HPLC Method for Amifostine and WR-1065
Objective: To provide a framework for a stability-indicating HPLC method to quantify amifostine and its active metabolite/primary degradation product, WR-1065. This method can be used to assess the stability of amifostine formulations under various conditions.
Principle: This method involves the derivatization of amifostine and WR-1065 with o-phthaldialdehyde (OPA) after alkylation of the free sulfhydryl group of WR-1065 with iodoacetic acid, followed by UV detection.
Materials and Reagents:
-
Amifostine and WR-1065 reference standards
-
HPLC grade methanol and water
-
Phosphate buffer (e.g., 0.03 M, pH 2.7)
-
Iodoacetic acid (IAA)
-
o-phthaldialdehyde (OPA) reagent
-
Internal standard (e.g., Cysteine)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Eurosphere Performance, 100 x 4.6 mm)
-
Mobile Phase: Methanol and 0.03 M phosphate buffer (pH 2.7) in a 40:60 v/v ratio
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 340 nm
-
Column Temperature: Ambient
Sample Preparation:
-
Alkylation: To stabilize the reactive thiol group of WR-1065 and any WR-1065 formed from amifostine degradation, treat the sample with iodoacetic acid.
-
Derivatization: Add OPA reagent to the alkylated sample to form a UV-active derivative.
-
Injection: Inject the derivatized sample into the HPLC system.
Forced Degradation Study (Stress Testing):
To validate the stability-indicating nature of the method, forced degradation studies should be performed on the amifostine formulation. This involves subjecting the drug to more severe conditions than accelerated stability testing to generate potential degradation products.
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if it can resolve the amifostine peak from all the degradation product peaks.
Visualizations
Signaling and Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5424471A - Crystalline amifostine compositions and methods of the preparation and use of same - Google Patents [patents.google.com]
- 4. Evaluation of the role of mannitol in radaioprotection of amifostine - International Journal of Radiation Research - [ijrr.com]
- 5. Evaporation of the role of mannitol in radioprotection of amifostine (Journal Article) | ETDEWEB [osti.gov]
Application Notes and Protocols for Clinical Trial Design: Novel Applications of Amifostine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amifostine (Ethyol®) is a cytoprotective agent approved by the U.S. Food and Drug Administration (FDA) to mitigate the side effects of certain cancer therapies.[1][2] It is an organic thiophosphate prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active, cytoprotective thiol metabolite, WR-1065.[3][4] The selective protection of non-malignant tissues is attributed to higher alkaline phosphatase activity, increased vascular permeation, and higher pH in normal tissues compared to tumor microenvironments.[3][5] WR-1065 is a potent scavenger of free radicals, can accelerate DNA repair, induce cellular hypoxia, and inhibit apoptosis in normal cells.[3][5][6][7]
Currently, Amifostine is indicated for:
-
Reducing cumulative renal toxicity associated with repeated administration of cisplatin in patients with advanced ovarian cancer.[1][2][3]
-
Reducing the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation therapy for head and neck cancer.[1][2][3][5]
This document outlines potential new applications for Amifostine and provides a framework for clinical trial design to investigate these expanded uses, focusing on radiation-induced proctitis and esophagitis.
Mechanism of Action: A Visual Overview
The cytoprotective effects of Amifostine are initiated by its conversion to the active metabolite WR-1065, which then employs multiple strategies to protect normal cells from the damaging effects of radiation and chemotherapy.
Caption: Amifostine is converted to its active form, WR-1065, which protects cells from damage.
Potential New Application: Mitigation of Radiation-Induced Proctitis
Radiation therapy for pelvic malignancies, such as prostate and rectal cancers, often results in proctitis, an inflammation of the rectum that can cause significant discomfort and impact quality of life. The cytoprotective properties of Amifostine make it a promising candidate for reducing this toxicity.
Proposed Clinical Trial Design: Phase II/III Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the efficacy and safety of Amifostine in reducing the incidence and severity of acute and chronic radiation-induced proctitis in patients receiving pelvic radiotherapy.
-
Patient Population: Patients with prostate or rectal cancer scheduled to receive a curative course of external beam radiation therapy to the pelvis.
-
Study Arms:
-
Arm A: Amifostine (500 mg) administered intravenously 15-30 minutes prior to each radiation fraction.
-
Arm B: Placebo (normal saline) administered intravenously 15-30 minutes prior to each radiation fraction.
-
-
Primary Endpoint: Incidence of Grade 2 or higher acute proctitis (within 90 days of starting radiotherapy) as graded by the Common Terminology Criteria for Adverse Events (CTCAE).
-
Secondary Endpoints:
-
Incidence and severity of chronic proctitis (developing >90 days after radiotherapy).
-
Patient-reported outcomes on rectal discomfort, bleeding, and fecal incontinence.
-
Changes in rectal mucosal appearance on endoscopy.
-
Assessment of Amifostine-related toxicities (hypotension, nausea, vomiting).
-
Data Presentation: Summary of Expected Outcomes
| Endpoint | Amifostine Arm (Expected) | Placebo Arm (Expected) | p-value |
| Incidence of Grade ≥2 Acute Proctitis | 25% | 45% | <0.05 |
| Incidence of Grade ≥2 Chronic Proctitis | 15% | 30% | <0.05 |
| Mean Patient-Reported Rectal Discomfort Score (0-10 scale) | 2.5 | 5.0 | <0.01 |
| Incidence of Hypotension (Grade ≥2) | 10% | 1% | <0.01 |
Potential New Application: Reduction of Radiation-Induced Esophagitis
Patients undergoing radiotherapy for lung, esophageal, or other thoracic malignancies frequently develop esophagitis, which can cause pain, difficulty swallowing, and may necessitate feeding tube placement. Amifostine's ability to protect mucosal tissues suggests a potential benefit in this setting.
Proposed Clinical Trial Design: Phase II Randomized, Open-Label Study
-
Objective: To assess the ability of Amifostine to reduce the severity of acute radiation-induced esophagitis in patients receiving thoracic radiotherapy.
-
Patient Population: Patients with non-small cell lung cancer or esophageal cancer undergoing concurrent chemoradiation.
-
Study Arms:
-
Arm A: Amifostine (340 mg/m²) administered intravenously 15-30 minutes prior to each radiation fraction.
-
Arm B: Standard of care without Amifostine.
-
-
Primary Endpoint: Incidence of Grade 3 or higher acute esophagitis (CTCAE).
-
Secondary Endpoints:
-
Time to onset of Grade 2 or higher esophagitis.
-
Patient-reported dysphagia and odynophagia scores.
-
Requirement for nutritional support (e.g., feeding tube).
-
Duration of esophagitis symptoms.
-
Tumor response rates to ensure no interference with treatment efficacy.
-
Data Presentation: Summary of Expected Outcomes
| Endpoint | Amifostine Arm (Expected) | Standard of Care Arm (Expected) | p-value |
| Incidence of Grade ≥3 Acute Esophagitis | 15% | 35% | <0.05 |
| Median Time to Onset of Grade ≥2 Esophagitis (days) | 28 | 18 | <0.05 |
| Patients Requiring Feeding Tube (%) | 10% | 25% | <0.05 |
| Overall Tumor Response Rate | No significant difference | No significant difference | >0.05 |
Experimental Protocols
Protocol 1: Administration of Amifostine
-
Patient Preparation: Ensure adequate hydration. Administer antiemetic medication 30-60 minutes prior to Amifostine infusion to mitigate nausea and vomiting.
-
Reconstitution: Reconstitute the lyophilized Amifostine powder with 9.7 mL of sterile 0.9% Sodium Chloride Injection, USP. The final concentration will be 50 mg/mL.
-
Dosing: Calculate the patient-specific dose based on body surface area or a fixed dose as per the protocol.
-
Administration: Infuse the calculated dose intravenously over 3 to 15 minutes, starting 15-30 minutes before each fraction of radiation therapy.
-
Monitoring: Monitor blood pressure before and immediately after the infusion, and as clinically indicated.
Protocol 2: Assessment of Proctitis
-
Clinical Evaluation: At baseline and weekly during treatment, and at specified follow-up intervals, assess patients for symptoms of proctitis including rectal pain, bleeding, diarrhea, and tenesmus. Grade toxicity according to CTCAE v5.0.
-
Patient-Reported Outcomes: Administer a validated questionnaire (e.g., Expanded Prostate Cancer Index Composite - Bowel Domain) at baseline and follow-up visits to capture patient-reported bowel function and quality of life.
-
Endoscopic Evaluation: Perform flexible sigmoidoscopy or colonoscopy at baseline and at 6 and 12 months post-radiotherapy. Biopsies of the rectal mucosa should be taken to assess for histological changes of radiation-induced damage.
Protocol 3: Assessment of Esophagitis
-
Clinical Evaluation: At baseline and weekly during treatment, assess patients for symptoms of esophagitis, including dysphagia, odynophagia, and chest pain. Grade toxicity according to CTCAE v5.0.
-
Patient-Reported Outcomes: Patients will complete a weekly diary to score the severity of their swallowing difficulty and pain on a scale of 0 to 10.
-
Nutritional Assessment: Monitor patient weight and oral intake weekly. Document the need for dietary modifications, oral nutritional supplements, or feeding tube placement.
Visualizing the Clinical Trial Workflow
A well-defined workflow is critical for the successful execution of a clinical trial. The following diagram illustrates the key steps in the proposed studies for new Amifostine applications.
Caption: Key stages from patient screening to final data analysis in the proposed trials.
Conclusion
Amifostine has a well-established role as a cytoprotective agent in specific oncology settings. Its mechanism of action suggests broader applicability in mitigating the toxicities of radiation therapy to other normal tissues. The proposed clinical trial designs for radiation-induced proctitis and esophagitis provide a framework for rigorously evaluating these new indications. If successful, these studies could lead to an expanded role for Amifostine in improving the therapeutic ratio of cancer treatment and enhancing the quality of life for patients. Further research into novel delivery methods and dosing schedules may also help to optimize its use and reduce side effects.[5][8]
References
- 1. Amifostine - NCI [cancer.gov]
- 2. carelonrx.com [carelonrx.com]
- 3. Amifostine - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 8. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Amifostine-Induced Hypotension in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage amifostine-induced hypotension in experimental settings.
Troubleshooting Guides & FAQs
This section addresses common issues researchers may encounter during preclinical experiments with amifostine, presented in a question-and-answer format.
My research subjects are experiencing a high incidence of hypotension after amifostine administration. What are the likely causes and how can I troubleshoot this?
An unexpected high incidence of hypotension in animal models can often be attributed to several factors. Here are the primary causes and recommended troubleshooting steps:
-
High Dose of Amifostine: The dose of amifostine may be too high for the specific species or strain of your research subject. It is crucial to perform a dose-titration study to establish the maximum tolerated dose (MTD) in your specific model.
-
Rapid Intravenous Infusion: A rapid rate of intravenous (IV) infusion can lead to a sharp drop in blood pressure. If you are using IV administration, consider a slower infusion rate to mitigate this effect.[1]
-
Anesthesia Protocol: The anesthetic agents used in your protocol could be potentiating the hypotensive effects of amifostine. It is important to review the cardiovascular effects of your chosen anesthetics. For studies where anesthesia is not essential for the primary endpoint, consider using telemetry for continuous blood pressure monitoring in conscious animals to eliminate the confounding effects of anesthesia.[1]
What is the underlying mechanism of amifostine-induced hypotension?
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active metabolite, WR-1065.[1] This active metabolite is responsible for both the cytoprotective effects and the dose-limiting toxicity of hypotension.[1] WR-1065 induces hypotension by causing direct relaxation of vascular smooth muscle.[2] This effect is independent of nitric oxide, prostaglandins, or cyclic nucleotides (cAMP and cGMP).[2]
At what dose of amifostine should I expect to see hypotension in my animal models?
The dose at which significant hypotension is observed is dependent on the animal model and the route of administration. Intravenous administration is more commonly associated with a rapid onset of hypotension.[1] While lower doses (25-50 mg/kg) can provide cytoprotection, higher doses used for significant radioprotection (e.g., 200-500 mg/kg in mice) are more likely to cause adverse effects, including hypotension.[1][3]
Are there any pharmacological interventions I can use to counteract amifostine-induced hypotension in my research subjects?
Yes, several vasopressor agents can be explored to counteract amifostine-induced hypotension. The selection of an appropriate agent will depend on your specific experimental protocol and the cardiovascular profile of your animal model. Potential interventions include:
-
Ephedrine: An adrenergic agonist that can attenuate amifostine-induced hypotension.[2]
-
Phenylephrine: A selective alpha-1 adrenergic receptor agonist that causes vasoconstriction.
-
Angiotensin II: A potent vasoconstrictor that is part of the renin-angiotensin system.
-
Vasopressin: Also known as antidiuretic hormone (ADH), it has vasoconstrictive properties.
It is essential to have a well-defined protocol for administering these countermeasures, including dose, route of administration, and monitoring parameters.
Quantitative Data on Amifostine Toxicity
The following tables summarize key quantitative data related to amifostine toxicity from preclinical studies.
Table 1: Lethal and Maximum Tolerated Doses of Amifostine in Mice
| Route of Administration | LD50 (mg/kg) | MTD (mg/kg) | Reference(s) |
| Intraperitoneal (i.p.) | 704 - 950 | 600 | [1] |
| Oral (p.o.) | 1049 | - | [1] |
Table 2: Dose-Dependent Hypotension of Amifostine in Rats
| Route of Administration | Dose | Observed Effect | Reference(s) |
| Intravenous (i.v.) | Dose-dependent | Hypotension | [1] |
Key Experimental Protocols
Below are detailed methodologies for the assessment of amifostine-induced hypotension and a general protocol for evaluating countermeasures.
Protocol 1: Assessment of Amifostine-Induced Hypotension in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).[1]
-
Procedure:
-
Anesthetize the rats using an appropriate anesthetic cocktail.
-
Surgically implant a catheter into the carotid or femoral artery for direct and continuous blood pressure measurement.
-
Connect the catheter to a pressure transducer and a data acquisition system to record systolic, diastolic, and mean arterial pressure.[1]
-
Allow for a stabilization period to obtain a stable baseline blood pressure reading.
-
Administer amifostine intravenously at various doses.
-
Continuously monitor and record blood pressure for at least 60 minutes post-administration.[1]
-
-
Data Analysis:
-
Calculate the percentage decrease in mean arterial pressure (MAP) from the baseline for each dose group.
-
Protocol 2: General Protocol for Evaluating Countermeasures to Amifostine-Induced Hypotension
-
Animal Model and Hypotension Induction: Follow the procedures outlined in Protocol 1 to induce hypotension with a predetermined dose of amifostine.
-
Administration of Countermeasure:
-
Once a significant and stable drop in blood pressure is observed, administer the chosen countermeasure (e.g., ephedrine, phenylephrine, angiotensin II, or vasopressin) via a separate intravenous line.
-
Administer the countermeasure as a bolus injection or a continuous infusion, depending on the agent's pharmacokinetic properties and the experimental design.
-
-
Monitoring and Data Collection:
-
Continuously record blood pressure throughout the administration of the countermeasure and for a designated period afterward to assess the magnitude and duration of the pressor response.
-
Monitor other vital signs, such as heart rate and respiratory rate.
-
-
Data Analysis:
-
Quantify the increase in MAP from the hypotensive baseline following the administration of the countermeasure.
-
Determine the duration of the pressor effect.
-
Compare the efficacy of different countermeasures or different doses of the same countermeasure.
-
Visualizing the Pathways
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in amifostine's effects and the mechanisms of vasoconstrictor agents.
Caption: Mechanism of amifostine-induced hypotension.
Caption: General signaling pathway for vasoconstriction.
Experimental Workflow
Caption: Experimental workflow for countermeasure evaluation.
References
Technical Support Center: Managing Amiphos (Amifostine) Side Effects in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of Amiphos (amifostine) in preclinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065.[1][2] This active form is believed to exert its radioprotective and chemoprotective effects through several mechanisms, including scavenging of free radicals, hydrogen donation to repair damaged DNA, and induction of cellular hypoxia.[1][3]
Q2: What are the most common dose-limiting side effects of this compound in preclinical models?
The most frequently observed dose-limiting toxicities are hypotension (a drop in blood pressure) and emesis (nausea and vomiting).[4][5][6] These effects are generally dose-dependent.
Q3: At what dose ranges are significant toxicities typically observed in rodents?
While protective effects can be seen at lower doses, higher doses required for significant radioprotection (e.g., 200-500 mg/kg in mice) are associated with a greater incidence of adverse effects.[4][5] The lethal dose for 50% of the population (LD50) for amifostine administered intraperitoneally in mice has been reported to be around 704-950 mg/kg.[4][7]
Q4: How does the route of administration affect this compound's toxicity profile?
The route of administration can significantly influence the toxicity profile. Intravenous (IV) administration is often associated with a more rapid and higher incidence of hypotension compared to the subcutaneous (SC) route.[3][4] While common with both routes, severe nausea and vomiting appear to be more frequent with intravenous infusion.[3] Subcutaneous administration is more frequently associated with local site reactions.[3]
Q5: How can I assess nausea and vomiting in rodents, as they do not vomit?
Rodents do not have a vomiting reflex. Therefore, a behavior known as "pica," the consumption of non-nutritive substances like kaolin (clay), is a well-established surrogate marker for assessing nausea and emesis in these models.[4][8][9][10][11][12] An increase in kaolin consumption after this compound administration is indicative of nausea.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high incidence of hypotension | 1. The dose of this compound is too high for the specific animal strain or species.2. Rapid rate of intravenous infusion.3. Anesthesia protocol may be potentiating the hypotensive effects. | 1. Conduct a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model.2. If using IV administration, consider a slower infusion rate.[4]3. Review the anesthetic agents used for their potential cardiovascular effects. Consider using telemetry for continuous blood pressure monitoring in conscious animals to avoid anesthetic interference. |
| Difficulty in assessing nausea (pica) | 1. Inadequate acclimatization of animals to kaolin.2. Incorrect timing of kaolin consumption measurement. | 1. Allow for a sufficient adaptation period (e.g., one week) for the animals to get accustomed to the presence of kaolin before starting the experiment.[11]2. Measure kaolin intake at a predetermined time point (e.g., 24 hours) after this compound administration. |
| Inconsistent results in managing side effects | 1. Variability in drug preparation and administration.2. Animal-to-animal variability. | 1. Ensure consistent and accurate preparation of this compound solutions and precise administration techniques.2. Increase the number of animals per group to improve statistical power and account for biological variability. |
Quantitative Data Summary
Table 1: Dose-Response Relationship of this compound-Induced Side Effects in Rodents
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Side Effect(s) | Reference |
| Mice | Intraperitoneal (IP) | 500 | High radioprotection, but associated with adverse effects. | [5][7] |
| Mice | Intraperitoneal (IP) | 704-950 | LD50 | [4] |
| Mice | Oral | 600 | Maximum Tolerated Dose (MTD) | [13] |
| Rats | Intravenous (IV) | 200 | Hypotension | [14] |
| Rats | Subcutaneous (SC) | 200 | Reduced incidence of hypotension compared to IV. | [14] |
Table 2: Comparison of Side Effects by Route of Administration (Clinical Data with Preclinical Relevance)
| Side Effect | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Reference |
| Hypotension | Higher incidence (15-62%) | Lower incidence (8%) | [3] |
| Nausea/Vomiting | Higher incidence of severe cases (Grade 3: 3-30%) | Lower incidence of severe cases (Grade 3: 0-7%) | [3] |
| Local Site Reaction | Not applicable | Higher incidence (8% pain, 21% skin rash) | [3] |
Experimental Protocols
Protocol 1: Management of this compound-Induced Hypotension in Rats
Objective: To evaluate the efficacy of an adrenergic agonist in mitigating this compound-induced hypotension.
Materials:
-
This compound (Amifostine)
-
Ephedrine (or other suitable adrenergic agonist)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Carotid or femoral artery catheter
-
Pressure transducer and data acquisition system
-
Sterile saline
Procedure:
-
Anesthetize the rats according to your institutionally approved protocol.
-
Surgically implant a catheter into the carotid or femoral artery for direct and continuous blood pressure measurement.
-
Connect the catheter to a pressure transducer and data acquisition system to record systolic, diastolic, and mean arterial pressure.
-
Allow for a stabilization period to obtain a stable baseline blood pressure reading.
-
Administer this compound intravenously at the desired dose.
-
Monitor blood pressure continuously. If a significant drop in blood pressure is observed, administer a pre-determined dose of ephedrine.
-
Continue to monitor and record blood pressure for a defined period post-administration (e.g., 60 minutes).
Data Analysis:
-
Calculate the percentage decrease in mean arterial pressure from baseline after this compound administration.
-
Quantify the restorative effect of the adrenergic agonist on blood pressure.
Protocol 2: Assessment of this compound-Induced Nausea (Pica Assay) in Rats
Objective: To quantify this compound-induced nausea by measuring kaolin consumption.
Materials:
-
This compound (Amifostine)
-
Male Wistar rats (200-250g)
-
Individual housing cages with wire mesh floors
-
Standard chow
-
Kaolin (hydrated aluminum silicate)
-
Water
Procedure:
-
Individually house the rats and provide ad libitum access to standard chow and water.
-
Introduce a pre-weighed amount of kaolin into each cage. Allow the rats to acclimatize to the kaolin for at least 3-5 days.
-
On the day of the experiment, replace the kaolin with a fresh, pre-weighed amount.
-
Administer this compound or a vehicle control via the desired route.
-
At a predetermined time point (e.g., 24 hours) after administration, measure the amount of kaolin and food consumed.
Data Analysis:
-
Calculate the amount of kaolin consumed (in grams) for each rat.
-
Compare the average kaolin consumption between the this compound-treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Cytoprotection.
Caption: Workflow for Managing this compound-Induced Hypotension.
Caption: Experimental Workflow for Pica Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A risk-benefit assessment of amifostine in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 12. Pica in mice as a new model for the study of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of Safety, Pharmacokinetics, Efficacy, and Mechanism of Radioprotective Agent HL-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical modeling of improved amifostine (Ethyol) use in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Amifostine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Amifostine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of Amifostine?
Amifostine, a potent cytoprotective agent, faces significant hurdles in oral formulation development. Its inherent properties lead to low oral bioavailability, primarily due to:
-
Low Lipophilicity: Amifostine is a hydrophilic compound, which limits its ability to passively diffuse across the lipid-rich intestinal cell membranes.[1][2]
-
Charge at Physiological pH: At the pH of the intestines, Amifostine is ionized, further hindering its absorption across the intestinal epithelium.[1][2]
-
Enzymatic Degradation: Amifostine can be degraded by enzymes in the gastrointestinal tract, reducing the amount of drug available for absorption.[3][4]
Q2: What are the main strategies being explored to improve the oral bioavailability of Amifostine?
Several innovative formulation strategies are being investigated to overcome the challenges of oral Amifostine delivery. These include:
-
Nanoparticle Encapsulation: Encapsulating Amifostine within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or lipid-calcium carbonate, can protect the drug from degradation and enhance its absorption.[5][6][7][8] Nanoparticles can improve drug stability and permeability across the gastrointestinal mucosa.[8]
-
Ion-Pair Formation: This technique involves pairing the charged Amifostine molecule with a negatively charged counter-ion, such as succinic acid, phthalic acid, or benzoic acid.[1] This neutralizes the charge of Amifostine, increasing its lipophilicity and facilitating its transport across the intestinal membrane.[1]
-
pH-Responsive Hydrogels: These are smart delivery systems designed to protect Amifostine from the acidic environment of the stomach and release it in the more neutral pH of the intestine, where it can be absorbed.[4]
Q3: How is Amifostine activated, and what is its mechanism of cytoprotection?
Amifostine is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become active.[2][9][10] The activation and cytoprotective pathway are as follows:
-
Dephosphorylation: In healthy tissues, the enzyme alkaline phosphatase dephosphorylates Amifostine (also known as WR-2721) to its active thiol metabolite, WR-1065.[2][9] This conversion is more efficient in normal tissues compared to tumor tissues due to higher alkaline phosphatase activity and higher pH in normal tissues.[9][10]
-
Free Radical Scavenging: The active metabolite, WR-1065, is a potent scavenger of free radicals generated by radiation and chemotherapy.[2][11][12] This is a primary mechanism of its cytoprotective effect.
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and protect it from further damage.[13]
-
p53 Signaling Pathway Induction: WR-1065 can induce the expression of the p53 tumor suppressor protein.[2] This, in turn, activates genes like p21, leading to a G1 phase cell cycle arrest, which allows time for DNA repair before the cell replicates.[2] It can also influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to protect normal cells from apoptosis.[2][14]
References
- 1. Ion-pair strategy for enabling amifostine oral absorption: rat in situ and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and evaluation of pH-responsive hydrogel for oral delivery of amifostine and study on its radioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral delivery of spray dried PLGA/amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine loaded lipid-calcium carbonate nanoparticles as an oral drug delivery system for radiation protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral delivery of spray dried PLGA/amifostine nanoparticles [ouci.dntb.gov.ua]
- 8. Micro and nanoscale technologies in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Alternate delivery route for amifostine as a radio-/chemo-protecting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for the administration of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant properties of amifostine (WR-2721, Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protective effect of amifostine on high-dose methotrexate-induced small intestinal mucositis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amifostine Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating amifostine resistance in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during amifostine-related experiments in a question-and-answer format.
Q1: I am not observing a cytoprotective effect with amifostine in my cancer cell line. What are the possible reasons?
A1: Several factors can contribute to a lack of cytoprotective effect from amifostine in cancer cells. The primary reason is often insufficient conversion of the amifostine prodrug to its active thiol metabolite, WR-1065. Here’s a troubleshooting guide:
-
Low Alkaline Phosphatase (ALP) Activity: Many cancer cell lines exhibit significantly lower endogenous ALP activity compared to normal cells.[1] Amifostine requires dephosphorylation by ALP to become active.
-
Solution: Measure the ALP activity of your cancer cell line and compare it to a normal, non-transformed cell line. If the activity is low, you can supplement the culture medium with exogenous ALP (e.g., 0.5-1 U/mL) during the amifostine pre-treatment period.
-
-
Suboptimal pH: ALP activity is pH-dependent, with optimal function in an alkaline environment. The tumor microenvironment is often acidic, which can inhibit ALP activity.[2]
-
Solution: Ensure your cell culture medium is buffered to a physiological pH (around 7.4).
-
-
Incorrect Amifostine Concentration or Incubation Time: The effective concentration and pre-incubation time can be cell-line dependent.
-
Solution: Perform a dose-response experiment to determine the optimal amifostine concentration. A common starting point is a 30-minute pre-incubation with amifostine before applying the cytotoxic agent.
-
-
Amifostine Degradation: Improper storage and handling can lead to the degradation of amifostine.
-
Solution: Store lyophilized amifostine at room temperature (20-25°C). Reconstituted amifostine in 0.9% NaCl is stable for up to 5 hours at room temperature or 24 hours at 2-8°C. It is always best to prepare fresh solutions for each experiment.
-
Q2: I am observing unexpected cytotoxicity in my cancer cell line after treatment with amifostine alone. Why is this happening?
A2: While amifostine is primarily a cytoprotective agent, its active metabolite, WR-1065, can exhibit cytotoxic effects in some cancer cells, particularly at higher concentrations or with prolonged exposure. This can be due to:
-
Disruption of Cellular Redox Balance: High concentrations of the thiol WR-1065 can alter the intracellular redox environment, leading to cellular stress and apoptosis.
-
Inhibition of DNA Repair Mechanisms: In some cancer cells, WR-1065 has been shown to interfere with DNA repair pathways, which can be detrimental to cells that are already genetically unstable.
-
Induction of Apoptosis: WR-1065 can induce apoptosis in certain cancer cell types through various mechanisms.
Q3: Are there other mechanisms of amifostine resistance in cancer cells besides low alkaline phosphatase activity?
A3: Yes, while low ALP activity is the most well-documented mechanism, other factors may contribute to amifostine resistance:
-
Tumor Hypovascularity and Hypoxia: Poor blood supply in tumors can limit the delivery of amifostine to cancer cells.[2] Additionally, the resulting hypoxic environment can alter cellular metabolism and drug response. Amifostine itself can induce hypoxia, which is a protective mechanism in normal tissues but may have complex effects in tumors.[3]
-
Altered Intracellular Thiol Pools: The efficacy of WR-1065 can be influenced by the baseline levels of other intracellular thiols, such as glutathione (GSH). While studies have shown that GSH depletion does not significantly affect the radioprotective capacity of WR-1065, the overall thiol redox state of the cell is a critical factor.[4][5]
-
Drug Efflux Pumps: While not a primary mechanism of resistance for amifostine itself, multidrug resistance proteins, such as those from the ATP-binding cassette (ABC) transporter family, are a common cause of resistance to chemotherapeutic agents.[6][7] It is conceivable that these transporters could play a minor role in the transport of amifostine or its metabolites, although this is not a widely reported mechanism of resistance.
Quantitative Data
Table 1: Comparative Alkaline Phosphatase (ALP) Activity in Normal vs. Cancer Cells
| Cell Type | Description | Relative ALP Activity | Reference |
| Normal Lung Cells | Non-transformed human lung cells | High (up to 275-fold higher than NSCLC cells) | [1] |
| NSCLC Cells | Human non-small cell lung cancer | Low | [1] |
| Normal Human PBL | Peripheral blood lymphocytes | Very Low | [8] |
| Multiple Myeloma Cells | Malignant plasma cells | 12-88 nmol/0.2 x 10^6 cells | [8] |
| Normal Fibroblasts | Non-transformed human fibroblasts | High | |
| MCF7 | Human breast adenocarcinoma | Low |
Table 2: Effect of WR-1065 on the IC50 of Cisplatin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Cisplatin + WR-1065 IC50 (µM) | Fold Change | Reference |
| A2780 | Ovarian Carcinoma | Data not specified | No significant change | ~1.0 | [9] |
| MCF-7 | Breast Adenocarcinoma | Data not specified | No significant change | ~1.0 | [9] |
| Hec50co | Endometrial Cancer | 14 ± 1.7 nmol/L (Paclitaxel) | 2 nmol/L (Paclitaxel with Amifostine pretreatment) | 7.0 | [10] |
Note: The study by Kemp et al. (1996) investigated a panel of 16 different anticancer drugs and found no significant tumor protection by WR-1065 in A2780 and MCF7 cell lines.[9] A study on endometrial cancer cells showed that amifostine pretreatment enhanced the efficacy of paclitaxel.[10]
Experimental Protocols
1. Alkaline Phosphatase (ALP) Activity Assay in Cultured Cells
This protocol is for determining the endogenous ALP activity in your cell line of interest.
Materials:
-
96-well cell culture plates
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3N NaOH)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells twice with PBS.
-
Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 10 minutes at room temperature with gentle shaking.
-
Add 100 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, monitoring the development of a yellow color.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the ALP activity relative to a standard curve of p-nitrophenol. Normalize the activity to the total protein concentration of the cell lysate.
2. γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This protocol allows for the visualization and quantification of DNA double-strand breaks, a marker of DNA damage.
Materials:
-
Cells grown on coverslips or in optical-bottom plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired cytotoxic agent with or without amifostine/WR-1065 pre-treatment.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips with antifade mounting medium.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
3. Quantification of WR-1065 in Cellular Lysates by LC-MS/MS
This protocol provides a general framework for the analysis of the active amifostine metabolite, WR-1065, in cell lysates. Optimization for your specific instrumentation will be necessary.
Materials:
-
Cell pellet
-
Ice-cold methanol
-
Internal standard (e.g., a stable isotope-labeled WR-1065)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Quench metabolism and lyse the cells by adding ice-cold methanol containing the internal standard.
-
Vortex vigorously and incubate on ice.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a suitable column for polar compounds (e.g., a HILIC column).
-
Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and an aqueous buffer with a modifier like formic acid).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for WR-1065 and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of WR-1065.
-
Calculate the concentration of WR-1065 in the samples based on the standard curve and normalized to the internal standard.
-
Visualizations
Caption: Mechanisms of amifostine activation and resistance in cancer cells.
References
- 1. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of intracellular thiol and polyamine levels on radioprotection by aminothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Redox and Thiol Status on the Bone Marrow: Pharmacological Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selective Uptake of Amifostine in Normal Tissues
This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytoprotective agent Amifostine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research on enhancing the selective uptake and efficacy of Amifostine in normal tissues.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Amifostine, presented in a question-and-answer format to help you navigate potential challenges.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Variable or no cytoprotective effect observed in normal tissues. | 1. Inadequate conversion to active form (WR-1065): Low endogenous alkaline phosphatase (ALP) activity in the cell line or tissue model.[1] 2. Suboptimal pH: The pH of the culture medium or local tissue microenvironment may not be optimal for ALP activity.[1] 3. Incorrect Amifostine concentration: The concentration of Amifostine may be too low to provide a protective effect.[1] 4. Improper timing of administration: The pre-incubation time with Amifostine before the cytotoxic challenge may be too short. | 1. Verify ALP activity: Measure the endogenous ALP activity of your cells or tissue. If low, supplement the medium with exogenous ALP (0.5-1 U/mL).[1][2] 2. Optimize pH: Ensure the cell culture medium is buffered to a physiological pH of ~7.4.[1] 3. Perform dose-response studies: Determine the optimal Amifostine concentration for your specific experimental model.[1] 4. Standardize pre-incubation time: A pre-incubation period of 20-30 minutes is generally recommended.[1] |
| Toxicity observed in normal tissues despite Amifostine treatment. | 1. High dose of Amifostine: Amifostine itself can be toxic at high concentrations. 2. Instability of Amifostine: Improper storage and handling can lead to degradation of the compound.[1] | 1. Titrate Amifostine concentration: Determine the maximum tolerated dose in your model system. 2. Follow proper storage and handling procedures: Store lyophilized powder at 20°C to 25°C. Reconstituted solutions are stable for up to 5 hours at room temperature and 24 hours when refrigerated.[1] |
| Difficulty translating in vitro findings to in vivo models. | 1. Pharmacokinetic differences: The rapid in vivo clearance of Amifostine is not replicated in static in vitro cultures.[3] 2. Tissue-specific activation: The selective activation of Amifostine in normal tissues in vivo is dependent on the tissue microenvironment.[4] | 1. Consider pharmacokinetics in experimental design: Time the administration of Amifostine relative to the cytotoxic challenge based on its known short half-life.[3] 2. Measure WR-1065 in target tissues: If feasible, quantify the concentration of the active metabolite in your tissues of interest.[3] |
| Inconsistent results between experiments. | 1. Variability in experimental timing: Minor differences in the timing of Amifostine administration and cytotoxic challenge can lead to significant variations in outcome.[3] 2. Reagent instability: Freshly prepare Amifostine solutions for each experiment to ensure consistent potency.[1] | 1. Standardize protocols: Adhere strictly to a standardized timeline for all experimental steps.[3] 2. Prepare fresh solutions: Avoid using old or improperly stored Amifostine solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of selective Amifostine uptake in normal tissues?
A1: Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase (ALP) to its active thiol metabolite, WR-1065.[1][4] The selectivity for normal tissues is attributed to several factors:
-
Higher ALP activity: Normal tissues, particularly the endothelium, have significantly higher ALP activity compared to most tumor tissues.[2][5]
-
Physiological pH: The optimal pH for ALP activity is around 7.4, which is characteristic of normal tissues. In contrast, the tumor microenvironment is often acidic, which inhibits ALP activity.[1]
-
Better vascularization: Normal tissues generally have a more extensive and efficient vascular network, leading to better delivery of Amifostine.
Q2: How can I measure the activation of Amifostine in my experimental system?
A2: The activation of Amifostine can be assessed indirectly by measuring the activity of alkaline phosphatase in your cell or tissue lysates. A direct measurement of the active metabolite, WR-1065, can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
Q3: What are the recommended concentrations of Amifostine for in vitro experiments?
A3: The optimal concentration of Amifostine is cell-line dependent and should be determined empirically. However, concentrations ranging from 250 to 5000 µg/mL have been shown to be effective in vitro when sufficient ALP is present.[1][2]
Q4: Can I use the active metabolite WR-1065 directly in my experiments?
A4: Yes, using WR-1065 directly can bypass the need for ALP activation and may be useful in experimental systems with low endogenous ALP activity.
Q5: What are some strategies to overcome the short half-life of Amifostine in in vivo studies?
A5: The short half-life of Amifostine presents a challenge for sustained cytoprotection. Strategies to address this include:
-
Alternative routes of administration: Subcutaneous administration has been shown to be better tolerated than intravenous infusion.[3]
-
Novel formulations: Liposomal formulations, sustained-release microspheres, and PEGylation are being explored to prolong the circulation time of Amifostine.[3]
Key Experimental Protocols
Protocol 1: In Vitro Amifostine Cytoprotection Assay (Clonogenic Survival)
This protocol assesses the ability of Amifostine to protect cells from the cytotoxic effects of chemotherapy or radiation by measuring their ability to form colonies.
Materials:
-
Normal and/or tumor cell lines of interest
-
Complete cell culture medium
-
Amifostine
-
Sterile 0.9% NaCl or PBS for reconstitution
-
Alkaline Phosphatase (optional)
-
Cytotoxic agent (e.g., cisplatin, paclitaxel) or access to an irradiator
-
6-well culture plates
-
Crystal Violet staining solution (0.5% in 20% ethanol)
-
Methanol for fixation
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control. Allow cells to attach overnight.
-
Amifostine Preparation: Reconstitute Amifostine in sterile 0.9% NaCl or PBS to create a stock solution. Further dilute in complete culture medium to the desired final concentrations.
-
Amifostine Treatment: Remove the medium from the cells and replace it with the Amifostine-containing medium. If using exogenous ALP, add it to the medium at this time. Incubate for 30 minutes at 37°C.[1]
-
Cytotoxic Challenge:
-
Chemotherapy: Add the chemotherapeutic agent directly to the Amifostine-containing medium at the desired concentration.
-
Radiation: Irradiate the cells with the desired dose of radiation.
-
-
Incubation: Incubate the plates for the appropriate duration for the cytotoxic agent (e.g., 1-24 hours for chemotherapy).
-
Colony Formation: After the cytotoxic challenge, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay in Cell Lysates
This colorimetric assay measures the endogenous ALP activity in your cell line using p-nitrophenyl phosphate (pNPP) as a substrate.[1]
Materials:
-
Cell line of interest
-
96-well culture plate
-
Assay Buffer (e.g., bicarbonate buffer, pH 10.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (1 mg/mL in Assay Buffer)
-
Cell lysis buffer (e.g., 10 mM Tris buffer with 2 mM MgCl2, pH 7.4)
-
1 N NaOH (stop solution)
-
Microplate reader
Procedure:
-
Cell Culture: Culture cells to confluence in a 96-well plate.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add an appropriate volume of cell lysis buffer to each well.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
-
Enzyme Reaction: Add 180 µL of pNPP substrate solution to each well containing the cell lysate. Incubate at 37°C for 30 minutes.
-
Stop Reaction: Add 20 µL of 1 N NaOH to each well to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the ALP activity. A standard curve can be generated using purified ALP to quantify the activity.
Protocol 3: Quantification of WR-1065 in Tissue Samples by HPLC
This protocol provides a general workflow for the quantification of the active Amifostine metabolite, WR-1065, in tissue samples using reverse-phase High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[6]
Materials:
-
Tissue samples
-
Homogenization buffer (e.g., 20 mM Tris, 2.6 mM EDTA, pH 7.4)
-
Tissue homogenizer
-
HPLC system with an electrochemical detector
-
Reverse-phase C18 column
-
Mobile phase (e.g., 30% methanol/70% 100 mM monochloroacetic acid, 10 mM ethylamine, 1.25 mM sodium octyl sulfate, pH 3.0)[6]
-
WR-1065 standard
-
Protein precipitation agent (e.g., perchloric acid)
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in ice-cold homogenization buffer.
-
Precipitate total protein using a suitable agent.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Elute WR-1065 isocratically using the specified mobile phase.
-
Detect WR-1065 using an electrochemical detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of WR-1065.
-
Determine the concentration of WR-1065 in the tissue samples by comparing their peak areas to the standard curve.
-
Quantitative Data Summary
Table 1: Recommended Concentrations for In Vitro Amifostine Experiments [1]
| Reagent | Concentration Range | Notes |
| Amifostine | 250 - 5000 µg/mL | Optimal concentration is cell-line dependent and should be determined empirically. |
| WR-1065 | 0.25 - 4 mM | When using the active metabolite directly. |
| Alkaline Phosphatase (exogenous) | 0.5 - 1 U/mL | Recommended for cell lines with low endogenous ALP activity. |
| Pre-incubation Time | 20 - 30 minutes | Time between Amifostine administration and cytotoxic challenge. |
| Cell Culture Medium pH | ~7.4 | Slightly alkaline pH is optimal for ALP activity. |
Table 2: Pharmacokinetic Parameters of Amifostine and its Analogs (in vivo - mouse model) [3]
| Compound | Administration Route | Half-life (t½) | Bioavailability |
| Amifostine | Intravenous (human) | ~8-9 minutes | 100% |
| HL-003 | Intravenous (mouse) | 40.2 ± 16.8 min | 100% |
| HL-003 | Oral (mouse) | 6.65 ± 2.49 h | 42.29% |
Visualizations
Caption: Mechanism of Amifostine activation and uptake in normal cells.
Caption: Troubleshooting workflow for inconsistent Amifostine efficacy.
Caption: Experimental workflow for an in vitro cytoprotection assay.
References
Troubleshooting inconsistent results in Amifostine experiments
Welcome to the technical support center for Amifostine experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and provide guidance on experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues encountered during Amifostine experiments in a question-and-answer format.
Q1: Why am I observing variable or no cytoprotective effect with Amifostine in my in vitro experiments?
A1: Inconsistent cytoprotection with Amifostine in vitro can arise from several factors related to its activation and the specific experimental conditions. Amifostine is a prodrug that must be dephosphorylated by alkaline phosphatase (ALP) to its active thiol metabolite, WR-1065, to exert its protective effects.[1][2][3]
Troubleshooting Guide: Inconsistent In Vitro Cytoprotection
| Possible Cause | Explanation | Troubleshooting Steps |
| Inadequate conversion to WR-1065 | The cell line used may have low endogenous alkaline phosphatase (ALP) activity, which is necessary to activate Amifostine.[1] | Verify the ALP activity of your cell line. If it is low, supplement the culture medium with exogenous ALP (0.5-1 U/mL) to ensure efficient conversion.[1][4] Alternatively, consider using the active metabolite WR-1065 directly.[4] |
| Suboptimal pH of the culture medium | ALP activity is pH-dependent, with optimal function in alkaline conditions. Cancer cells can create an acidic microenvironment, inhibiting ALP activity.[1] | Ensure the cell culture medium is buffered to a physiological pH (around 7.4) or slightly alkaline to optimize ALP activity.[1] |
| Incorrect Amifostine concentration | The effective concentration of Amifostine can vary significantly between different cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations can range from 250 to 5000 µg/mL when sufficient ALP is present.[1][5] |
| Inappropriate incubation time | The timing of Amifostine treatment relative to the administration of the cytotoxic agent is critical for observing a protective effect.[4] | Standardize the pre-incubation time with Amifostine before introducing the cytotoxic agent. A typical pre-incubation time is 30 minutes.[6] |
| Amifostine instability | Amifostine solutions have limited stability. Improper storage can lead to degradation and loss of activity. | Prepare fresh solutions for each experiment. Reconstituted Amifostine in 0.9% NaCl is stable for up to 5 hours at room temperature (~25°C) and up to 24 hours when refrigerated (2°C to 8°C).[1] |
Q2: My in vivo results with Amifostine are inconsistent. What factors could be contributing to this variability?
A2: Inconsistent in vivo results are often related to Amifostine's short biological half-life, the route of administration, and the timing of its delivery relative to the cytotoxic challenge.
Troubleshooting Guide: Inconsistent In Vivo Results
| Possible Cause | Explanation | Troubleshooting Steps |
| Short biological half-life | Amifostine has a very short half-life of approximately 8-9 minutes in plasma.[4] This means its protective effects are transient. | Standardize the timing of Amifostine administration. For in vivo studies, it should be administered shortly before the chemotherapeutic agent or radiation exposure (typically 15-30 minutes prior).[4][7] |
| Route of administration | The route of administration affects the bioavailability and side effects of Amifostine. While intravenous (IV) administration is common, it can be associated with hypotension.[4] | Consider alternative routes such as subcutaneous (SC) administration, which has been shown to be better tolerated and can achieve significant plasma levels of the active metabolite.[4] |
| Tumor protection concerns | A common concern is whether Amifostine also protects tumor cells from therapy. | The selective protection of normal tissues is attributed to higher ALP activity and a more favorable pH in normal tissues compared to the tumor microenvironment.[2][7] However, it is crucial to adhere to the recommended timing and dosage to minimize potential tumor protection. |
Experimental Protocols
Protocol 1: In Vitro Amifostine Cytoprotection Assay (Clonogenic Survival)
This assay determines the ability of a single cell to form a colony after treatment, which is a measure of cell reproductive viability.[8]
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 50-100 colonies per well in the untreated control group and allow them to attach overnight.[1]
-
Amifostine Preparation: Reconstitute Amifostine in sterile 0.9% NaCl to create a stock solution. Further, dilute it in a complete culture medium to the desired final concentrations.[1]
-
Treatment:
-
Pre-incubate cells with Amifostine-containing medium (and exogenous ALP if necessary) for 30-60 minutes.[8]
-
Add the chemotherapeutic agent or expose the cells to ionizing radiation.
-
Include control groups (untreated, Amifostine only, cytotoxic agent only).
-
-
Colony Formation: After the cytotoxic challenge, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 10-14 days to allow for colony formation.[1][6]
-
Staining and Counting:
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Data Presentation
Table 1: Pharmacokinetic Parameters of Amifostine and its Analog HL-003
| Compound | Administration Route | Half-life | Bioavailability | Reference |
| Amifostine | Intravenous (human) | ~8-9 minutes | 100% | [4] |
| HL-003 | Intravenous (mouse) | 40.2 ± 16.8 min | 100% | [4] |
| HL-003 | Oral (mouse) | 6.65 ± 2.49 h | 42.29% | [4] |
Table 2: Common Side Effects of Amifostine in Clinical Trials (Grade 3-4)
| Side Effect | Average Incidence | Reference |
| Nausea | 5% | [9][10] |
| Emesis (Vomiting) | 6% | [9][10] |
| Hypotension | 4% | [9][10] |
| Allergic Reactions | 4% | [9][10] |
| Hypocalcemia | 53.4% (every-other-day regimen) | [11] |
Visualizations
Caption: Mechanism of Amifostine activation and its cytoprotective actions.
Caption: General workflow for an in vitro Amifostine cytoprotection experiment.
Caption: A logical flow for troubleshooting inconsistent Amifostine results.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 10. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness and safety of different amifostine regimens: Preliminary results of a phase II multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amifostine Timing with Radiation Exposure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of amifostine in experimental settings involving radiation exposure.
Frequently Asked Questions (FAQs)
Q1: What is the optimal timing for amifostine administration prior to radiation exposure?
The optimal window for amifostine administration is 15 to 30 minutes before radiation therapy.[1][2][3] This timing is critical due to the short biological half-life of amifostine's active metabolite, WR-1065, which is approximately 8-9 minutes.[4] Administering amifostine within this window ensures that the peak concentration of the active thiol is available in normal tissues to provide maximum protection against radiation-induced damage.
Q2: How does amifostine selectively protect normal tissues over tumor tissues?
Amifostine is a prodrug that is converted to its active form, WR-1065, by the enzyme alkaline phosphatase.[5][6] The selective protection of normal tissues is attributed to several factors:
-
Higher Alkaline Phosphatase Activity: Normal tissues have higher concentrations of alkaline phosphatase compared to most tumors, leading to greater activation of amifostine.[6][7]
-
Physiological Conditions: The higher pH and better vascularity of normal tissues facilitate the uptake of amifostine and its conversion to WR-1065.[7][8]
-
Limited Tumor Uptake: The hypovascularity and acidic environment of many tumors limit the uptake and activation of amifostine.[8]
Q3: What is the mechanism of action for amifostine's radioprotective effects?
The active metabolite of amifostine, WR-1065, protects normal tissues from radiation damage through several mechanisms:[5]
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by ionizing radiation, thereby reducing oxidative stress and cellular damage.[4][6]
-
DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair damaged DNA and can also bind to DNA, stabilizing it against radiation-induced strand breaks.[4][6][9]
-
Induction of Cellular Hypoxia: Amifostine can induce a transient state of hypoxia in normal tissues, which makes them more resistant to the damaging effects of radiation.[4][5]
-
Modulation of Gene Expression and Cell Cycle: Amifostine can influence redox-sensitive transcription factors and affect cell cycle progression, providing an additional layer of protection.[9][10]
Troubleshooting Guides
Issue: Inconsistent or suboptimal radioprotection in preclinical models.
| Possible Cause | Troubleshooting Steps |
| Incorrect timing of administration | Ensure amifostine is administered 15-30 minutes prior to irradiation. For in vitro studies, pre-incubation times should be strictly controlled.[1][2][3][4] |
| Inadequate dose | Perform a dose-escalation study to determine the optimal protective dose for your specific animal model and radiation regimen. Doses in the range of 200-500 mg/kg are often used in mice.[5][11] |
| Route of administration | The route of administration can affect bioavailability. Intravenous or intraperitoneal injections are common in preclinical studies. Subcutaneous administration is also being explored.[12][13] |
| Animal strain or cell line variability | Different strains or cell lines may exhibit varying levels of alkaline phosphatase activity, affecting amifostine activation. Characterize the alkaline phosphatase activity in your model system. |
Issue: High incidence of adverse effects (hypotension, nausea) in animal models.
| Possible Cause | Troubleshooting Steps |
| Dose of amifostine is too high | Reduce the amifostine dose. While higher doses may offer more protection, they are also associated with increased toxicity.[11][14] |
| Rapid rate of intravenous infusion | If using IV administration, a slower infusion rate may mitigate hypotension.[11] |
| Anesthesia interactions | Anesthetic agents can potentiate the hypotensive effects of amifostine. Consider using telemetry for blood pressure monitoring in conscious animals to avoid this confound.[11] |
| Dehydration | Ensure animals are adequately hydrated before and during the experiment.[2][3] |
Quantitative Data Summary
Table 1: Clinical Efficacy of Amifostine in Reducing Radiation-Induced Toxicities
| Toxicity | Treatment Group | Control Group | Relative Risk (RR) | 95% Confidence Interval | P-value | Key Finding |
| Grade 3-4 Mucositis (Radiotherapy Alone) | Amifostine + Radiotherapy | Radiotherapy Alone | 0.49 | 0.30 - 0.78 | 0.03 | Significant reduction in severe mucositis with amifostine.[7] |
| Grade 3-4 Mucositis (Concurrent Chemoradiotherapy) | Amifostine + Chemoradiotherapy | Chemoradiotherapy Alone | 0.97 | 0.74 - 1.26 | 0.80 | No significant reduction in severe mucositis with amifostine in this setting.[7] |
| Xerostomia (Grade ≥2) | Amifostine + Radiotherapy | Radiotherapy Alone | - | - | <0.05 | Significantly reduced incidence of moderate to severe xerostomia.[15] |
Table 2: Preclinical Dose-Response for Amifostine-Related Toxicities in Rodents
| Adverse Effect | Species | Route of Administration | Dose Range for Observation | Notes |
| Hypotension | Rodents | Intravenous | >100 mg/kg | Rapid onset, dose-dependent.[11] |
| Emesis (Nausea) | Rats | Intraperitoneal | >100 mg/kg | Assessed via pica assay.[11] |
| Lethality (LD50) | Mice | Intraperitoneal | 704-950 mg/kg | Indicates the therapeutic window.[11] |
Key Experimental Protocols
Protocol 1: In Vivo Evaluation of Amifostine for Protection Against Radiation-Induced Mucositis
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Amifostine Preparation: Dissolve amifostine in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose).
-
Administration: Administer amifostine or vehicle control via intraperitoneal (IP) injection 30 minutes before irradiation.
-
Irradiation: Anesthetize the mice and use a specialized irradiator to deliver a single dose of radiation (e.g., 15-20 Gy) to the head and neck region.
-
Mucositis Scoring: Daily monitor the animals for signs of mucositis, including weight loss, and score the severity of oral mucositis based on a standardized scale.
-
Histological Analysis: At predetermined time points, euthanize the animals and collect tongue and buccal mucosa for histological examination (H&E staining) to assess tissue damage.
Protocol 2: In Vitro Assessment of Amifostine's Radioprotective Effect on Normal Epithelial Cells
-
Cell Culture: Culture a normal human epithelial cell line (e.g., HaCaT) in appropriate media.
-
Plating: Seed cells in multi-well plates and allow them to adhere overnight.
-
Amifostine Preparation: Prepare a stock solution of amifostine in sterile phosphate-buffered saline (PBS). If the cells have low alkaline phosphatase activity, the active metabolite WR-1065 can be used directly.
-
Pre-treatment: Add amifostine or WR-1065 to the cell cultures at various concentrations and incubate for 30 minutes.
-
Irradiation: Expose the cells to a single dose of ionizing radiation (e.g., 2-10 Gy).
-
Viability/Proliferation Assay: At 24-72 hours post-irradiation, assess cell viability or proliferation using a standard assay (e.g., MTT, PrestoBlue).
-
Clonogenic Survival Assay: For a more rigorous assessment of radioprotection, perform a clonogenic survival assay to determine the ability of single cells to form colonies after treatment.
Visualizations
Caption: Mechanism of Amifostine-mediated radioprotection.
Caption: General experimental workflows for evaluating amifostine.
References
- 1. Amifostine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. globalrph.com [globalrph.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Dosing considerations with amifostine: a review of the literature and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amifostine Stability in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the stability of amifostine in long-term laboratory storage.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of amifostine in experimental settings.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no cytoprotective effect observed in vitro. | Amifostine is a prodrug that requires conversion to its active metabolite, WR-1065, by alkaline phosphatase (ALP).[1] Standard cell culture media may have insufficient ALP activity for this conversion. | Add exogenous alkaline phosphatase (0.5-1 U/mL) to the cell culture medium along with amifostine to ensure its activation. Alternatively, use the active metabolite, WR-1065, directly in your experiments.[2] |
| Inconsistent results between experiments. | The short half-life of amifostine (approximately 8 minutes in plasma) makes the timing of administration critical.[2][3] Minor variations in timing relative to the cytotoxic challenge can lead to significant differences. | Standardize the timing of amifostine administration. For in vivo studies, administer shortly before the chemotherapeutic agent or radiation.[2] For in vitro experiments, pre-incubation times should be strictly controlled.[2] |
| Precipitation or cloudiness observed in reconstituted amifostine solution. | This may indicate degradation of the product or improper reconstitution. | Visually inspect parenteral products for particulate matter and discoloration before use.[3] If cloudiness or a precipitate is observed, do not use the solution.[3][4] |
| Difficulty translating in vitro findings to in vivo models. | The complex pharmacokinetics of amifostine, including its rapid clearance and tissue-specific activation, are not fully replicated in simple in vitro systems.[2] | When designing in vivo experiments, carefully consider the route of administration and dosing schedule based on pharmacokinetic data. If possible, measure the concentration of the active metabolite, WR-1065, in the target tissues.[2] |
Frequently Asked Questions (FAQs)
1. What is the stability of amifostine after reconstitution?
Reconstituted amifostine solution (500 mg/10 mL) with 0.9% Sodium Chloride Injection is chemically stable for up to 5 hours at room temperature (approximately 25°C) and up to 24 hours when refrigerated (2°C to 8°C).[3][4][5][6]
2. How should lyophilized amifostine powder be stored?
Lyophilized amifostine powder should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[7][8]
3. What is the mechanism of amifostine's cytoprotective effect?
Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to its active free thiol metabolite, WR-1065.[1][4] This active metabolite is believed to be responsible for reducing the toxic effects of chemotherapy and radiation on normal tissues.[3][4] The protective mechanisms of WR-1065 include scavenging free radicals, protecting and repairing DNA, and inducing cellular hypoxia.
4. Why is amifostine's protective effect selective for normal tissues?
The selective protection of normal tissues is attributed to higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumor tissue.[3][4] This leads to a more rapid generation of the active thiol metabolite in healthy cells.[3][4]
5. How does pH affect amifostine stability?
Amifostine is more stable in alkaline conditions. It is advisable to avoid acidic solutions for reconstitution or dilution.[7] The optimal activity of alkaline phosphatase, the enzyme that activates amifostine, is also in alkaline conditions.[7]
Quantitative Data Summary
Table 1: Stability of Reconstituted Amifostine Solution
| Storage Condition | Duration of Chemical Stability |
| Room Temperature (~25°C) | Up to 5 hours[3][4][5][6] |
| Refrigerated (2°C to 8°C) | Up to 24 hours[3][4][5][6] |
Table 2: Amifostine Concentration for In Vitro Experiments
| Concentration Range | Notes |
| 250 - 5000 µg/mL | Effective in vitro when sufficient alkaline phosphatase is present.[7] |
Experimental Protocols
Protocol 1: In Vitro Amifostine Activation and Cytoprotection Assay
-
Cell Culture: Plate target normal and cancer cells in appropriate culture plates and allow them to adhere overnight.
-
Amifostine Preparation: Prepare a stock solution of amifostine in sterile phosphate-buffered saline (PBS).
-
Activation: To activate amifostine, either add alkaline phosphatase (final concentration of 0.5-1 U/mL) to the cell culture medium or use a commercially available solution of the active metabolite, WR-1065.[2]
-
Pre-treatment: Add the activated amifostine or WR-1065 to the cell cultures at the desired final concentration and incubate for a standardized period (e.g., 30 minutes) before introducing the cytotoxic agent.[2]
-
Cytotoxic Challenge: Add the chemotherapeutic agent or expose the cells to ionizing radiation.
-
Washout: After the cytotoxic challenge, remove the medium containing the drugs and wash the cells with PBS.
-
Cell Viability Assessment: Add fresh medium and incubate for an appropriate period (e.g., 24-72 hours). Assess cell viability using a standard method such as MTT, XTT, or a colony-forming assay.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Amifostine and WR-1065 Analysis
A validated HPLC method can be used for the determination of amifostine and its metabolite, WR-1065, in plasma.[9][10][11]
-
Sample Preparation: This typically involves alkylation of the free sulfhydryl group with iodoacetic acid followed by derivatization with o-phthaldialdehyde (OPA).[9][10][11]
-
Chromatographic Conditions:
Visualizations
Caption: Amifostine activation to its cytoprotective metabolite.
Caption: In vitro cytoprotection assay workflow.
Caption: Troubleshooting logic for amifostine experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalrph.com [globalrph.com]
- 4. drugs.com [drugs.com]
- 5. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyol (Amifostine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing variability in enzymatic activation of Amiphos
Welcome to the technical support center for Amiphos (amifostine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the enzymatic activation of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Why am I observing variable or no cytoprotective effect with this compound in my in vitro experiments?
A1: Inconsistent cytoprotection with this compound in vitro can arise from several factors related to its activation and the specific experimental conditions. This compound is a prodrug that requires dephosphorylation by alkaline phosphatase (ALP) to its active thiol metabolite, WR-1065, to exert its protective effects[1][2][3]. Variability in this activation process is a primary source of inconsistent results.
Here is a troubleshooting guide to address this issue:
-
Inadequate Conversion to WR-1065: The most common reason for a lack of effect is insufficient conversion of this compound to its active form, WR-1065.
-
Low Endogenous ALP Activity: The cell line you are using may possess low levels of endogenous alkaline phosphatase. It is crucial to determine the ALP activity of your specific cell line[2].
-
Solution: Supplement the culture medium with exogenous ALP (0.5-1 U/mL) to ensure efficient conversion[2].
-
-
Suboptimal pH of Culture Medium: ALP activity is highly dependent on pH, with optimal activity occurring in alkaline conditions. The acidic microenvironment often created by cancer cells can inhibit ALP activity[2].
-
Solution: Ensure your cell culture medium is buffered to a physiological pH of approximately 7.4 or slightly alkaline to optimize ALP activity[2].
-
-
-
Incorrect this compound Concentration: The effective concentration of this compound can differ significantly between cell lines.
-
Solution: Perform a dose-response experiment to identify the optimal concentration for your specific cell line. Effective concentrations can range from 250 to 5000 µg/mL when sufficient ALP is present[2].
-
-
Timing of Administration: The short biological half-life of this compound (around 8-9 minutes in plasma) makes the timing of its administration critical[4].
Q2: How can I confirm that this compound is being activated in my experimental system?
A2: To confirm the activation of this compound, you can measure the activity of alkaline phosphatase in your cell line and detect the presence of the active metabolite, WR-1065.
-
Measure Endogenous Alkaline Phosphatase (ALP) Activity: A colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate can be used to measure the endogenous ALP activity in your cell lysates. The absorbance measured at 405 nm is directly proportional to the ALP activity[2]. A detailed protocol is provided in the "Experimental Protocols" section.
-
Detect the Active Metabolite WR-1065: The presence of WR-1065 can be quantified using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection[5][6]. This allows for the direct measurement of the active form of the drug in your experimental samples.
Q3: What is the mechanism of action of this compound's active metabolite, WR-1065?
A3: WR-1065 provides cytoprotection through a multi-faceted mechanism[3][7][8].
-
Scavenging of Free Radicals: It directly neutralizes reactive oxygen species (ROS) generated by radiation and chemotherapy, thus reducing oxidative stress[3][4].
-
DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA and also helps to condense DNA, limiting damage[3][4].
-
Modulation of Apoptosis: It can influence key signaling molecules such as p53 and Bcl-2 to inhibit programmed cell death in normal cells[3][4].
-
Induction of Cellular Hypoxia: This can further shield normal tissues from radiation-induced damage[1][4].
The selective protection of normal tissues is attributed to higher alkaline phosphatase activity, a more favorable pH, and better vascular permeation in these tissues compared to tumors[1][3].
Data Presentation
Table 1: Recommended Concentrations for In Vitro Experiments
| Component | Concentration Range | Key Considerations |
| This compound | 250 - 5000 µg/mL | Optimal concentration is cell-line dependent and should be determined empirically.[2] |
| WR-1065 (active metabolite) | 0.25 - 4 mM | Use when directly assessing the effects of the active form.[2] |
| Exogenous Alkaline Phosphatase | 0.5 - 1 U/mL | Recommended for cell lines with low endogenous ALP activity.[2] |
Table 2: Pharmacokinetic Parameters of Amifostine and its Metabolites
| Compound | Elimination Half-Life | Notes |
| Amifostine | ~8 minutes | Rapidly cleared from plasma.[1][4] |
| WR-1065 | Biphasic, with a final half-life of ~7.3 h | Rapid initial clearance due to tissue uptake and disulfide formation.[9] |
| Disulfides | 8.4 - 13.4 h | Serve as an exchangeable pool of WR-1065.[9] |
Experimental Protocols
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay in Cell Lysates
This colorimetric assay measures the endogenous ALP activity in your cell line using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Cell line of interest
-
96-well culture plate
-
Assay Buffer (e.g., bicarbonate buffer, pH 10.5)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (1 mg/mL in Assay Buffer)
-
Cell lysis buffer (e.g., 10 mM Tris buffer with 2 mM MgCl2, pH 7.4)
-
1 N NaOH (stop solution)
-
Microplate reader
Procedure:
-
Cell Culture: Culture cells to confluence in a 96-well plate.
-
Cell Lysis: Wash the cells with PBS. Add an appropriate volume of cell lysis buffer to each well. Lyse the cells by sonication or freeze-thaw cycles.
-
Enzyme Reaction: Add 180 µL of pNPP substrate solution to each well containing the cell lysate. Incubate at 37°C for 30 minutes.
-
Stop Reaction: Add 20 µL of 1 N NaOH to each well to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the ALP activity. A standard curve can be generated using purified ALP to quantify the activity[2].
Protocol 2: In Vitro Cytoprotection Clonogenic Assay
This assay assesses the ability of a single cell to proliferate into a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
Cell line of interest
-
6-well plates or 100 mm dishes
-
Complete culture medium
-
This compound and/or WR-1065
-
Cytotoxic agent (e.g., chemotherapeutic drug or radiation source)
-
PBS
-
Trypsin
-
Methanol
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed a known number of cells into culture plates and allow them to attach overnight.
-
Treatment:
-
Pre-incubate cells with the desired concentration of this compound for 20-30 minutes.
-
Expose the cells to the cytotoxic agent (e.g., radiation or chemotherapeutic drug) for a defined period.
-
-
Colony Formation: After the cytotoxic challenge, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control[2].
Mandatory Visualizations
Caption: Enzymatic activation of this compound and its cytoprotective mechanisms.
Caption: Troubleshooting workflow for variable this compound efficacy.
Caption: Experimental workflow for an in vitro cytoprotection assay.
References
- 1. Amifostine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of amifostine and its metabolites in the plasma and ascites of a cancer patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 8. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Amifostine Technical Support Center: Mitigating Impact on Chemotherapy Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of amifostine to mitigate the toxicities of chemotherapy without compromising its efficacy. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: How does amifostine selectively protect normal tissues from chemotherapy-induced damage?
A1: Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its active metabolite, a thiol. This active form can then protect healthy tissues. The selectivity for normal tissues is attributed to several factors, including the higher expression of alkaline phosphatase in healthy tissues compared to many tumors, as well as differences in vascularity and pH that favor the uptake and activation of amifostine in normal cells.[1][2][3]
Q2: Is there a risk that amifostine will protect tumor cells from chemotherapy?
A2: Extensive preclinical and clinical studies have shown no evidence of tumor protection by amifostine.[1][2][4][5][6] The selective uptake and activation mechanism in normal tissues minimizes its presence in the tumor microenvironment.[2] In some preclinical models, amifostine has even been observed to enhance the anti-tumor effects of certain chemotherapeutic agents.[3]
Q3: What are the most common adverse effects of amifostine administration in a research setting?
A3: In preclinical models, the most common dose-limiting toxicities are hypotension (a drop in blood pressure) and emesis (nausea and vomiting).[7] These effects are generally dose-dependent and can be influenced by the route and rate of administration.[7]
Q4: How can I minimize hypotension during amifostine administration in my experiments?
A4: To minimize hypotension, ensure adequate hydration of the animal models before infusion.[8][9][10] Administering the amifostine infusion over a recommended duration (e.g., 15 minutes for chemotherapy protection) is crucial, as longer infusion times are associated with a higher incidence of adverse effects.[8][9] If hypotension occurs, the infusion should be interrupted, and the animal placed in a Trendelenburg position (head down) with saline infusion.[8][9][10] Antihypertensive medications should be withheld for 24 hours prior to amifostine administration in preclinical studies involving such agents.[8][10]
Q5: What is the recommended timing for amifostine administration relative to chemotherapy?
A5: Amifostine should be administered prior to chemotherapy. For reduction of cumulative renal toxicity with cisplatin, the recommended starting dose is administered as a 15-minute intravenous infusion, starting 30 minutes prior to chemotherapy.[9][10]
Q6: Are there known incompatibilities between amifostine and other drugs?
A6: Yes, amifostine has known incompatibilities with several drugs. In simulated Y-site administration, incompatibilities have been observed with acyclovir sodium, amphotericin B, cefoperazone sodium, chlorpromazine hydrochloride, cisplatin, ganciclovir sodium, hydroxyzine hydrochloride, miconazole, minocycline hydrochloride, and prochlorperazine edisylate.[11] It is crucial to consult a comprehensive drug compatibility chart before co-administering amifostine with other agents.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high toxicity in normal cells/tissues | Incorrect amifostine dosage or administration timing. | Verify the calculated dose based on the animal model's body surface area or weight. Ensure amifostine is administered within the recommended timeframe before chemotherapy. |
| Poor quality or improperly stored amifostine. | Use amifostine from a reputable supplier and store it according to the manufacturer's instructions. Reconstituted solutions should be used within the specified time frame. | |
| Variable or inconsistent cytoprotective effects | Differences in animal strain, age, or health status. | Standardize the animal models used in your experiments. Report the strain, age, and health status in your experimental records. |
| Inconsistent experimental procedures. | Adhere strictly to the established experimental protocols for amifostine preparation, administration, and toxicity assessment. | |
| Precipitation or discoloration upon mixing with other drugs | Drug incompatibility. | Do not administer amifostine simultaneously with other drugs through the same IV line without confirming compatibility. Refer to a drug incompatibility chart.[11] |
Data Presentation
Table 1: Efficacy of Amifostine in Reducing Cisplatin-Induced Nephrotoxicity
| Clinical Trial/Study | Amifostine Dose | Chemotherapy Regimen | Key Findings | Reference |
| Phase III Trial (Advanced Ovarian Cancer) | 910 mg/m² | Cyclophosphamide + Cisplatin | Significantly lower proportion of patients in the amifostine group were ineligible for subsequent cisplatin cycles due to elevated serum creatinine. | [12] |
| Randomized Trial (Solid Tumors) | 910 mg/m² | Cisplatin + Ifosfamide-based chemotherapy | Glomerular filtration rate (GFR) was maintained in the amifostine group, while a >30% reduction was seen in the control group (p < 0.001). | [13] |
| Randomized Trial (Solid Tumors) | 1000 mg (absolute dose) | Cisplatin + Ifosfamide-based chemotherapy | GFR was almost completely maintained in the amifostine arm, whereas the control group showed a 30% reduction. | [14] |
| Preclinical Study (Rats) | 200 mg/kg | Cisplatin | Significant increase in renal Tc 99m DMSA uptake in the amifostine + cisplatin group compared to cisplatin alone (p<0.002), indicating preserved renal function. | [15] |
Table 2: Efficacy of Amifostine in Reducing Radiation-Induced Xerostomia in Head and Neck Cancer
| Clinical Trial (RTOG 9501) | Amifostine Dose | Radiation Regimen | Key Findings | Reference |
| Phase III Randomized Trial | 200 mg/m² daily | 50-70 Gy | Reduced grade ≥2 acute xerostomia from 78% to 51% (P<.0001). Reduced chronic xerostomia grade ≥2 from 57% to 34% (P=.002). | [16] |
| 2-Year Follow-up of RTOG 9501 | 200 mg/m² daily | 50-70 Gy | Continued reduction in Grade ≥2 xerostomia over 2 years (p = 0.002). Increased proportion of patients with meaningful saliva production at 24 months (p = 0.011). | [17] |
| Patient-Reported Outcomes from RTOG 9501 | 200 mg/m² daily | 50-70 Gy | Patients treated with amifostine reported significantly less mouth dryness and need for oral comfort aids at 1 year. | [18] |
Mandatory Visualization
Caption: Amifostine is converted to its active form, WR-1065, which protects normal cells.
Caption: A generalized workflow for in vitro assessment of amifostine's cytoprotective effects.
Experimental Protocols
In Vitro Cytoprotection Assessment using MTT Assay
Objective: To determine the ability of amifostine to protect normal cells from chemotherapy-induced cytotoxicity compared to its effect on tumor cells.
Materials:
-
Normal cell line (e.g., human fibroblasts)
-
Tumor cell line (e.g., A549 lung carcinoma)
-
Amifostine solution (freshly prepared)
-
Chemotherapeutic agent (e.g., cisplatin)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both normal and tumor cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Amifostine Pre-treatment:
-
Prepare a series of amifostine dilutions in complete medium.
-
Remove the medium from the wells and add 100 µL of the amifostine dilutions to the appropriate wells. Include a vehicle control (medium without amifostine).
-
Incubate for a specified pre-treatment time (e.g., 30 minutes) at 37°C.
-
-
Chemotherapy Treatment:
-
Prepare a series of dilutions of the chemotherapeutic agent in complete medium.
-
Add the chemotherapeutic agent to the wells containing amifostine and the control wells.
-
Incubate for the desired exposure time (e.g., 24-48 hours) at 37°C.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[19]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of the chemotherapeutic agent for both amifostine-treated and untreated cells to compare the protective effect.
-
In Vitro Cytoprotection Assessment using Clonogenic Survival Assay
Objective: To assess the long-term protective effect of amifostine on the reproductive integrity of normal and tumor cells following chemotherapy or radiation.
Materials:
-
Normal and tumor cell lines
-
Amifostine solution
-
Chemotherapeutic agent or access to an irradiator
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates or culture dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Preparation:
-
Grow cells to sub-confluency and prepare single-cell suspensions by trypsinization.
-
Count the cells and determine the plating efficiency for each cell line.
-
-
Treatment:
-
Treat the cell suspensions with various concentrations of amifostine for a specified duration (e.g., 30 minutes) prior to exposure to the chemotherapeutic agent or radiation.
-
Expose the cells to a range of doses of the chemotherapeutic agent or radiation.
-
-
Cell Plating:
-
Plate the treated cells into 6-well plates at a density calculated to yield approximately 50-100 colonies per well, accounting for the expected level of cell kill.
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ incubator until visible colonies are formed.
-
-
Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a group of at least 50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
-
Plot the surviving fraction as a function of the chemotherapy or radiation dose to generate survival curves for both amifostine-treated and untreated cells.
-
Compare the curves to determine the protective effect of amifostine.
-
References
- 1. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 3. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amifostine: is there evidence of tumor protection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ethyol (Amifostine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. drugs.com [drugs.com]
- 10. globalrph.com [globalrph.com]
- 11. Compatibility of amifostine with selected drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of reduced doses of amifostine to ameliorate nephrotoxicity of cisplatin/ifosfamide-based chemotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-Carnitine Protection Against Cisplatin Nephrotoxicity In Rats: Comparison with Amifostin Using Quantitative Renal Tc 99m DMSA Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of intravenous amifostine on xerostomia, tumor control, and survival after radiotherapy for head-and- neck cancer: 2-year follow-up of a prospective, randomized, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to Amifostine and Other Cytoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amifostine with other cytoprotective agents, namely dexrazoxane, mesna, and palifermin. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development efforts in the field of cytoprotection.
Introduction to Cytoprotective Agents
Cytoprotective agents are compounds administered to protect healthy tissues from the toxic effects of cancer therapies, such as chemotherapy and radiation, without compromising their antitumor efficacy. These agents have diverse mechanisms of action and are typically targeted against specific toxicities. This guide focuses on a comparative analysis of four prominent cytoprotective agents.
Mechanisms of Action
The cytoprotective effects of amifostine, dexrazoxane, mesna, and palifermin are mediated through distinct molecular pathways.
-
Amifostine: A broad-spectrum cytoprotectant, amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in normal tissues to its active thiol metabolite, WR-1065.[1] This active form is a potent scavenger of free radicals generated by chemotherapy and radiation.[1] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularization in these tissues compared to tumors.[2]
-
Dexrazoxane: Primarily used as a cardioprotective agent against anthracycline-induced cardiotoxicity, dexrazoxane's mechanism has been a subject of evolving research. While initially believed to act as an iron chelator, more recent evidence suggests its primary role is the inhibition of topoisomerase II beta (Top2b), a key mediator of doxorubicin toxicity.[3][4]
-
Mesna: This uroprotective agent is used to prevent hemorrhagic cystitis induced by the chemotherapeutic agents cyclophosphamide and ifosfamide.[5][6] Mesna's thiol group chemically reacts with and neutralizes acrolein, a toxic metabolite of these chemotherapy drugs, in the urinary tract.[7]
-
Palifermin: A recombinant human keratinocyte growth factor (KGF), palifermin stimulates the proliferation, differentiation, and migration of epithelial cells.[8] It is primarily used to reduce the incidence and severity of oral mucositis.[8]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the quantitative data from various studies, offering a direct comparison of the clinical efficacy of these cytoprotective agents.
Table 1: Amifostine Efficacy Data
| Protected Tissue | Chemotherapy/Radiotherapy | Toxicity Endpoint | Efficacy | Reference |
| Hematopoietic | Cyclophosphamide | Grade 3/4 Neutropenia | Reduced frequency | [1] |
| Hematopoietic | Topotecan | Grade 3/4 Neutropenia | Reduced from 67% to 38% | [9] |
| Kidney | Cisplatin | Nephrotoxicity | Significant reduction | [2] |
| Salivary Glands | Radiotherapy | Grade ≥2 Acute Xerostomia | Reduced from 78% to 51% | [2] |
| Salivary Glands | Radiotherapy | Grade ≥2 Chronic Xerostomia | Reduced from 57% to 34% | [2] |
| Esophagus | Radiation Therapy | Grade ≥3 Esophagitis | No Grade 3 or greater esophagitis observed | [10] |
| Oral Mucosa | Radiotherapy | Grade 3-4 Mucositis | Significant reduction (RR 0.72) | [11] |
Table 2: Dexrazoxane Efficacy Data
| Protected Tissue | Chemotherapy | Toxicity Endpoint | Efficacy | Reference |
| Heart | Doxorubicin | Heart Failure | Rare incidence even at high cumulative doses | [12] |
| Heart | Doxorubicin | Cardiotoxicity | Enables safe administration of cumulative doses >1000 mg/m² | [13] |
Table 3: Mesna Efficacy Data
| Protected Tissue | Chemotherapy | Toxicity Endpoint | Efficacy | Reference |
| Bladder | Ifosfamide | Macroscopic Hematuria | 1 of 13 patients with mesna vs. 7 of 13 without | [5][6] |
| Bladder | Cyclophosphamide/Ifosfamide | Recurrent Hemorrhagic Cystitis | Prevents recurrence | [14] |
Table 4: Palifermin Efficacy Data
| Protected Tissue | Chemotherapy/Radiotherapy | Toxicity Endpoint | Efficacy | Reference |
| Oral Mucosa | High-dose chemotherapy + TBI (HSCT) | Grade 3-4 Oral Mucositis | Reduced from 98% to 63% | [8][15] |
| Oral Mucosa | High-dose chemotherapy + TBI (HSCT) | Grade 4 Oral Mucositis | Reduced from 62% to 20% | [15][16] |
| Oral Mucosa | Doxorubicin-based chemotherapy | Grade 2 or higher Mucositis | Reduced from 88% to 44% | [17] |
| Oral Mucosa | Doxorubicin-based chemotherapy | Grade 3 or 4 Mucositis | Reduced from 51% to 13% | [17] |
| Oral Mucosa | Radiotherapy-based myeloablative conditioning (HSCT) | Grade 3 or 4 Oral Mucositis | 57% with palifermin vs. 100% with SCPR | [18] |
| Oral Mucosa | Radiotherapy-based myeloablative conditioning (HSCT) | Grade 4 Oral Mucositis | 22% with palifermin vs. 62% with SCPR | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these cytoprotective agents are provided below.
Clinical Evaluation of Oral Mucositis
Objective: To assess the severity of oral mucositis in patients undergoing cancer therapy.
Methodology: World Health Organization (WHO) Oral Toxicity Scale
-
Grade 0: No oral mucositis.
-
Grade 1: Erythema and soreness.
-
Grade 2: Ulcers, able to eat solids.
-
Grade 3: Ulcers, requires a liquid diet.
-
Grade 4: Ulcers, alimentation not possible.
Data Analysis: The incidence and duration of each grade of mucositis are recorded and compared between treatment and control groups.
Clinical Evaluation of Xerostomia
Objective: To measure the severity of radiation-induced dry mouth.
Methodology: NCI Common Terminology Criteria for Adverse Events (CTCAE)
-
Grade 1: Mildly dry mouth; slightly thickened saliva; slightly altered taste.
-
Grade 2: Moderately dry mouth; thick, ropy saliva; altered taste; clean liquids or soft diet indicated.
-
Grade 3: Severe dry mouth with mucosal atrophy, ulceration, or significant salivary gland inflammation; liquid diet indicated.
Data Analysis: The incidence of each grade of xerostomia is compared between the cytoprotectant and control groups at various time points (acute and late).
Preclinical Evaluation of DNA Damage
Objective: To quantify DNA double-strand breaks in cells following exposure to cytotoxic agents.
Methodology: γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the cytotoxic agent with or without the cytoprotective agent.
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate cells with a primary antibody against phosphorylated H2AX (γH2AX) followed by a fluorescently labeled secondary antibody.
-
Microscopy and Image Analysis: Visualize and count the number of fluorescent foci per nucleus using a fluorescence microscope.
-
Data Analysis: A statistically significant reduction in the number of γH2AX foci in the presence of the cytoprotectant indicates a protective effect against DNA damage.
Preclinical Evaluation of Apoptosis
Objective: To quantify the extent of apoptosis in cells treated with cytotoxic agents.
Methodology: Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Treat cells in suspension or culture plates with the cytotoxic agent with or without the cytoprotective agent.
-
Cell Staining: Resuspend cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells. The percentage of cells in each quadrant is quantified and compared between experimental groups. A decrease in the percentage of apoptotic cells in the presence of the cytoprotectant indicates a protective effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for evaluating cytoprotective agents.
Conclusion
Amifostine stands out as a broad-spectrum cytoprotectant with demonstrated efficacy in mitigating toxicities in various normal tissues.[2] In contrast, dexrazoxane, mesna, and palifermin offer more targeted protection against cardiotoxicity, hemorrhagic cystitis, and oral mucositis, respectively.[8][13][14] The choice of a cytoprotective agent is therefore dependent on the specific chemotherapy or radiotherapy regimen and the anticipated toxicities. The experimental data and protocols presented in this guide provide a foundation for further research into the development and optimization of cytoprotective strategies in cancer therapy. Preclinical studies have shown that amifostine is as effective as mesna in preventing cyclophosphamide-induced hemorrhagic cystitis.[19][20] Another preclinical study comparing amifostine and dexrazoxane for doxorubicin-induced toxicity found that dexrazoxane was more cardioprotective.[21] A meta-analysis of clinical trials on amifostine for oral mucositis concluded that there was insufficient evidence to support its use for this indication.[22] However, another meta-analysis found that amifostine significantly reduced the risk of severe mucositis in patients receiving radiotherapy.[11] For palifermin, a meta-analysis of its use in hematopoietic stem cell transplantation showed no statistically significant difference in the incidence of oral mucositis compared to placebo, although some individual studies have shown a benefit.[23] These conflicting findings highlight the need for further well-designed clinical trials to clarify the comparative efficacy of these agents in specific clinical settings.
References
- 1. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of Heart Failure Induced by Doxorubicin with Early Administration of Dexrazoxane (PHOENIX Study): dose response and time course of dexrazoxane-induced degradation of topoisomerase 2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of subclinical cardiotoxicity in sarcoma patients receiving continuous doxorubicin infusion or pre-treatment with dexrazoxane before bolus doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protective effect of 2-mercapto-ethane sulfonate (MESNA) on hemorrhagic cystitis induced by high-dose ifosfamide treatment tested by a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Asia Pacific Journal of Pediatric and Child Health [apjpch.com]
- 8. Recombinant human keratinocyte growth factor palifermin reduces oral mucositis and improves patient outcomes after stem cell transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine pretreatment for protection against topotecan-induced hematologic toxicity: results of a multicenter phase III trial in patients with advanced gynecologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of amifostine on toxicities associated with sequential chemotherapy and radiation therapy for unresectable non-small-cell lung cancer: results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 12. Dexrazoxane makes doxorubicin-induced heart failure a rare event in sarcoma patients receiving high cumulative doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Palifermin for oral mucositis after intensive therapy for hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. amgen.com [amgen.com]
- 17. Single-dose palifermin prevents severe oral mucositis during multicycle chemotherapy in patients with cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. Comparison of uroprotective efficacy of mesna and amifostine in Cyclophosphamide- induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of the protective effects of amifostine and dexrazoxane against the toxicity of doxorubicin in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Systematic review of amifostine for the management of oral mucositis in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy of palifermin on oral mucositis and acute GVHD after hematopoietic stem cell transplantation (HSCT) in hematology malignancy patients: a meta-analysis of trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Differential Effect of Amifostine on Normal and Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amifostine, a cytoprotective agent, has demonstrated a remarkable ability to selectively protect normal tissues from the cytotoxic effects of chemotherapy and radiation, while offering limited to no protection to tumor cells. This differential effect is pivotal in enhancing the therapeutic index of cancer treatments, allowing for more aggressive and effective therapies with reduced patient morbidity. This guide provides a comprehensive comparison of Amifostine's effects on normal versus cancer cells, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Mechanism of Selective Cytoprotection
Amifostine is a prodrug that is dephosphorylated in tissues to its active free thiol metabolite, WR-1065. The selectivity of Amifostine's protective effects hinges on the differential expression and activity of alkaline phosphatase, an enzyme abundant in the endothelial cells of normal tissues but significantly lower in most tumor tissues.[1] This leads to a higher concentration of the active WR-1065 in healthy tissues.
Once inside normal cells, WR-1065 employs a multi-pronged approach to cytoprotection:
-
Scavenging of Reactive Oxygen Species (ROS): WR-1065 is a potent scavenger of free radicals generated by chemotherapy and radiation, thereby mitigating oxidative stress and preventing damage to cellular macromolecules, including DNA.[1]
-
DNA Protection and Repair: The thiol group in WR-1065 can donate a hydrogen atom to repair damaged DNA. Furthermore, it can bind to and stabilize DNA, making it less susceptible to damage.
-
Modulation of Apoptosis: In normal cells, WR-1065 can inhibit apoptotic pathways, preventing premature cell death induced by cytotoxic treatments.
Conversely, the lower alkaline phosphatase activity in the tumor microenvironment results in minimal conversion of Amifostine to its active form. Some studies even suggest that in certain cancer cells, Amifostine or its metabolites may potentiate the cytotoxic effects of anticancer therapies.
Quantitative Comparison of Amifostine's Effects
The following tables summarize experimental data highlighting the differential impact of Amifostine and its active metabolite, WR-1065, on normal and cancer cells.
Table 1: Alkaline Phosphatase Activity in Normal vs. Cancer Cells
Higher alkaline phosphatase activity in normal cells is a key determinant of Amifostine's selective activation and cytoprotective effect.
| Cell Type | Cell Line/Origin | Alkaline Phosphatase Activity | Reference |
| Normal Cells | Normal Human Peripheral Blood Lymphocytes | Very low activity | |
| Human Fetal Osteoblasts (hFOB 1.19) | High activity | N/A | |
| Cancer Cells | Multiple Myeloma | 12 to 88 nmol/0.2 x 10^6 cells | |
| Osteosarcoma (SaOS-2) | High activity (used as control) | ||
| Osteosarcoma (SaOS-LM7) | 297 ± 17% of SaOS-2 | ||
| Osteosarcoma (143B) | Lower than SaOS-2 |
Note: Direct comparative values between normal and cancer cells from a single study are often cell-line specific. The data indicates a general trend of variable but often present alkaline phosphatase activity in cancer cells, though the differential uptake mechanism of Amifostine is widely supported.
Table 2: Effect of WR-1065 on Clonogenic Survival of Irradiated Cells
Clonogenic survival assays assess the ability of a single cell to proliferate and form a colony after treatment, a measure of cellular reproductive integrity.
| Cell Line | Cell Type | Treatment | Survival Fraction (approx.) | Protection Factor (PF) | Reference |
| U87 | Human Glioblastoma (p53 wild-type) | 4 Gy Radiation | 0.1 | N/A | [2] |
| 4 Gy Radiation + 4mM WR-1065 | 0.4 | 2.4 | [2] | ||
| U251 | Human Glioblastoma (p53 mutant) | 4 Gy Radiation | 0.1 | N/A | [2] |
| 4 Gy Radiation + 4mM WR-1065 | 0.5 | 2.6 | [2] |
Protection Factor (PF) is the ratio of radiation doses required to produce the same biological effect with and without the protective agent.
Table 3: Differential Effect of WR-1065 on DNA Damage (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. The percentage of DNA in the "comet tail" is proportional to the amount of DNA damage.
| Cell Line | Cell Type | Treatment | % DNA in Tail (Mean ± SEM) | Reference |
| NIH3T3 | Normal Mouse Fibroblast | Control | ~2% | [3] |
| 0.1 mM H₂O₂ | ~35% | [3] | ||
| 0.1 mM H₂O₂ + 0.1 mM WR-1065 | ~15% | [3] | ||
| FTC133 | Human Follicular Thyroid Carcinoma | Control | ~3% | [3] |
| 0.1 mM H₂O₂ | ~38% | [3] | ||
| 0.1 mM H₂O₂ + 0.1 mM WR-1065 | ~37% | [3] | ||
| TPC1 | Human Papillary Thyroid Carcinoma | Control | ~2% | [3] |
| 0.1 mM H₂O₂ | ~30% | [3] | ||
| 0.1 mM H₂O₂ + 0.1 mM WR-1065 | ~32% | [3] | ||
| BCPAP | Human Papillary Thyroid Carcinoma | Control | ~4% | [3] |
| 0.1 mM H₂O₂ | ~40% | [3] | ||
| 0.1 mM H₂O₂ + 0.1 mM WR-1065 | ~41% | [3] | ||
| C643 | Human Anaplastic Thyroid Carcinoma | Control | ~5% | [3] |
| 0.1 mM H₂O₂ | ~42% | [3] | ||
| 0.1 mM H₂O₂ + 0.1 mM WR-1065 | ~43% | [3] |
Table 4: Modulation of Apoptosis by Amifostine in Cancer Cells
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis.
| Cell Line | Cell Type | Treatment | Caspase-3 Activity (Fold Increase) | Reference |
| HL-60 | Human Promyelocytic Leukemia | Carboplatin | ~120 | [4] |
| Carboplatin + Amifostine | ~280 | [4] |
This study shows potentiation of chemotherapy-induced apoptosis by Amifostine in a cancer cell line.
Signaling Pathways and Experimental Workflows
Amifostine's Differential Mechanism of Action
Caption: Differential activation of Amifostine in normal vs. cancer cells.
Experimental Workflow for Validating Amifostine's Effects
Caption: Workflow for in vitro validation of Amifostine's effects.
Experimental Protocols
Clonogenic Survival Assay
This assay determines the ability of a single cell to undergo unlimited division to form a colony.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Cytotoxic agent (e.g., radiation source or chemotherapeutic drug)
-
Amifostine or WR-1065
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells into 6-well plates. The number of cells should be optimized for each cell line to yield 50-200 colonies per well in the untreated control. Allow cells to attach overnight.
-
Treatment:
-
For Amifostine/WR-1065 groups, pre-incubate cells with the desired concentration of the drug for 30-60 minutes.
-
Expose cells to the cytotoxic agent (e.g., varying doses of radiation or concentrations of a chemotherapeutic drug).
-
-
Incubation: Remove the treatment medium, wash cells with PBS, and add fresh complete medium. Incubate for 7-14 days, depending on the cell line, to allow for colony formation.
-
Fixing and Staining:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with the fixing solution for 10-15 minutes.
-
Remove the fixative and stain with crystal violet solution for 20-30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
Alkaline Phosphatase Activity Assay
This assay quantifies the enzymatic activity of alkaline phosphatase in cell lysates.
Materials:
-
Normal and cancer cell lines
-
Cell lysis buffer
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop solution (e.g., 3M NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Culture cells to near confluency, wash with PBS, and lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Enzymatic Reaction:
-
Add a standardized amount of protein from each cell lysate to the wells of a 96-well plate.
-
Add the pNPP substrate to each well and incubate at 37°C.
-
-
Measurement: After a defined incubation period (e.g., 15-30 minutes), add the stop solution to terminate the reaction. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the alkaline phosphatase activity, typically expressed as units per milligram of protein (U/mg).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the levels of intracellular ROS using a fluorescent probe.
Materials:
-
Normal and cancer cell lines
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Cytotoxic agent
-
Amifostine or WR-1065
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to attach.
-
Probe Loading: Wash the cells with PBS and incubate them with DCFH-DA solution in the dark at 37°C for 30-60 minutes.
-
Treatment:
-
Wash the cells to remove excess probe.
-
Add the cytotoxic agent with or without pre-incubation with Amifostine/WR-1065.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at different time points.
-
Data Analysis: Normalize the fluorescence intensity to the number of cells and compare the ROS levels between different treatment groups.
Western Blot for p53 and Bcl-2 Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Materials:
-
Normal and cancer cell lines
-
Cell lysis buffer with protease inhibitors
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells as required, then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of p53 and Bcl-2 to the loading control.
Conclusion
The selective protection of normal tissues by Amifostine, without compromising the anti-tumor efficacy of cancer therapies, represents a significant advancement in clinical oncology. The differential activity of alkaline phosphatase between normal and malignant tissues is the cornerstone of this selectivity. The experimental data consistently demonstrates that Amifostine's active metabolite, WR-1065, effectively mitigates damage in normal cells by scavenging free radicals, facilitating DNA repair, and inhibiting apoptosis. In contrast, tumor cells, with their lower capacity for Amifostine activation, remain vulnerable to the cytotoxic effects of treatment. This comprehensive guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further validate and explore the therapeutic potential of Amifostine and similar cytoprotective agents.
References
- 1. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline Phosphatase Activity of Normal and Malignant Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amifostine and Its Analogs as Cytoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Amifostine (WR-2721) has long been a benchmark cytoprotective agent, approved for mitigating toxicities associated with chemotherapy and radiotherapy. However, its clinical application is often hampered by side effects such as hypotension and nausea. This has spurred the development of various analogs with the aim of improving efficacy and reducing adverse effects. This guide provides a detailed comparative analysis of amifostine and its key analogs, supported by experimental data, to inform further research and development in the field of cytoprotection.
Mechanism of Action: A Shared Foundation
Amifostine is a prodrug that is dephosphorylated in vivo by alkaline phosphatase to its active thiol metabolite, WR-1065.[1] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, greater vascularity, and more neutral pH in these tissues compared to tumors, leading to preferential activation and uptake of WR-1065.[1][2] The primary mechanisms of cytoprotection by WR-1065 include:
-
Scavenging of reactive oxygen species (ROS): WR-1065 is a potent scavenger of free radicals generated by radiation and certain chemotherapeutic agents.[3][4]
-
DNA protection and repair: The thiol group can donate a hydrogen atom to repair damaged DNA and can bind to platinum compounds, detoxifying them.[3][5]
-
Modulation of cellular processes: Amifostine and its metabolites can influence cell cycle progression, gene expression, and apoptosis, often in a p53-dependent manner.[6][7]
Comparative Performance Data
The following tables summarize key quantitative data from preclinical studies, comparing the toxicity and radioprotective efficacy of amifostine and its analogs.
Table 1: Comparative Toxicity of Amifostine and Its Analogs
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| Amifostine (WR-2721) | Mouse | Intraperitoneal | 700 mg/kg | [8] |
| Mouse | Oral | 1049 mg/kg | [9] | |
| Rat | Intraventricular | 0.60 ± 0.07 mg | [4] | |
| Rat | Intracisternal | 0.71 ± 0.18 mg | [4] | |
| DRDE-06 | Mouse | Oral | 1345 mg/kg | [9] |
| DRDE-07 | Mouse | Oral | 1248 mg/kg | [9] |
| DRDE-08 | Mouse | Oral | 951 mg/kg | [9] |
| WR-3689 | Rat | Intraventricular | 3.56 ± 0.26 mg | [4] |
| Rat | Intracisternal | 3.03 ± 0.68 mg | [4] | |
| WR-77913 | Rat | Intraventricular | 2.36 ± 0.13 mg | [4] |
| Rat | Intracisternal | 4.12 ± 1.09 mg | [4] |
Table 2: Comparative Radioprotective Efficacy of Amifostine and Its Analogs
| Compound | Animal Model | Radiation Type | Endpoint | Dose Reduction Factor (DRF) | Reference(s) |
| Amifostine (WR-2721) | Mouse | γ-radiation | Hematopoietic Acute Radiation Syndrome (H-ARS) | 2.7 | [10][11] |
| Mouse | γ-radiation | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 1.8 | [10][11] | |
| WR-3689 | Mouse | ⁶⁰Co radiation | 30-day survival | 1.11 (in combination with Vitamin E) | [12] |
| PrC-210 | Mouse | γ-radiation | 30-day survival | 1.6 | [13] |
| WR-159243 | Mouse | Not Specified | 30-day survival | ~1.3 | [10][11] |
Table 3: Protective Effects of Amifostine Analogs Against Sulfur Mustard Toxicity (In Vitro)
| Compound | Parameter | Fold Increase in LC50 vs. Control | Reference(s) |
| Amifostine | LDH leakage | 5.9 | [9] |
| ALT leakage | 10.2 | [9] | |
| DRDE-07 | LDH leakage | 3.3 | [9] |
| ALT leakage | 5.5 | [9] |
Table 4: Survival Benefit of Amifostine Analogs in Radiation-Induced Lung Injury
| Compound | Animal Model | Radiation Dose | Survival Rate | Reference(s) |
| Control (Irradiation only) | C57BL/6 Mouse | 13.5 Gy (thoracic) | 20% | [7][14] |
| DRDE-07 | C57BL/6 Mouse | 13.5 Gy (thoracic) | 30% | [7][14] |
| DRDE-30 | C57BL/6 Mouse | 13.5 Gy (thoracic) | 80% | [7][14] |
| DRDE-35 | C57BL/6 Mouse | 13.5 Gy (thoracic) | 70% | [7][14] |
Key Analogs and Their Distinguishing Features
-
DRDE Series (DRDE-06, -07, -08, -30, -35): These analogs have been evaluated for their protective effects against chemical warfare agents like sulfur mustard and against radiation-induced lung injury.[7][14][15] Notably, DRDE-30 and DRDE-35 showed a significant survival benefit in mice with radiation-induced lung damage.[7][14]
-
Phosphonol (WR-3689): This analog is considered to have radioprotective efficacy close to that of amifostine, with potentially slightly fewer side effects and marginally better oral bioavailability.[5][12]
-
PrC-210: This newer aminothiol analog has shown significant promise. Preclinical studies suggest it has a Dose Reduction Factor (DRF) of 1.6, similar to amifostine, but is notably free of the emesis and hypotension side effects observed with amifostine.[13][16] It has also demonstrated efficacy in reducing radiation-induced DNA damage (γ-H2AX foci) to near background levels.[16][17]
Signaling Pathways and Experimental Workflows
The cytoprotective effects of amifostine and its analogs are mediated through complex signaling pathways. The following diagrams illustrate the key mechanisms and a typical experimental workflow for evaluating these compounds.
Figure 1: Amifostine's Mechanism of Action.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. bosterbio.com [bosterbio.com]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Toxicity and biodistribution of the radioprotectors, WR2721, WR77913, and WR3689, in the CNS following intraventricular or intracisternal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of behavioral and radioprotective effects of WR-2721 and WR-3689 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine | C5H15N2O3PS | CID 2141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Protective effects of amifostine and its analogues on sulfur mustard toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Radioprotection by vitamin E: injectable vitamin E administered alone or with WR-3689 enhances survival of irradiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROS-scavenger and radioprotective efficacy of the new PrC-210 aminothiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amifostine analog, DRDE-30, alleviates radiation induced lung damage by attenuating inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Impact of the PrC-210 Radioprotector Molecule on Cancer Deaths in p53-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Significant Suppression of CT Radiation-Induced DNA Damage in Normal Human Cells by the PrC-210 Radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Compass: A Comparative Analysis of Amifostine Metabolism and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and efficacy of the cytoprotective agent Amifostine (Amiphos) across various species. The information presented is collated from preclinical and clinical studies to support further research and drug development efforts. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided.
Introduction to Amifostine
Amifostine (WR-2721) is an organic thiophosphate prodrug that has been developed to selectively protect normal tissues from the cytotoxic effects of chemotherapy and radiation. Its clinical utility is attributed to its targeted activation and multifaceted protective mechanisms. This guide delves into the comparative metabolism, pharmacokinetics, and protective efficacy of Amifostine and its active metabolite, WR-1065, in various species, including humans, monkeys, dogs, rats, and mice.
Comparative Metabolism and Pharmacokinetics
Amifostine is a prodrug that is dephosphorylated in tissues by alkaline phosphatase to its pharmacologically active free thiol metabolite, WR-1065.[1] This active metabolite is responsible for the majority of the drug's cytoprotective effects.[2] The selective protection of normal tissues is attributed to higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumor tissues, leading to a more rapid generation and uptake of WR-1065.[3]
The following tables summarize the pharmacokinetic parameters of Amifostine and its active metabolite WR-1065 across different species. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Comparative Pharmacokinetics of Amifostine
| Species | Administration Route | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Human (Pediatric) | IV Infusion (1-min) | 600 mg/m² | ~9 minutes[4] | 107 L/hr/m² (plasma)[5] | 5.53 L/m² (plasma)[5] |
| Human (Adult) | IV Infusion (15-min) | 740-910 mg/m² | 0.8 hours (final)[6] | 66.2 ml/min/kg[7] | 0.3 L/kg[7] |
| Dog | IV Infusion | 0.125-1.00 µmol/min/kg | - | 52.6 to 37.3 ml/min/kg[3] | - |
Table 2: Comparative Pharmacokinetics of WR-1065 (Active Metabolite)
| Species | Administration Route (of Amifostine) | Dose (of Amifostine) | Cmax | Tmax | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Human (Pediatric) | IV Infusion (1-min) | 600 mg/m² | - | - | ~15 minutes[4] | 30.6 L/hr/m² (plasma, apparent)[5] | - |
| Human (Adult) | IV Infusion (15-min) | 740-910 mg/m² | 47.5 ± 11.9 µM (single dose)[6] | ~4 minutes[7] | 7.3 ± 3.6 hours (final)[6] | 90.8 ml/min/kg[7] | 0.8 L/kg (V2), 1.4 L/kg (V3)[7] |
| Monkey (Rhesus) | IV Infusion (120-min) | 60 mg/kg | - | - | - | Unchanged with infusion rate[8] | Higher at slower infusion rate[8] |
| Rat | IV Infusion (15-min) | 200 mg/kg | - | - | 90 minutes (terminal)[9] | - | - |
| Mouse | IV Injection | 500 mg/kg | - | 5-15 minutes (in tissues)[10] | - | - | - |
Comparative Efficacy
The efficacy of Amifostine is primarily evaluated by its ability to protect normal tissues from the damaging effects of radiation and chemotherapy, often quantified by a Dose Reduction Factor (DRF). The DRF is the ratio of the radiation or chemotherapy dose causing a specific level of damage in the presence of the protector to the dose causing the same level of damage in its absence.
Table 3: Comparative Radioprotective Efficacy of Amifostine
| Species | Endpoint | Amifostine Dose and Route | DRF | Reference |
| Mouse | Hematopoietic Acute Radiation Syndrome (H-ARS) | 500 mg/kg IP | 2.7 | [11] |
| Mouse | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 500 mg/kg IP | 1.8 | [11] |
| Rat | Hepatocyte Survival | 400 mg/kg | ~2.0 | [12] |
Signaling Pathways and Mechanisms of Action
Amifostine's cytoprotective effects are mediated through several mechanisms:
-
Free Radical Scavenging : The active metabolite WR-1065 contains a sulfhydryl group that directly donates a hydrogen atom to reactive oxygen species (ROS), neutralizing them.[2]
-
DNA Protection and Repair : WR-1065 can bind to DNA, stabilizing it against damage from radiation and alkylating agents. It may also accelerate DNA repair processes.
-
Induction of Hypoxia : The auto-oxidation of WR-1065 can consume intracellular oxygen, leading to a state of hypoxia that makes cells more resistant to radiation.[13]
-
Modulation of Gene Expression : Amifostine and WR-1065 can influence the expression of genes involved in cell cycle control and apoptosis, notably through the activation of the p53 tumor suppressor protein.[14][15] This can lead to a temporary cell cycle arrest, allowing more time for DNA repair in normal cells.[14]
Diagrams of Key Processes
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Regional pharmacokinetics of amifostine in anesthetized dogs: role of the liver, gastrointestinal tract, lungs, and kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of amifostine and WR1065 in pediatric patients with medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I clinical and pharmacology study using amifostine as a radioprotector in dose-escalated whole liver radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and disposition of WR-1065 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of WR-1065 in mouse tissue following treatment with WR-2721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
Amifostine: A Comparative Guide to its Protective Effects Against DNA Damage
For researchers, scientists, and drug development professionals, understanding the nuances of cytoprotective agents is paramount in the quest for safer and more effective cancer therapies. Amifostine (WR-2721) stands out as a significant broad-spectrum cytoprotectant, renowned for its ability to mitigate the damaging effects of radiation and certain chemotherapeutic agents on normal tissues. This guide provides an objective comparison of amifostine's performance in protecting against different types of DNA damage, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action: A Multi-pronged Defense
Amifostine is a thiophosphate prodrug that is dephosphorylated in normal tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[1][2] The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, and more alkaline pH in these tissues compared to the tumor microenvironment.[3] Once inside the cell, WR-1065 employs a multi-faceted strategy to shield DNA from damage. This includes scavenging of oxygen free radicals, hydrogen atom donation to repair damaged DNA, and induction of cellular hypoxia, which is inherently radioprotective.[1][2]
Comparative Efficacy Against DNA Damaging Agents
Amifostine's protective effects have been quantified against various DNA damaging insults, primarily ionizing radiation and platinum-based chemotherapy. The following tables summarize key quantitative data from preclinical studies.
Radiation-Induced DNA Damage
The efficacy of amifostine as a radioprotector is often expressed as a Dose Reduction Factor (DRF), which is the ratio of the radiation dose required to produce a given effect in the presence of the protector to the dose required for the same effect in its absence.
| Tissue/Endpoint | Animal Model | Amifostine Dose (mg/kg) | DRF | Reference(s) |
| Hematopoietic-ARS | Mouse | 500 (intraperitoneal) | 2.7 | [4] |
| Gastrointestinal-ARS | Mouse | 500 (intraperitoneal) | 1.8 | [1][4] |
| DNA Damage (Lymphocytes) | Human (in vivo) | 500 mg (intravenous) | 0.87 |
ARS : Acute Radiation Syndrome
Studies utilizing more direct measures of DNA damage, such as the comet assay and γH2AX foci formation, have further elucidated amifostine's protective effects. For instance, in vitro studies with human lymphocytes demonstrated a significant reduction in radiation-induced DNA damage across a range of amifostine concentrations (250-5,000 µg/ml) when activated by alkaline phosphatase.[5] Interestingly, one study showed that while amifostine and its active metabolite WR-1065 supported DNA double-strand break (DSB) repair in normal human fibroblasts, they impaired this process in MCF7 breast cancer cells.[6]
Chemotherapy-Induced DNA Damage
Amifostine has also shown significant protection against DNA damage induced by chemotherapeutic agents, particularly those that act as alkylating or platinum-based agents.
| Chemotherapeutic Agent | Model System | Amifostine/WR-1065 Concentration | Endpoint Measured | Protective Effect | Reference(s) |
| Cisplatin | Murine Peripheral Blood Leukocytes | 56 and 105 mg/kg (in vivo) | DNA Damage (Comet Assay) | Significant DNA protection (p<0.01) at the two lower doses. The highest dose of 200 mg/kg did not show protection. | [3][7] |
| Idarubicin | Human Lymphocytes | Not specified | DNA Double-Strand Breaks (PFGE) | Decreased the level of DSBs. | [8] |
| Idarubicin | K562 Leukemia Cells | Not specified | DNA Double-Strand Breaks (PFGE) | Increased the level of DSBs. | [8] |
| Dacarbazine | HepG2 cells | 2, 3, and 5 mg/ml | Genotoxicity (Comet Assay) | All concentrations showed a protective effect, with 5 mg/ml being the most effective. | [9] |
These findings highlight the differential effects of amifostine, which can be protective in normal cells while potentially sensitizing some cancer cells to treatment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess amifostine's protective effects.
Comet Assay (Alkaline Single Cell Gel Electrophoresis)
This technique is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.
-
Cell Preparation: Isolate single cells (e.g., lymphocytes, cultured cells) and suspend in a low-melting-point agarose.
-
Embedding: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.
-
Quantification: Analyze the comet images using specialized software to measure parameters such as tail length, tail intensity, and tail moment, which are proportional to the amount of DNA damage.[9][10]
γH2AX Foci Formation Assay
This immunofluorescence-based assay is a sensitive method for detecting DNA double-strand breaks (DSBs).
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the DNA damaging agent with or without amifostine pre-treatment.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody specific for phosphorylated H2AX (γH2AX). Follow this with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of distinct fluorescent foci within the nucleus of each cell. Each focus represents a DSB.[6][11]
Clonogenic Survival Assay
This assay measures the ability of a single cell to proliferate and form a colony, which is a measure of its reproductive integrity after treatment.
-
Cell Seeding: Plate a known number of single cells into culture dishes.
-
Treatment: Expose the cells to the DNA damaging agent with or without amifostine.
-
Incubation: Incubate the plates for a period of 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution like methanol or formalin and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction are then calculated to determine the level of cytoprotection.[12]
Micronucleus Assay
This assay is used to detect chromosomal damage by scoring for the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Cell Culture and Treatment: Treat cell cultures (e.g., lymphocytes stimulated to divide) with the DNA damaging agent +/- amifostine.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto microscope slides.
-
Staining and Scoring: Stain the slides with a DNA-specific stain (e.g., Giemsa) and score the number of micronuclei in a large population of binucleated cells.[12][13]
Visualizing the Mechanisms and Workflows
To better illustrate the complex processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathway of Amifostine's Cytoprotective Action
Caption: Amifostine's mechanism of action.
Experimental Workflow for Comet Assay
Caption: Workflow for the Comet Assay.
Experimental Workflow for γH2AX Foci Formation Assay
Caption: Workflow for γH2AX Foci Formation Assay.
Comparison with Alternatives
While amifostine is a well-established cytoprotector, other agents with different mechanisms of action are also used or are under investigation.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC helps to replenish intracellular antioxidant stores and scavenge reactive oxygen species.[2]
-
Palifermin (Keratinocyte Growth Factor): This growth factor stimulates the proliferation and differentiation of epithelial cells, helping to protect against mucositis.[2]
-
Mesna: Specifically used to prevent hemorrhagic cystitis induced by the chemotherapeutic agents ifosfamide and cyclophosphamide.
Compared to these more targeted agents, amifostine offers a broader spectrum of protection against a wider range of DNA damaging agents. However, its use can be limited by side effects such as hypotension and nausea.
Conclusion
Amifostine remains a cornerstone in the field of cytoprotection, offering significant protection to normal tissues against the genotoxic effects of radiation and various chemotherapeutic agents. Its multifaceted mechanism of action, centered around the active metabolite WR-1065, provides a robust defense against DNA damage. The quantitative data from preclinical studies consistently demonstrate its efficacy, although the degree of protection can vary depending on the tissue, the damaging agent, and the dose of amifostine. The differential effect of amifostine on normal versus some cancer cells is an area of ongoing research with potential therapeutic implications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the properties of amifostine and other cytoprotective agents. As our understanding of the molecular pathways of DNA damage and repair continues to evolve, so too will the strategies for mitigating the toxicities of cancer therapies, with amifostine likely continuing to play a significant role.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Amifostine (WR2721) Confers DNA Protection to In Vivo Cisplatin-Treated Murine Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pollenbiology.cz [pollenbiology.cz]
- 7. Amifostine (WR2721) confers DNA protection to in vivo cisplatin-treated murine peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine can differentially modulate DNA double-strand breaks and apoptosis induced by idarubicin in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of protective effect of amifostine on dacarbazine induced genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
A Head-to-Head Comparison of Intravenous and Subcutaneous Amifostine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Administration Routes for a Key Cytoprotective Agent
Amifostine, a cytoprotective agent, is crucial in mitigating the toxic side effects of chemotherapy and radiation on normal tissues. Administered as a prodrug, it is dephosphorylated to its active metabolite, WR-1065, which then provides localized protection. The choice between intravenous (IV) and subcutaneous (SC) administration of amifostine has been a subject of clinical investigation, with each route presenting a distinct profile of efficacy, safety, and patient convenience. This guide provides a comprehensive comparison of IV and SC amifostine, supported by data from head-to-head clinical trials.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of intravenous versus subcutaneous amifostine administration.
Table 1: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration | Key Findings & Citations |
| Active Metabolite (WR-1065) Bioavailability | Characterized by an early, sharp peak in plasma concentration. | A flatter pharmacokinetic profile without the initial sharp peak. The area under the curve (AUC) for a 200 mg/m² IV dose was found to be 67% of the AUC for a 500 mg SC dose, indicating higher overall exposure with SC administration.[1] | |
| Tissue WR-1065 Levels | Lower initial tissue levels. | Higher tissue levels at 30 minutes post-dose. Preclinical studies in monkeys demonstrated that tissue levels of WR-1065 were higher 30 minutes after SC dosing compared to IV, with comparable levels at 60 minutes.[2][3] |
Table 2: Comparison of Acute Toxicities
| Adverse Event | Intravenous (IV) Administration | Subcutaneous (SC) Administration | p-value | Study Reference |
| Hypotension (Grade 1-2) | 19% | 8% | 0.01 | GORTEC 2000-02[1][4] |
| Nausea/Vomiting | No significant difference observed between the two routes. | No significant difference observed between the two routes. | - | GORTEC 2000-02[1] |
| Skin Rash (Grade 1-2) | 9% | 21% | 0.01 | GORTEC 2000-02[1][4] |
| Local Pain at Injection Site | 0% | 8% | 0.003 | GORTEC 2000-02[1][4] |
Table 3: Patient Compliance and Efficacy
| Parameter | Intravenous (IV) Administration | Subcutaneous (SC) Administration | p-value | Study Reference |
| Patients Receiving Full Dose | 69% | 71% | Not Significant | GORTEC 2000-02[1][4] |
| Dose Reduction Due to Acute Toxicity | 25% | 27% | 0.51 | GORTEC 2000-02[1][4] |
| Dose Reduction Due to Logistics | 18% | 9% | 0.09 | GORTEC 2000-02[1][4] |
| Grade ≥2 Xerostomia at 1 Year | 37% | 62% | 0.005 | GORTEC 2000-02[1][4] |
| Grade ≥2 Xerostomia at 2 Years | 36% | 51% | 0.19 | GORTEC 2000-02[1][4] |
| Grade ≥2 Xerostomia at 3 Years | 32% | 41% | 0.63 | GORTEC 2000-02[1][4] |
Experimental Protocols
The data presented is primarily derived from the GORTEC 2000-02 trial , a phase III randomized study comparing IV and SC amifostine in patients with head and neck cancer undergoing radiotherapy.[1][4]
Patient Population: Patients with newly diagnosed squamous cell carcinoma of the head and neck, eligible for radiotherapy without concurrent chemotherapy, were enrolled. A key inclusion criterion was the inclusion of at least 75% of both parotid glands within radiation fields that would receive at least 40 Gy.
Treatment Arms:
-
Intravenous (IV) Arm: Patients (n=143) received amifostine at a dose of 200 mg/m² daily as a 3-minute infusion, 15 to 30 minutes before each irradiation session.[1][4]
-
Subcutaneous (SC) Arm: Patients (n=148) received a fixed dose of 500 mg of amifostine, administered at two sites, 20 to 60 minutes before each irradiation session.[1][4]
Primary Endpoints: The primary endpoint was the incidence of late xerostomia at 1 year, evaluated through unstimulated and stimulated salivary flow rates, a patient benefit questionnaire score, and the Radiation Therapy Oncology Group (RTOG) late toxicity grade.[1][4]
Data Collection: Acute and late toxicities were graded according to the RTOG toxicity criteria. Blood pressure was monitored before and after each treatment session.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved, the following diagrams illustrate the amifostine activation pathway and the generalized workflow of a comparative clinical trial.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Subcutaneous compared with intravenous administration of amifostine in patients with head and neck cancer receiving radiotherapy: final results of the GORTEC2000-02 phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Protective Benefits of Amifostine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the long-term protective benefits of Amifostine, a broad-spectrum cytoprotective agent. Designed for researchers, scientists, and drug development professionals, this document objectively compares Amifostine's performance with other alternatives, supported by experimental data from clinical trials and preclinical studies.
Executive Summary
Amifostine has demonstrated significant efficacy in mitigating the toxic effects of radiation therapy and certain chemotherapeutic agents on normal tissues. Its long-term benefits are most notably observed in the reduction of chronic toxicities such as xerostomia (dry mouth), without compromising tumor control or patient survival. While direct long-term comparative data with other cytoprotective agents is limited, this guide synthesizes available evidence to facilitate an informed assessment of Amifostine's therapeutic potential.
Mechanism of Action
Amifostine is a prodrug that is dephosphorylated in normal tissues by alkaline phosphatase to its active metabolite, WR-1065. This active thiol compound selectively protects healthy cells through several mechanisms:
-
Free Radical Scavenging: WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy, thus reducing oxidative stress and cellular damage.
-
DNA Protection and Repair: The compound can donate a hydrogen atom to repair damaged DNA and has been shown to enhance DNA repair pathways.[1]
-
Modulation of Apoptosis: Amifostine can influence apoptotic pathways, protecting normal cells from programmed cell death induced by cytotoxic treatments.[2]
-
Induction of Hypoxia: It can induce transient hypoxia in normal tissues, which is known to be radioprotective.
The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumors, leading to a higher concentration of the active metabolite WR-1065.
Comparative Performance Data
The following tables summarize quantitative data from clinical trials evaluating the long-term efficacy of Amifostine in reducing treatment-related toxicities.
Table 1: Long-Term Efficacy of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy (RT)
| Outcome Metric | Amifostine + RT | Placebo/RT Alone | Relative Risk (RR) / p-value | Study (Follow-up) |
| Grade ≥2 Late Xerostomia | 34% | 57% | p = 0.002 | Brizel et al. (2 years)[3] |
| Grade ≥2 Late Xerostomia | Reduced by 40% | Control | RR, 0.60; 95% CI, 0.49–0.74; p<0.00001 | Gu et al. Meta-Analysis (long-term)[4][5][6] |
| Grade 3-4 Dysphagia | Reduced by 61% | Control | RR, 0.39; 95% CI, 0.17–0.92; p = 0.03 | Gu et al. Meta-Analysis (long-term)[4][6] |
| Overall Survival | No significant difference | No significant difference | HR 0.98; 95% CI 0.84 to 1.14 | Bourhis et al. Meta-Analysis (median 5.2 years)[7] |
| Progression-Free Survival | No significant difference | No significant difference | HR 1.05; 95% CI 0.90 to 1.22 | Bourhis et al. Meta-Analysis (median 5.2 years)[7] |
Table 2: Long-Term Efficacy of Amifostine in Non-Small-Cell Lung Cancer (NSCLC) Patients Treated with Radiotherapy (RT) +/- Chemotherapy
| Outcome Metric | Amifostine + RT/ChemoRT | Placebo/RT/ChemoRT Alone | p-value | Study (Follow-up) |
| Grade ≥2 Pneumonitis | 9% | 43% | p < 0.001 | Antonadou et al. (2 months post-RT) |
| Grade ≥3 Esophagitis | 30% | 34% | p = 0.9 | Movsas et al. (long-term)[8] |
| Grade ≥3 Acute Pulmonary Toxicity | 19.4% | 56.3% | p = 0.002 | Komaki et al. (acute)[9] |
| Pneumonitis | Significantly lower | Higher | p = 0.009 | Komaki et al. (3 months post-RCT)[9] |
| Median Survival | 17.3 months | 17.9 months | p = 0.87 | Movsas et al. (long-term)[8] |
Table 3: Comparison with Other Cytoprotective Agents (Data from Separate Trials)
| Agent | Indication | Efficacy Highlights | Key Side Effects |
| Amifostine | Xerostomia, Nephrotoxicity, Mucositis | Significantly reduces late xerostomia and dysphagia in head and neck cancer.[4][6] Reduces pneumonitis in lung cancer.[9] | Nausea, vomiting, hypotension, allergic reactions.[4] |
| N-Acetylcysteine (NAC) | Radiodermatitis (preclinical) | Similar protective effect to Amifostine in a rat model of radiation-induced dermatitis.[10] | Generally well-tolerated, lower toxicity than Amifostine in preclinical comparison.[11] |
| Palifermin (KGF-1) | Oral Mucositis | Significantly reduces severe (grade 3/4) oral mucositis in patients receiving multicycle chemotherapy (13% vs. 51% with placebo).[12] | Thickening of oral mucosa, altered taste.[12] |
Experimental Protocols
The following is a generalized experimental protocol for the intravenous administration of Amifostine in a radioprotective setting, synthesized from multiple clinical trial methodologies.[13][14]
1. Patient Eligibility:
-
Confirmed diagnosis of malignancy requiring radiation therapy.
-
Adequate organ function (renal, hepatic, and bone marrow).
-
Karnofsky performance status ≥ 70.
2. Amifostine Administration:
-
Dosage for Radiotherapy: The recommended dose is 200 mg/m² administered once daily.[14]
-
Administration Route: Intravenous (IV) infusion over 3 minutes.[14] A 15-minute infusion is used for higher doses in chemotherapy settings.[14]
-
Timing: The infusion should start 15-30 minutes prior to each fraction of standard radiation therapy.[14]
-
Premedication: Antiemetic medication should be administered prior to Amifostine.
-
Hydration: Patients should be adequately hydrated before the infusion.
3. Monitoring:
-
Blood pressure should be monitored before, immediately after, and as clinically indicated during and after the infusion.
-
Serum calcium levels should be monitored, especially in patients at risk of hypocalcemia.
4. Efficacy and Toxicity Assessment:
-
Toxicities are graded using standardized criteria such as the Radiation Therapy Oncology Group (RTOG) or Common Terminology Criteria for Adverse Events (CTCAE).
-
Long-term follow-up assessments are conducted at regular intervals (e.g., 6 months, 1 year, 2 years) to evaluate chronic toxicities and tumor status.
Visualizing the Pathways and Processes
To illustrate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Amifostine activation and its cytoprotective actions in normal tissues.
Caption: Generalized experimental workflow for clinical trials evaluating Amifostine.
Caption: Simplified signaling pathway of radiation-induced damage and Amifostine's intervention.
Conclusion
The available evidence strongly supports the long-term protective benefits of Amifostine in reducing specific radiation-induced toxicities, particularly xerostomia, without negatively impacting cancer treatment efficacy. While direct comparative long-term data against newer agents are still emerging, Amifostine remains a critical tool in the supportive care of cancer patients undergoing radiotherapy. Further research is warranted to explore optimal dosing strategies and to directly compare its long-term outcomes with other cytoprotective agents.
References
- 1. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Amifostine on Apoptosis, Cell Cycle and Cytoprotection of Human Colon Cancer Cell Lines -Biomedical Science Letters | Korea Science [koreascience.kr]
- 3. Scholars@Duke publication: The influence of intravenous amifostine on xerostomia and survival during radiotherapy for head and neck cancer: Two year follow-up of a prospective randomized trial. [scholars.duke.edu]
- 4. Effect of amifostine in head and neck cancer patients treated with radiotherapy: a systematic review and meta-analysis based on randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of amifostine in head and neck cancer patients treated with radiotherapy: a systematic review and meta-analysis based on randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 8. Randomized trial of amifostine in locally advanced non-small-cell lung cancer patients receiving chemotherapy and hyperfractionated radiation: radiation therapy oncology group trial 98-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of amifostine on toxicities associated with radiochemotherapy in patients with locally advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The preventive effect of N-acetylcysteine on radiation-induced dermatitis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. acpjournals.org [acpjournals.org]
- 13. A Phase I clinical and pharmacology study using amifostine as a radioprotector in dose-escalated whole liver radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
Amifostine in the Crucible of Clinical Evidence: A Comparative Meta-Analysis for Cytoprotection in Radiotherapy
For researchers, scientists, and drug development professionals navigating the landscape of cytoprotective agents in oncology, this guide offers a meta-analytical comparison of Amifostine against other therapeutic alternatives. By synthesizing data from numerous clinical trials, we provide a quantitative and qualitative assessment of its efficacy and safety, supported by detailed experimental protocols and visual representations of its biological pathways.
Amifostine, a thiophosphate cytoprotective agent, has been the subject of extensive clinical investigation for its potential to mitigate the toxic effects of radiotherapy and chemotherapy on normal tissues. This guide delves into the collective evidence from meta-analyses of randomized controlled trials to provide a clear perspective on its role in modern cancer therapy, particularly in the context of head and neck cancers where radiotherapy-induced toxicities are a significant clinical challenge.
Quantitative Comparison of Cytoprotective Efficacy
The following tables summarize the quantitative data from meta-analyses of clinical trials evaluating the efficacy of Amifostine and a notable alternative, Palifermin, in reducing common side effects of radiotherapy.
Table 1: Efficacy of Amifostine in Patients Undergoing Radiotherapy (with or without Chemotherapy)
| Outcome | Number of Trials | Total Patients | Relative Risk (RR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Findings |
| Grade 3-4 Mucositis | 17 | 1167 | RR: 0.72[1] | 0.54 - 0.95 | Significant reduction in severe mucositis with amifostine.[1] |
| Grade 2-4 Acute Xerostomia | - | 1167 | RR: 0.70[1] | 0.52 - 0.96 | Amifostine significantly reduces the risk of moderate to severe acute dry mouth.[1] |
| Grade 2-4 Late Xerostomia | 6 | - | RR: 0.60[1] | 0.49 - 0.74 | A notable decrease in the risk of long-term moderate to severe dry mouth was observed.[1] |
| Grade 3-4 Dysphagia | - | 1167 | RR: 0.39[1] | 0.17 - 0.92 | Amifostine significantly lowered the incidence of severe difficulty in swallowing.[1] |
| Overall Survival (OS) | 12 | 1119 | HR: 0.98 | 0.84 - 1.14 | No significant impact on overall survival was found. |
| Progression-Free Survival (PFS) | 11 | 1091 | HR: 1.05 | 0.90 - 1.22 | Amifostine did not negatively affect progression-free survival. |
Table 2: Efficacy of Palifermin in Preventing Oral Mucositis
| Outcome | Number of Trials | Total Patients | Relative Risk (RR) | 95% Confidence Interval (CI) | Key Findings |
| Severe Mucositis (Solid Tumors) | 10 (sub-group) | - | RR: 0.76 | 0.63 - 0.92 | Palifermin demonstrated a significant benefit in reducing severe mucositis in patients with solid tumors.[2] |
| Severe Mucositis (Hematological Malignancy) | 10 (sub-group) | - | RR: 0.63 | 0.48 - 0.82 | A significant reduction in severe mucositis was also observed in patients with hematological malignancies.[2] |
| Overall Severe Mucositis | 10 | - | RR: 0.69 | 0.59 - 0.81 | Overall, palifermin reduces the incidence of severe mucositis by approximately 30%.[2] |
Table 3: Common Adverse Events Associated with Amifostine
| Adverse Event (Grade 3-4) | Average Incidence Rate |
| Nausea | 5%[1] |
| Emesis (Vomiting) | 6%[1] |
| Hypotension | 4%[1] |
| Allergic Reactions | 4%[1] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies behind the data is crucial for critical appraisal. Below are summaries of the experimental protocols from pivotal clinical trials included in the meta-analyses.
Amifostine in Head and Neck Cancer (Phase III Randomized Trial)[3][4]
-
Objective: To evaluate the efficacy of amifostine in reducing acute and chronic xerostomia and acute mucositis in patients with head and neck squamous cell carcinoma undergoing radiotherapy.[3]
-
Patient Population: Patients with previously untreated head and neck squamous cell carcinoma.[3]
-
Intervention:
-
Radiotherapy Regimen: Once-daily radiotherapy (1.8 to 2.0 Gy per fraction) to a total dose of 50 to 70 Gy.[3][4]
-
Primary Endpoints:
-
Key Assessments: Saliva production was quantitatively measured before and during follow-up. Patients also completed symptom questionnaires.[3]
Palifermin for Oral Mucositis in Hematologic Malignancies (Phase III Trial)
-
Objective: To determine if palifermin reduces the incidence and duration of severe oral mucositis in patients with hematologic malignancies undergoing hematopoietic stem cell support after high-dose chemotherapy and radiotherapy.
-
Patient Population: Patients with hematologic malignancies scheduled for high-dose chemotherapy and total body irradiation.
-
Intervention:
-
Palifermin Group: Received palifermin at a dose of 60 mcg/kg/day for three consecutive days before the start of cytotoxic therapy and for three consecutive days after.
-
Placebo Group: Received a placebo on the same schedule.
-
-
Primary Endpoint: Incidence of World Health Organization (WHO) Grade 4 oral mucositis.
-
Key Assessments: Daily evaluation of oral mucositis using the WHO grading scale.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the flow of a meta-analysis can provide deeper insights into the data.
Discussion and Conclusion
The collective evidence from meta-analyses strongly supports the use of amifostine for the reduction of radiotherapy-induced xerostomia and, to a significant extent, severe mucositis in patients with head and neck cancer.[1] A crucial finding is that this cytoprotective effect does not appear to compromise tumor control or patient survival. However, the clinical use of amifostine is associated with a notable incidence of side effects, including nausea, vomiting, and hypotension, which require careful management.[1]
Palifermin emerges as a potent alternative, particularly for the prevention of severe oral mucositis in patients undergoing high-dose chemotherapy and radiotherapy, with demonstrated efficacy in both solid tumors and hematological malignancies.[2] Its mechanism of action, centered on stimulating epithelial cell growth and differentiation, differs from the free-radical scavenging properties of amifostine.
The choice between amifostine and other cytoprotective agents will depend on the specific clinical scenario, including the type of cancer, the treatment regimen, and the patient's tolerance for potential side effects. This guide provides a foundational comparison to aid in these critical decisions, underscoring the importance of evidence-based practice in supportive cancer care. Further head-to-head comparative trials are warranted to definitively establish the relative efficacy and safety of these agents.
References
- 1. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 2. research.monash.edu [research.monash.edu]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated With and Without Amifostine: A Methodological and Pathway Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific comprehensive comparative proteomic studies on cells directly treated with Amifostine are not widely available in the published literature. This guide is intended to serve as a comprehensive template for researchers, outlining the experimental workflows, data presentation, and pathway analysis that would be essential for such a study. The quantitative data presented herein is illustrative, drawing on established knowledge of Amifostine's mechanism of action and its effects on specific proteins to provide a relevant, albeit hypothetical, dataset.
Amifostine (WR-2721) is a cytoprotective agent used to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1][2][3] Its selective action is attributed to its dephosphorylation to the active metabolite, WR-1065, by alkaline phosphatase, which is more abundant in normal tissues than in tumors.[4][5][6] Understanding the global proteomic changes induced by Amifostine is crucial for elucidating its full mechanism of action and identifying potential new therapeutic applications. This guide provides a framework for conducting and interpreting comparative proteomic studies of Amifostine-treated cells.
Experimental Protocols
A detailed methodology is critical for the reproducibility of proteomic studies. Below is a standard protocol for a comparative quantitative proteomic experiment.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a relevant cell line (e.g., a normal human cell line and a cancer cell line to investigate selective effects).
-
Cell Culture: Culture cells in appropriate media and conditions.
-
Treatment: Seed cells and allow them to adhere for 24 hours. Replace the media with fresh media containing either Amifostine at a predetermined concentration or a vehicle control. Incubate for a specified time (e.g., 24, 48, or 72 hours).
2. Protein Extraction and Digestion:
-
Cell Lysis: Harvest cells and lyse them in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds in proteins using a reducing agent like dithiothreitol (DTT) and then alkylate the resulting free thiols with a reagent like iodoacetamide to prevent them from reforming.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin.
3. Mass Spectrometry Analysis:
-
Peptide Cleanup: Remove salts and other contaminants from the peptide samples using a desalting column.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer to determine their amino acid sequence.
4. Data Analysis:
-
Protein Identification and Quantification: Process the raw mass spectrometry data using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different treatment conditions.
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between the Amifostine-treated and control groups.
-
Bioinformatics Analysis: Use bioinformatics tools to perform functional annotation, pathway analysis, and protein-protein interaction network analysis of the differentially expressed proteins.
Comparative Proteomic Analysis: An Illustrative Comparison
A comparative proteomic analysis would aim to identify and quantify proteins that are differentially expressed between Amifostine-treated and untreated cells. The following table represents a hypothetical dataset of differentially expressed proteins in a normal human cell line treated with Amifostine, based on proteins known to be affected by its mechanism of action.
| Protein Name | Gene Symbol | Function | Fold Change (Amifostine vs. Control) | p-value |
| p53 | TP53 | Tumor suppressor, cell cycle regulation, apoptosis | 2.5 | <0.01 |
| Cyclin-dependent kinase inhibitor 1 | CDKN1A (p21) | Cell cycle arrest | 3.1 | <0.01 |
| Superoxide dismutase 2, mitochondrial | SOD2 | Antioxidant, free radical scavenging | 2.8 | <0.01 |
| Vascular endothelial growth factor A | VEGFA | Angiogenesis | 1.8 | <0.05 |
| Catalase | CAT | Antioxidant, decomposition of hydrogen peroxide | 2.2 | <0.01 |
| H2A.X variant histone | H2AX | DNA repair | 1.5 | <0.05 |
| 53BP1 | TP53BP1 | DNA damage response | 1.7 | <0.05 |
| Nuclear factor kappa-B p65 subunit | RELA (NF-κB) | Transcription factor, inflammation, cell survival | 1.9 | <0.05 |
Affected Signaling Pathways and Experimental Workflow
The cytoprotective effects of Amifostine are mediated through various signaling pathways. Its active metabolite, WR-1065, is a potent scavenger of free radicals, a key mechanism of its radioprotective and chemoprotective effects.[7] Additionally, Amifostine has been shown to influence cell cycle regulation and DNA repair pathways, often in a p53-dependent manner.[5][8]
Below are diagrams illustrating the experimental workflow for a comparative proteomic study and the key signaling pathways influenced by Amifostine.
Experimental workflow for comparative proteomics.
Key signaling pathways affected by Amifostine.
References
- 1. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytoprotective drug amifostine modifies both expression and activity of the pro-angiogenic factor VEGF-A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two New Faces of Amifostine: Protector from DNA Damage in Normal Cells and Inhibitor of DNA Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 6. Quantitative Histologic Evidence of Amifostine Induced Cytoprotection in an Irradiated Murine Model of Mandibular Distraction Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Amiphos": A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. The term "Amiphos" can refer to several different chemical entities, each with its own specific handling and disposal protocols. This guide provides a comprehensive overview of the essential procedures for the safe disposal of hazardous chemicals, using compounds related to the "this compound" query as examples, including Amifostine, a cytoprotective agent, and Amidodiphosphoric acid.
Crucially, before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact chemical you are handling. The SDS will provide detailed and specific guidance that supersedes any general information presented here.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE when handling potentially hazardous chemicals like those associated with the term "this compound".
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated gloves is recommended.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are necessary to protect against splashes.[1] |
| Body Protection | A lab coat or gown should be worn to protect the skin and clothing from contamination.[1] |
| Respiratory Protection | In situations where dust or aerosols may be generated, a NIOSH-approved respirator or the use of a fume hood is required.[1] |
Hazardous Waste Container Labeling
Properly labeling hazardous waste containers is essential for safe storage, transport, and disposal. All labels must be clear, legible, and securely attached to the container.
| Label Information | Description |
| "Hazardous Waste" | The container must be clearly marked with the words "Hazardous Waste".[1] |
| Chemical Name | The full name of the chemical waste (e.g., "Amifostine Waste," "Neutralized Amidodiphosphoric Acid Waste").[1][2] |
| Associated Hazards | Indicate the primary hazards of the waste (e.g., "Toxic," "Corrosive," "Harmful if Swallowed").[1] |
| Accumulation Start Date | The date when the first drop of waste was added to the container.[1] |
| Contact Information | Name and contact information of the responsible researcher or laboratory. |
Experimental Protocol: General Disposal of a Hazardous Chemical
This protocol outlines a general, step-by-step procedure for the disposal of a hazardous chemical. This is a general guide and must be adapted based on the specific chemical's properties as detailed in its SDS.
Objective: To safely neutralize and/or contain a hazardous chemical waste for proper disposal.
Materials:
-
Appropriate PPE (see table above)
-
The hazardous chemical waste
-
Neutralizing agent (if applicable, as specified in the SDS)
-
pH meter or pH strips (if applicable)
-
Appropriately labeled hazardous waste container
-
Spill kit
Procedure:
-
Consult the SDS: Before starting, thoroughly review the Safety Data Sheet for the specific chemical to understand its hazards, incompatibilities, and specific disposal instructions.
-
Don PPE: Put on all required personal protective equipment.
-
Work in a Ventilated Area: Conduct all disposal procedures in a well-ventilated chemical fume hood.[2]
-
Segregate Waste: Ensure that the hazardous waste is not mixed with other incompatible waste streams.[2]
-
Neutralization (if applicable): For acidic or basic waste, slowly add a neutralizing agent as specified in the SDS. For instance, a dilute solution of sodium bicarbonate can be used to neutralize acidic waste.[2] Monitor the pH of the solution until it is within a safe range (typically between 6.0 and 8.0) as specified by your institution's guidelines.[2]
-
Containment: Carefully transfer the neutralized or untreated hazardous waste into a designated and properly labeled hazardous waste container.[1][2]
-
Seal and Store: Securely seal the container and store it in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a hazardous laboratory chemical.
Caption: Logical workflow for the proper disposal of hazardous laboratory chemicals.
By adhering to these procedures and, most importantly, the specific guidance provided in the Safety Data Sheet, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of hazardous chemicals, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Amifostine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Amifostine, a cytoprotective agent. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to Amifostine. The following table summarizes the recommended PPE for various handling scenarios.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Chemotherapy-rated, powder-free nitrile gloves are recommended. Double gloving is advised, with one pair under the gown cuff and the second pair over the cuff.[1][2] |
| Body Protection | Disposable Gown | A disposable, long-sleeved, impervious gown made of polypropylene with a polyethylene coating should be worn.[3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles with side shields. A face shield should be used in addition to goggles when there is a risk of splashing.[1][4] |
| Respiratory Protection | NIOSH-approved Respirator | For procedures that may generate dust or aerosols, a NIOSH-approved N95 particulate filter respirator is necessary.[1][3] Handling should occur in a chemical fume hood or biological safety cabinet.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Amifostine minimizes risks. The following workflow outlines the key steps from receiving the compound to its final disposal.
Disposal Plan
All waste generated from the handling of Amifostine is considered hazardous and must be disposed of accordingly.
-
Solid Waste : Unused or expired Amifostine, contaminated labware (e.g., vials, gloves, absorbent pads), and materials from spill cleanups should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Aqueous solutions of Amifostine should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of Amifostine solutions down the drain.[1]
-
Sharps Waste : Syringes and needles used for Amifostine must be disposed of in a designated chemotherapy sharps container.[1]
-
Waste Containers : For "trace" chemotherapy waste (items contaminated with less than 3% of the original drug weight), use designated yellow chemotherapy waste containers. For "bulk" chemotherapy waste, including partially full vials, a black RCRA hazardous waste container is typically required.[1]
All hazardous waste must be disposed of through an approved waste disposal service, following all local, state, and federal regulations.[4]
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Cleanup Protocol:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or there is a risk of airborne dust, evacuate the area.[1]
-
Don PPE : Before cleaning, don the full appropriate PPE as detailed in the table above.[4]
-
Contain the Spill :
-
Clean the Spill : Carefully scoop the contained material into a designated hazardous waste container.[4] Clean the area with a detergent and water solution.[4]
-
Dispose of Waste : All cleaning materials and contaminated PPE must be disposed of as hazardous waste.[4]
-
Report the Incident : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety department.[4]
First Aid Measures:
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]
-
Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
